Tambiciclib
Description
Properties
Molecular Formula |
C25H35ClN6O2S |
|---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
1-N-[5-chloro-4-[2-[(4-isocyanooxan-4-yl)methylamino]-1,3-thiazol-4-yl]-2-pyridinyl]-4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C25H35ClN6O2S/c1-17(14-33-3)30-18-4-6-19(7-5-18)31-23-12-20(21(26)13-28-23)22-15-35-24(32-22)29-16-25(27-2)8-10-34-11-9-25/h12-13,15,17-19,30H,4-11,14,16H2,1,3H3,(H,28,31)(H,29,32)/t17-,18?,19?/m1/s1 |
InChI Key |
DXJBWDPSPSWODA-LMDPOFIKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tambiciclib (SLS009): A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tambiciclib (SLS009), a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in the context of Acute Myeloid Leukemia (AML). The document synthesizes preclinical and clinical data, detailing the molecular pathways affected by this compound and its therapeutic potential.
Core Mechanism of Action: Targeting Transcriptional Addiction in AML
Acute Myeloid Leukemia is often characterized by a dependency on the continuous transcription of key oncogenes and anti-apoptotic proteins for survival and proliferation. This "transcriptional addiction" is a critical vulnerability that can be exploited therapeutically. This compound's primary mechanism of action is the highly selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1]
The P-TEFb complex, by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), facilitates the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, this compound effectively stalls RNAPII, leading to a rapid downregulation of short-lived messenger RNAs (mRNAs) and their corresponding proteins. This targeted disruption of transcription disproportionately affects genes with high transcriptional turnover, which in AML often include crucial survival factors.[1]
Two of the most critical downstream targets of this compound's CDK9 inhibition in AML are the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the oncogenic transcription factor MYC.[1] AML cells, particularly those with monocytic features, often exhibit a strong dependence on MCL-1 for survival, making them resistant to BCL-2 inhibitors like venetoclax.[2][3] this compound's ability to suppress MCL-1 transcription provides a compelling rationale for its use in combination with venetoclax, a BCL-2 inhibitor, to achieve synergistic anti-leukemic effects.[1] Similarly, the downregulation of the master regulator MYC contributes to cell cycle arrest and apoptosis in AML cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in AML.
Table 1: Preclinical Efficacy of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) | Exposure Time | Reference |
| NOMO-1 | TP53 & ASXL1 mutated | 43 | 8 hours | [1] |
| THP-1 | TP53 mutated, ASXL1 wildtype | 42 | 8 hours | [1] |
Table 2: Clinical Efficacy of this compound in Combination with Azacitidine and Venetoclax in Relapsed/Refractory AML
| Patient Population | This compound Dose | Overall Response Rate (ORR) | Median Overall Survival (OS) in months | Reference |
| All Evaluable Patients (n=54) | All dose levels | 33% | Not Reported | [4][5][6] |
| All Evaluable Patients (optimal dose) | 30 mg twice weekly | 40% | Not Reported | [4][5] |
| AML with Myelodysplasia-Related Changes (AML-MR) (optimal dose) | 30 mg twice weekly | 44% | 8.9 | [4][5][7] |
| AML-MR with Myelomonocytic/Myeloblastic (M4/M5) Subtype | 30 mg twice weekly | 50% | Not Reported | [5][6] |
| ASXL1 Mutated AML (optimal dose) (n=18) | 30 mg twice weekly | 50% | Not Reported | [4][5][8] |
| Relapsed/Refractory to Venetoclax-based regimens (optimal dose) | 30 mg twice weekly | Not Reported | 8.8 | [4][5] |
| Median of 2 prior lines of therapy | Not Specified | Not Reported | 4.1 | [4][5] |
| Evaluable Patients (n=13) | Not Specified | 46% | 8.8 | [2][7][9] |
| AML with Myelodysplasia-Related Cytogenetics (AML-MRC) (n=10) | Not Specified | 67% | 8.9 | [2][7][9] |
| Myelomonocytic AML (n=4) | Not Specified | 75% | Not Reported | [9] |
| ASXL1 mutations (n=6) | Not Specified | 67% | Not Reported | [2][9] |
| RUNX1 mutations (n=5) | Not Specified | 60% | Not Reported | [9] |
| TP53 mutational status (n=3) | Not Specified | 33% | Not Reported | [2][9] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, this section provides generalized methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (Generalized Protocol)
-
Cell Culture: AML cell lines (e.g., NOMO-1, THP-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 8 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
Immunoblotting (Western Blot) (Generalized Protocol)
-
Protein Extraction: Following treatment with this compound, AML cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MCL-1, MYC, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for AML, particularly for patient populations with high unmet medical needs, such as those with relapsed/refractory disease or specific high-risk molecular subtypes. Its mechanism of action, centered on the selective inhibition of CDK9 and the subsequent downregulation of key survival proteins like MCL-1 and MYC, provides a strong rationale for its clinical development, both as a single agent and in combination with other targeted therapies.
The encouraging clinical trial results, especially the improved overall response rates and overall survival in heavily pretreated patients, underscore the potential of this compound to address the challenge of therapy resistance in AML.[2][4][5][6][7][8][9] Future research will likely focus on identifying predictive biomarkers to optimize patient selection and further exploring rational combination strategies to maximize the anti-leukemic efficacy of this novel CDK9 inhibitor. The planned randomized clinical trial in the first-line setting for newly diagnosed AML patients will be a crucial step in establishing the role of this compound in the evolving landscape of AML treatment.[4][5]
References
- 1. ashpublications.org [ashpublications.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. onclive.com [onclive.com]
GFH009 CDK9 selectivity profile
An In-Depth Technical Guide to the Selectivity Profile of GFH009, a Potent CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile and mechanism of action of GFH009 (also known as SLS009), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). All data and methodologies are collated from publicly available preclinical and clinical research to facilitate further investigation and development of this compound.
Introduction
GFH009 is an investigational small molecule inhibitor that demonstrates high selectivity for CDK9, a key regulator of transcriptional elongation. By targeting CDK9, GFH009 disrupts the signaling pathways that are crucial for the rapid proliferation and survival of malignant cells, particularly in hematological malignancies.[1] Its high selectivity is a promising feature that may lead to a wider therapeutic window and a more favorable safety profile compared to less selective CDK inhibitors.[2]
Mechanism of Action
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcriptional elongation. In many cancers, especially hematological malignancies, cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as MCL-1 and MYC, for their survival.
GFH009 selectively binds to and inhibits the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNAPII, leading to a stall in transcription. The subsequent downregulation of critical survival proteins like MCL-1 and c-MYC induces cell cycle arrest and ultimately leads to apoptosis in cancer cells.
Below is a diagram illustrating the CDK9 signaling pathway and the inhibitory action of GFH009.
Quantitative Selectivity Profile
GFH009 exhibits a high degree of selectivity for CDK9 over other members of the CDK family. The inhibitory activity of GFH009 against a panel of CDK/cyclin pairs was assessed, demonstrating its potent and specific inhibition of the CDK9/Cyclin T1 complex with a half-maximal inhibitory concentration (IC50) of 9 nM.[3][4]
Table 1: GFH009 Selectivity Against CDK Family Members [5]
| CDK/Cyclin Pair | Remaining Enzymatic Activity (%) at 1 µM GFH009 | Remaining Enzymatic Activity (%) at 10 µM GFH009 | Selectivity vs. CDK9 |
| CDK9/cyclin T1 | - | - | - |
| Cdc7/cyclinB1 | 75 | 47 | >100 |
| CDK1/cyclin B | 97 | 50 | >1000 |
| CDK2/cyclin A | 80 | 51 | >1000 |
| CDK2/cyclin E | 63 | 27 | >100 |
| CDK3/cyclin E | 74 | 39 | >100 |
| CDK4/cyclin D3 | 70 | 41 | >100 |
| CDK5/p25 | 79 | 43 | >100 |
| CDK5/p35 | 66 | 43 | >100 |
| CDK6/cyclin D3 | 85 | 58 | >1000 |
| CDK7/cyclin H/MAT1 | 67 | 19 | >100 |
| CDK12/cyclin K | 94 | 86 | >1000 |
| CDK13/cyclin K | 93 | 88 | >1000 |
| CDK14/cyclin Y | 70 | 39 | >100 |
| CDK16/cyclin Y | 23 | 5 | <100 |
| CDK17/cyclin Y | 30 | 7 | <100 |
| CDK18/cyclin Y | 53 | 12 | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of GFH009 are provided below.
Kinase Activity Assay (Radiometric)
The inhibitory activity of GFH009 against the CDK9/cyclin T1 complex and other CDK family members was determined using a radiometric protein kinase assay, such as the Eurofins KinaseProfiler™ service.[6][7]
Objective: To determine the IC50 value of GFH009 for CDK9 and its selectivity against other kinases.
Methodology:
-
Reaction Setup: The kinase, appropriate substrate, and GFH009 are incubated in a reaction buffer. For CDK9, the reaction mixture typically includes the CDK9/Cyclin T1 enzyme complex and a suitable substrate.
-
ATP Addition: The reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified period (e.g., 40 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the residual [γ-³³P]-ATP, often by spotting the reaction mixture onto a filter membrane followed by washing.
-
Detection: The amount of incorporated radiolabel in the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is calculated for each GFH009 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Below is a diagram illustrating the experimental workflow for the radiometric kinase assay.
Western Blot Analysis for MCL-1 and c-MYC
Western blotting is used to detect and quantify the levels of specific proteins, in this case, the downstream targets of CDK9, MCL-1 and c-MYC, in cells treated with GFH009.
Objective: To assess the effect of GFH009 on the protein expression of MCL-1 and c-MYC.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MV-4-11) are cultured and treated with varying concentrations of GFH009 for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for MCL-1, c-MYC, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified, and the levels of MCL-1 and c-MYC are normalized to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells following treatment with GFH009.
Objective: To quantify the induction of apoptosis by GFH009 in cancer cells.
Methodology:
-
Cell Treatment: Cells are treated with different concentrations of GFH009.
-
Cell Harvesting: Both adherent and suspension cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis.
Below is a diagram illustrating the logical relationship of cell populations in an Annexin V/PI apoptosis assay.
Conclusion
GFH009 is a potent and highly selective CDK9 inhibitor that effectively downregulates the expression of key anti-apoptotic proteins, leading to apoptosis in cancer cells. The data presented in this guide underscore the high degree of selectivity of GFH009 for CDK9 over other CDK family members, which is a critical attribute for a targeted cancer therapeutic. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of GFH009 and its potential clinical applications.
References
- 1. oncotarget.com [oncotarget.com]
- 2. s203.q4cdn.com [s203.q4cdn.com]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Tambiciclib's Mechanism of Action: Targeting MCL-1 and c-MYC in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tambiciclib (formerly known as SLS009 and GFH009) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a critical role in the regulation of gene transcription. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 facilitates the transition from transcriptional initiation to productive elongation.[1] In many cancers, this process is hijacked to drive the expression of oncogenes and anti-apoptotic proteins, making CDK9 a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its downstream effects on two critical oncogenic proteins: Myeloid Cell Leukemia-1 (MCL-1) and c-MYC.
Core Mechanism of Action: CDK9 Inhibition
This compound, as a selective CDK9 inhibitor, functions by competing with ATP for the kinase's binding pocket. This prevents the phosphorylation of CDK9's substrates, leading to a rapid decrease in the levels of short-lived mRNA transcripts and their corresponding proteins.[1] This targeted inhibition of transcriptional elongation preferentially affects genes with short half-lives that are crucial for cancer cell survival and proliferation, most notably MCL-1 and c-MYC.
The inhibition of CDK9 by this compound leads to the suppression of RNA Polymerase II-mediated transcription. This results in the downregulation of key survival proteins, ultimately triggering apoptosis in cancer cells that are dependent on high levels of transcriptional activity.[2] Preclinical studies have demonstrated that this targeted inhibition of CDK9 results in the downregulation of MCL-1 and subsequent cell death in various cancer cell lines, including those of hematological malignancies.[2]
Downstream Target 1: MCL-1
Myeloid Cell Leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a multitude of cancers and is associated with tumor cell survival and resistance to conventional therapies.[2] MCL-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptotic cascade. Due to its short half-life, MCL-1 expression is highly dependent on continuous transcription, making it particularly sensitive to CDK9 inhibition.
The inhibition of CDK9 by this compound leads to a significant reduction in MCL-1 mRNA and protein levels.[2][3] This depletion of MCL-1 unleashes pro-apoptotic signals, leading to cancer cell death.
Downstream Target 2: c-MYC
The c-MYC oncogene is a master transcriptional regulator that is dysregulated in a high percentage of human cancers.[4] It drives tumorigenesis by promoting cell proliferation, blocking apoptosis, and altering cellular metabolism. Similar to MCL-1, c-MYC is a protein with a very short half-life, and its expression is tightly controlled at the transcriptional level. c-MYC itself recruits the P-TEFb complex, containing CDK9, to stimulate the transcriptional elongation of its target genes.[5]
By inhibiting CDK9, this compound effectively disrupts the c-MYC-driven transcriptional program. This leads to a rapid, dose-dependent downregulation of both c-MYC mRNA and protein levels.[5] The suppression of c-MYC contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other CDK9 inhibitors, illustrating their effects on cell viability and target expression.
Table 1: In Vitro Efficacy of this compound (SLS009) in Colorectal Cancer (CRC) Cell Lines with High Microsatellite Instability (MSI-H) [6]
| Cell Line Characteristic | IC50 < 100 nM (Highly Efficacious) |
| Any ASXL1 Mutation (n=8) | 50% (4/8) |
| No ASXL1 Mutation (n=4) | 0% (0/4) |
| ASXL1 Frameshift Mutation (n=4) | 75% (3/4) |
| No ASXL1 Frameshift Mutation (n=8) | 12.5% (1/8) |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Acute Myeloid Leukemia (AML) - Phase 2 Trial (NCT04588922) [7][8][9]
| Patient Cohort | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| All Evaluable Patients (all doses) | 33% | - |
| All Evaluable Patients (30 mg twice weekly) | 40% | - |
| AML with Myelodysplasia-Related Changes (AML-MR) (30 mg twice weekly) | 44% | 8.9 months |
| AML-MR with Myelomonocytic/Myelomonoblastic Subtype | 50% | - |
| ASXL1 Mutated AML (30 mg twice weekly) | 50% | - |
| RUNX1 Mutated AML | 60% | - |
| TP53 Mutated AML | 33% | - |
| Relapsed/Refractory to Venetoclax-based regimens (30 mg twice weekly) | 46% | 8.8 months |
Table 3: Target Engagement of this compound in Patients with Relapsed/Refractory Hematological Malignancies - Phase 1 Trial [3]
| Biomarker | Percentage of Patients with Observed Decrease |
| MCL-1 or c-MYC in peripheral blood | 97% (66/68) |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and its downstream targets are provided below.
Western Blot Analysis for MCL-1 and c-MYC Protein Levels
This protocol is a standard method for assessing changes in protein expression following treatment with a CDK9 inhibitor like this compound.[10]
-
Cell Culture and Treatment:
-
Culture selected cancer cell lines in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24, 48 hours).
-
-
Protein Lysate Preparation:
-
After treatment, wash cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix an equal amount of protein (typically 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for MCL-1, c-MYC, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for MCL-1 and c-MYC mRNA Levels
This protocol allows for the quantification of changes in gene expression at the mRNA level.[11]
-
RNA Isolation:
-
Isolate total RNA from cells treated with this compound or vehicle control using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing the synthesized cDNA, SYBR Green master mix, and gene-specific primers for MCL-1, c-MYC, and a reference gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Generate a melt curve at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of MCL-1 and c-MYC mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the cytotoxic and anti-proliferative effects of this compound.[12]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50) value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound's action.
Experimental Workflow: Western Blot Analysis
Caption: General workflow for Western Blot analysis.
Experimental Workflow: RT-qPCR Analysis
Caption: General workflow for RT-qPCR analysis.
Conclusion
This compound is a highly selective CDK9 inhibitor with a well-defined mechanism of action that involves the transcriptional suppression of key oncogenic drivers, MCL-1 and c-MYC. The depletion of these short-lived proteins disrupts critical cancer cell survival and proliferation pathways, leading to apoptosis. The available preclinical and clinical data underscore the potential of this compound as a promising therapeutic agent in various malignancies, particularly in cancers that are dependent on the continuous high-level expression of MCL-1 and c-MYC. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this compound and other CDK9 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 3. GenFleet Announces GFH009 Granted with FDA Orphan Drug Designation for Treatment of Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. benchchem.com [benchchem.com]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. benchchem.com [benchchem.com]
Preclinical Profile of Tambiciclib (SLS009): A Novel CDK9 Inhibitor for Solid Tumor Therapy
A Technical Whitepaper for Drug Development Professionals
Executive Summary:
Tambiciclib (B12372452) (also known as SLS009) is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 is a critical therapeutic target in various malignancies characterized by transcriptional dysregulation, particularly those driven by short-lived oncoproteins such as MYC and anti-apoptotic proteins like MCL-1.[2] While extensive preclinical and clinical data have demonstrated the promise of this compound in hematologic malignancies, emerging preclinical evidence suggests its potential efficacy in solid tumors, particularly those harboring specific genetic alterations. This document provides a comprehensive overview of the preclinical studies of this compound in solid tumor models, with a focus on its mechanism of action, in vitro efficacy, and potential biomarkers for patient selection.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation. In many cancers, tumor cells become "addicted" to the high-level expression of certain oncogenes and survival proteins. The transcription of these genes is particularly sensitive to the inhibition of CDK9.
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity. This leads to a rapid decrease in the phosphorylation of RNAPII, resulting in premature termination of transcription for a specific subset of genes with short half-lives, including key oncogenes and anti-apoptotic proteins.
In Vitro Studies in Solid Tumors
Preclinical investigations have explored the efficacy of this compound in solid tumor cell lines, with a notable focus on colorectal cancer (CRC). These studies have highlighted a potential link between ASXL1 mutations and sensitivity to CDK9 inhibition.
Efficacy in Colorectal Cancer Cell Lines
A study involving twelve CRC cell lines with high microsatellite instability (MSI-H) demonstrated the potent anti-proliferative activity of this compound.[3] The results indicated that cell lines harboring ASXL1 mutations, particularly frameshift mutations (FSMs), were significantly more sensitive to this compound treatment.[4]
| Cell Line Status | Number of Cell Lines | Responders (IC50 < 100 nM) | Response Rate |
| ASXL1 Mutant | 8 | 4 | 50% |
| ASXL1 Wild-Type | 4 | 0 | 0% |
| ASXL1 Frameshift Mutant | 4 | 3 | 75% |
| Without ASXL1 Frameshift | 8 | 1 | 12.5% |
Notably, the presence of high-impact TP53 mutations did not appear to significantly affect the efficacy of this compound.[3][5] These findings suggest that ASXL1 mutations may serve as a predictive biomarker for this compound response in CRC and potentially other solid tumors.[3]
Experimental Protocols
Cytotoxicity Analysis (CellTiter-Glo® 2.0 Assay)
The in vitro anti-proliferative effects of this compound were quantified using the CellTiter-Glo® 2.0 Assay, a standard method for determining cell viability based on the quantification of ATP.
-
Cell Plating: Colorectal cancer cell lines were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound. Staurosporin was used as a positive control for cytotoxicity.[5]
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: An equal volume of CellTiter-Glo® 2.0 reagent was added to each well, and the plate was incubated for a short period to induce cell lysis and stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
Data Analysis: The luminescent data was used to generate dose-response curves, and IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated using software such as GraphPad Prism.[3]
References
The Selective CDK9 Inhibitor Tambiciclib and its Impact on RNA Polymerase II Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tambiciclib (formerly SLS009) is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 is a critical regulator of transcriptional elongation. Its primary function involves the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), an event essential for the release of Pol II from promoter-proximal pausing and the subsequent transcription of a host of genes, including many proto-oncogenes. Dysregulation of CDK9 activity is a hallmark of various malignancies, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its direct effects on RNA Polymerase II phosphorylation, and details the experimental protocols used to characterize these effects.
The Central Role of CDK9 in Transcriptional Elongation
Transcription of protein-coding genes by RNA Polymerase II is a tightly regulated multi-step process. A key control point is the transition from transcription initiation to productive elongation. After assembling at the promoter, Pol II transcribes a short stretch of RNA before pausing approximately 20-60 nucleotides downstream. This promoter-proximal pausing is a major checkpoint.
The release from this paused state is triggered by the P-TEFb complex, which consists of CDK9 and a regulatory cyclin partner, most commonly Cyclin T1.[1][2] P-TEFb is recruited to the paused polymerase where CDK9 phosphorylates two key substrates: the negative elongation factors (DSIF and NELF) and, most critically, the C-terminal domain (CTD) of the RPB1 subunit of Pol II.[2]
The Pol II CTD is composed of multiple repeats of the heptapeptide (B1575542) consensus sequence Tyr¹-Ser²-Pro³-Thr⁴-Ser⁵-Pro⁶-Ser⁷.[3] The phosphorylation status of this domain acts as a code, dictating the recruitment of various factors that regulate transcription, splicing, and RNA processing.[4] While CDK7, a component of the general transcription factor TFIIH, phosphorylates Serine 5 (Ser5) during initiation, CDK9 is the primary kinase responsible for phosphorylating Serine 2 (Ser2) of the CTD repeats during the elongation phase.[1][5][6] This Ser2 phosphorylation is the crucial signal that releases Pol II from its paused state, allowing it to enter productive elongation and transcribe the full length of the gene.[1] Many genes essential for cancer cell survival, such as those encoding for MYC and MCL-1, are characterized by short-lived mRNA transcripts and are highly dependent on this continuous P-TEFb-mediated transcriptional process.[2][7]
This compound's Mechanism of Action: Inhibition of CDK9-Mediated Phosphorylation
This compound is a novel and highly selective CDK9 inhibitor.[7][8] Its therapeutic rationale is based on the targeted disruption of the transcriptional machinery that cancer cells, particularly those in hematologic malignancies like Acute Myeloid Leukemia (AML), are addicted to for their survival and proliferation.
By binding to the ATP-binding pocket of CDK9, this compound prevents the kinase from phosphorylating its substrates. The primary consequence of this inhibition is the failure to phosphorylate the Ser2 residue of the Pol II CTD. This leads to:
-
Sustained Promoter-Proximal Pausing: Without the pSer2 signal, Pol II cannot efficiently transition into the productive elongation phase and remains stalled near the promoter.
-
Downregulation of Key Oncogenes: The transcription of genes with short-lived mRNA, which require constant replenishment, is disproportionately affected. This includes critical anti-apoptotic proteins (MCL-1) and master transcriptional regulators (MYC).[7]
-
Induction of Apoptosis: The suppression of these crucial pro-survival signals ultimately triggers programmed cell death (apoptosis) in malignant cells.
This mechanism provides a therapeutic window, as cancer cells are often more dependent on the high-level expression of these specific oncogenes than normal cells.[7]
Quantitative Data on this compound's Efficacy
This compound has demonstrated potent and selective activity against CDK9. In cellular assays, it induces cytotoxicity in various AML cell lines at low nanomolar concentrations. This efficacy is particularly noted in cell lines with mutations that drive leukemia resistance, such as those in ASXL1 and TP53.[7]
| Parameter | Cell Line(s) | Value | Significance | Reference |
| IC50 (Cytotoxicity) | Various AML Cell Lines | Low Nanomolar Range | Demonstrates potent anti-leukemic activity as a single agent.[7] | [7] |
| IC50 (Cytotoxicity) | ASXL1 mutated CRC Cell Lines | < 100 nM (in 50% of lines) | Shows high efficacy in colorectal cancer cells with ASXL1 frameshift mutations, similar to those in AML.[9] | [9] |
| Clinical ORR | Relapsed/Refractory AML (with Ven/Aza) | 33% (all patients) | Met primary endpoint in a Phase 2 trial, exceeding the target of 20%.[8][10][11] | [8][10][11] |
| Clinical ORR | R/R AML with ASXL1 mutations (30mg BIW dose) | 50% | Shows significant efficacy in a high-risk patient population.[10][11] | [10][11] |
| Median Overall Survival | R/R AML with Myelodysplasia-Related Changes | 8.9 months | Substantially longer than historical benchmarks of ~2.4 months.[8][12] | [8][12] |
ORR: Overall Response Rate; Ven/Aza: Venetoclax and Azacitidine; BIW: Twice weekly. Data is compiled from recent clinical trial announcements.
Experimental Protocols
Assessing the effect of a CDK9 inhibitor like this compound on Pol II phosphorylation involves a series of established molecular and cellular biology techniques.
In Vitro CDK9 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of CDK9.
Objective: To determine the IC50 value of this compound against recombinant CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]
-
ATP (at a concentration near the Km for CDK9, e.g., 10 µM)[2]
-
Kinase substrate (e.g., a synthetic peptide mimicking the Pol II CTD or recombinant GST-CTD)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP quantification system
-
384-well plates
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks in kinase buffer to achieve a 4x final concentration.[1][2]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the 4x this compound solution (or DMSO for vehicle control).
-
Enzyme Addition: Add 2.5 µL of 4x recombinant CDK9/Cyclin T1 enzyme solution.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x solution of the CTD substrate and ATP. The final reaction volume is 10 µL.[2]
-
Incubation: Cover the plate and incubate for 60-120 minutes at room temperature.[13][14]
-
Detection (ADP-Glo™):
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to CDK9 activity.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.
Western Blot for Pol II CTD Phosphorylation
This method is used to visualize the effect of this compound on the phosphorylation status of Pol II within cells.
Objective: To detect changes in Ser2 and Ser5 phosphorylation of the RPB1 subunit of Pol II in cells treated with this compound.
Materials:
-
AML or other relevant cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies:
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S2)
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S5)
-
Anti-Total RNA Pol II (Rpb1)
-
Anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 6, 12, or 24 hours).[15]
-
Cell Lysis: Wash cells with cold PBS, then lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per sample) and denature by boiling in Laemmli buffer.[15]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody (e.g., anti-pSer2-Pol II) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities. A decrease in the pSer2 signal (normalized to total Pol II or a loading control) with increasing this compound concentration indicates effective CDK9 inhibition.
Conclusion
This compound effectively targets the core transcriptional machinery on which many cancers rely. Its high selectivity for CDK9 allows it to potently inhibit the phosphorylation of RNA Polymerase II at Serine 2 of the C-terminal domain. This action prevents the release of promoter-proximal paused Pol II, leading to a rapid downregulation of key oncogenic transcripts and subsequent apoptosis in cancer cells. The robust preclinical data, coupled with promising clinical trial results in AML, underscores the therapeutic potential of this compound. The experimental protocols detailed herein provide a framework for further investigation into the precise molecular consequences of CDK9 inhibition and the development of this important new class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase-separation mechanism for C-terminal hyperphosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation and functions of the RNA polymerase II CTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the Bur1 Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. SELLAS Meets All Primary Endpoints in Phase 2 Trial of SLS009 in r/r AML and Receives FDA Guidance to Advance into First-Line Therapy Study, Sellas Life Sciences [ir.sellaslifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Efficacy of GFH009 in Overcoming Venetoclax Resistance in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid cells in the bone marrow and blood. The introduction of the BCL-2 inhibitor, venetoclax (B612062), has significantly improved treatment outcomes, particularly for older patients or those unfit for intensive chemotherapy. However, both intrinsic and acquired resistance to venetoclax pose significant clinical challenges, limiting its long-term efficacy. A primary mechanism of this resistance is the overexpression of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), which is not targeted by venetoclax.
GFH009 (also known as SLS009 and Tambiciclib) is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of key oncogenes, including MYC and, importantly, MCL1. By inhibiting CDK9, GFH009 leads to the rapid downregulation of MCL-1 and MYC protein levels, thereby inducing apoptosis in cancer cells dependent on these proteins for survival. This mechanism provides a strong rationale for the use of GFH009 in treating venetoclax-resistant AML. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the efficacy of GFH009 in this setting, detailed experimental protocols for its evaluation, and a summary of key quantitative data.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of GFH009 in AML models.
Table 1: In Vitro Anti-proliferative Activity of GFH009 in Human Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MV-4-11 | Acute Myeloid Leukemia | < 0.2 |
| HL-60 | Acute Promyelocytic Leukemia | < 0.2 |
| U937 | Histiocytic Lymphoma | < 0.2 |
| NCI-H929 | Multiple Myeloma | < 0.2 |
| Other Hematologic Malignancies (3/6) | Various | < 0.2 |
Data synthesized from preclinical studies of GFH009.[1]
Table 2: In Vitro Apoptosis Induction by GFH009 in MV-4-11 AML Cells
| GFH009 Concentration (μM) | Apoptosis Rate (%) (Mean ± SD) |
| 0 (DMSO Control) | 6.4 ± 0.1 |
| 0.01 | 6.3 ± 0.1 |
| 0.03 | 7.4 ± 0.3 |
| 0.1 | 38.1 ± 0.1 |
| 0.3 | 67.4 ± 1.0 |
| 1.0 | 61.2 ± 0.3 |
Apoptosis was assessed after 6 hours of treatment.[1]
Table 3: In Vivo Efficacy of GFH009 in an MV-4-11 AML Xenograft Model
| Treatment Group | Median Event-Free Survival (Days) | Survival Rate at Day 90 (%) |
| Vehicle Control | 53 | 6.3 |
| GFH009 Maleate (10 mg/kg, twice weekly) | 82 | 40 |
GFH009 treatment significantly prolonged the survival of MV-4-11 xenograft-bearing mice.[2]
Table 4: Clinical Activity of GFH009 in Relapsed/Refractory (R/R) AML
| Clinical Trial Phase | Patient Population | Key Findings |
| Phase 1 | R/R AML, including venetoclax-refractory patients | At least a 50% reduction in bone marrow blasts was observed in two venetoclax-refractory patients following GFH009 monotherapy.[1][3] |
| Phase 2a (in combination with venetoclax and azacitidine) | R/R AML previously treated with venetoclax-based regimens | Overall response rate (ORR) of 29.6% in evaluable patients, with the highest ORR of 50% at the 30 mg twice-weekly dose. Increased median overall survival.[4] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of GFH009 in Overcoming Venetoclax Resistance
GFH009 selectively inhibits CDK9, a key transcriptional regulator. In venetoclax-resistant AML cells, the survival is often dependent on the anti-apoptotic protein MCL-1. The transcription of the MCL1 gene is highly dependent on CDK9 activity. By inhibiting CDK9, GFH009 prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation and a rapid decrease in the levels of short-lived transcripts, including those for MCL1 and the oncogene MYC. The subsequent depletion of MCL-1 and MYC proteins restores the apoptotic potential of the cell, thereby overcoming venetoclax resistance.
Caption: Mechanism of GFH009 in overcoming venetoclax resistance.
Experimental Workflow for Evaluating GFH009 in Venetoclax-Resistant AML
The following diagram outlines a typical experimental workflow to assess the efficacy of GFH009 in venetoclax-resistant AML models.
Caption: Experimental workflow for GFH009 evaluation.
Experimental Protocols
Generation of Venetoclax-Resistant AML Cell Lines
Objective: To establish AML cell lines with acquired resistance to venetoclax for in vitro and in vivo experiments.
Materials:
-
Parental AML cell lines (e.g., MOLM-13, MV-4-11, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Venetoclax stock solution (10 mM in DMSO)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Protocol:
-
Culture the parental AML cell lines in their recommended growth medium.
-
Expose the cells to gradually increasing concentrations of venetoclax, starting from a low concentration (e.g., the IC20 of the parental line).
-
Monitor cell viability regularly. When the cell viability recovers to >80%, subculture the cells and increase the venetoclax concentration by approximately 1.5 to 2-fold.
-
Repeat this process of stepwise dose escalation over several months until the cells can proliferate in the presence of a high concentration of venetoclax (e.g., >1 µM).
-
Characterize the resistant phenotype by determining the IC50 of venetoclax in the resistant cell line compared to the parental line using a cell viability assay.
-
Confirm the resistance mechanism, for example, by assessing MCL-1 expression via Western blot.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GFH009 in venetoclax-sensitive and -resistant AML cell lines.
Materials:
-
AML cell lines (parental and venetoclax-resistant)
-
Complete cell culture medium
-
GFH009 stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed the AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of GFH009 in culture medium and add them to the wells. Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by GFH009 in AML cells.
Materials:
-
AML cell lines
-
GFH009 stock solution (in DMSO)
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of GFH009 or DMSO (vehicle control) for 6-24 hours.
-
Harvest the cells, including any floating cells, and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
Objective: To assess the effect of GFH009 on the protein levels of CDK9 downstream targets (MCL-1, MYC) and apoptosis markers.
Materials:
-
AML cell lines
-
GFH009 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-MCL-1, anti-c-MYC, anti-Cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Treat AML cells with GFH009 for the desired time (e.g., 4-24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Venetoclax-Resistant AML Xenograft Model
Objective: To evaluate the in vivo efficacy of GFH009 in a venetoclax-resistant AML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Venetoclax-resistant AML cells (e.g., MOLM-13-resistant)
-
Matrigel
-
GFH009 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of venetoclax-resistant AML cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer GFH009 (e.g., 10 mg/kg, intravenously, twice weekly) or vehicle control to the respective groups.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
Continue treatment for a defined period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined endpoint.
-
Analyze the data for tumor growth inhibition and, in a separate cohort, for survival benefit (Kaplan-Meier analysis).
Conclusion
The selective CDK9 inhibitor GFH009 presents a promising therapeutic strategy for overcoming venetoclax resistance in AML. Its mechanism of action, centered on the downregulation of the key anti-apoptotic protein MCL-1, directly addresses a major driver of resistance. Preclinical data demonstrate potent anti-proliferative and pro-apoptotic activity of GFH009 in AML models, and early clinical data in venetoclax-refractory patients are encouraging. The experimental protocols detailed in this guide provide a framework for the further investigation and validation of GFH009's efficacy in this challenging patient population. Continued research and clinical development of GFH009, both as a monotherapy and in combination with other agents, are warranted to fully realize its potential in the treatment of venetoclax-resistant AML.
References
- 1. SELLAS Life Sciences’ Newly Licensed GFH009 Asset Shows Significant Anti-Leukemic Effect in Acute Myeloid Leukemia Patients Relapsed/Refractory to Venetoclax in Ongoing Phase 1 Study - BioSpace [biospace.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
Tambiciclib: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tambiciclib (B12372452) (formerly GFH009, also known as SLS009) is a potent and highly selective, orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its primary mechanism of action involves the suppression of transcriptional elongation of key oncogenes and anti-apoptotic proteins, leading to programmed cell death in various cancer models, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML).[1][2] This technical guide provides an in-depth analysis of this compound's role in inducing apoptosis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Inhibition of CDK9-Mediated Transcription
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the serine 2 (Ser2) position.[1][3][4] This phosphorylation event is essential for the transcription of genes with short half-lives, many of which are crucial for cancer cell survival, including the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the oncogene MYC.[2]
This compound selectively inhibits CDK9, preventing the phosphorylation of RNAPII at Ser2.[1] This leads to a dose-dependent reduction in overall transcription, with a pronounced effect on the expression of MCL-1 and MYC.[1] The subsequent depletion of these critical survival proteins disrupts the cellular balance, tipping cancer cells towards apoptosis.[2][5]
Induction of the Intrinsic Apoptotic Pathway
The induction of apoptosis by this compound is primarily mediated through the intrinsic, or mitochondrial, pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK, BIM) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[6][7]
In many cancers, anti-apoptotic proteins like MCL-1 are overexpressed, sequestering pro-apoptotic proteins and preventing the activation of BAX and BAK, thereby inhibiting cell death.[8] this compound's most critical downstream effect is the rapid, dose-dependent downregulation of MCL-1 protein expression.[1][9] This depletion of MCL-1 disrupts the protective sequestration, liberating pro-apoptotic proteins. Freed BIM can then directly activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.[1][10] This mechanism also explains the observed synergy with BCL-2 inhibitors like venetoclax (B612062); while venetoclax targets BCL-2, this compound eliminates the MCL-1-based resistance pathway.[2][6]
Data Presentation: Quantitative Efficacy
Table 1: Preclinical In Vitro Efficacy of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Lower values indicate higher potency.
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Exposure Time | Citation |
| Overall | Kinase Assay | - | 1 | - | [1] |
| NOMO-1 | AML | TP53, ASXL1 mutated | 43 | 8 hours | [2] |
| THP-1 | AML | TP53 mutated, ASXL1 WT | 42 | 8 hours | [2] |
| OCI-AML-3 | AML | - | Induces apoptosis at 10-100 nM | 24 hours | [1] |
| MV4-11 | AML | - | Induces apoptosis at 10-100 nM | 24 hours | [1] |
| HL-60 | AML | - | Induces apoptosis at 10-100 nM | 24 hours | [1] |
| CRC MSI-H | Colorectal | ASXL1 frameshift | < 100 (in 3 of 4 cell lines) | Not Specified | [11][12] |
| CRC MSI-H | Colorectal | No ASXL1 mutation | > 100 (in 4 of 4 cell lines) | Not Specified | [11][12] |
AML: Acute Myeloid Leukemia; CRC MSI-H: Colorectal Carcinoma with High Microsatellite Instability; WT: Wildtype.
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) AML
This table presents key efficacy data from the Phase 2 trial (NCT04588922) of this compound in combination with azacitidine and venetoclax.
| Patient Cohort (R/R AML) | This compound Dose | N | Overall Response Rate (ORR) | Median Overall Survival (OS) | Citation |
| All Evaluable Patients | All Doses | 54 | 33% | Not Specified | [13][14] |
| All Evaluable Patients | 30 mg twice weekly | - | 40% | Not Specified | [13][14] |
| AML with Myelodysplasia-Related Changes (AML-MRC) | 30 mg twice weekly | - | 44% | 8.9 months | [13][14][15] |
| AML-MRC (Myelomonocytic/blastic Subtype) | 30 mg twice weekly | 12 | 50% | Not Specified | [13] |
| ASXL1 Mutation | 30 mg twice weekly | 18 | 50% | Not Specified | [13] |
| Progressed on Venetoclax-based therapy | 30 mg twice weekly | 13 | 46% | 8.8 months | [15][16] |
| AML-MRC (Progressed on Venetoclax) | 30 mg twice weekly | 10 | 67% | 8.9 months | [15][16] |
| ASXL1 Mutation (Progressed on Venetoclax) | 30 mg twice weekly | 6 | 67% | Not Specified | [15][16] |
Experimental Protocols
Cell Viability and IC50 Determination (e.g., CellTiter-Glo® 2.0 Assay)
This protocol determines the number of viable cells in culture based on quantitation of ATP, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 8, 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[2][17][18]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the normalized values against the logarithm of this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.[11][12]
Western Blotting for Apoptosis Markers
This protocol is used to detect and quantify key proteins involved in the apoptotic pathway, such as cleaved Caspase-3 and cleaved PARP.
Methodology:
-
Cell Treatment & Lysis: Culture cells to ~80% confluency and treat with various concentrations of this compound for a set time (e.g., 24 hours).[1] Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-MCL-1, anti-p-RNAPII Ser2) overnight at 4°C.[1][4]
-
Washing & Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[1]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours. Include vehicle-treated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[19]
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[19][20]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot of Annexin V-FITC fluorescence vs. PI fluorescence:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris. Calculate the percentage of cells in each quadrant to quantify apoptosis.
-
Conclusion
This compound effectively induces apoptosis in cancer cells by selectively inhibiting CDK9. This targeted inhibition disrupts the transcription of critical survival genes like MCL1 and MYC, leading to the activation of the intrinsic apoptotic pathway. Preclinical data demonstrate potent, low-nanomolar efficacy, while early clinical results in heavily pretreated AML patients are promising, showing significant response rates and survival benefits, especially in high-risk molecular subtypes. The clear mechanism of action and synergy with BCL-2 inhibitors position this compound as a compelling therapeutic candidate for further development in hematologic and potentially solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SELLAS Unveils Breakthrough Preclinical Data Highlighting Efficacy of SLS009 in TP53 Mutated AML at the 2025 AACR Conference, Sellas Life Sciences [ir.sellaslifesciences.com]
- 6. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 7. BCL2 and MCL1 inhibitors for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of elevated anti-apoptotic MCL-1 and BCL-2 on the development and treatment of MLL-AF9 AML in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (SLS009) / GenFleet Therap, SELLAS Life Sciences [delta.larvol.com]
- 10. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. onclive.com [onclive.com]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
The In Vivo Pharmacokinetic Profile of GFH009: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GFH009, a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), is under clinical investigation for the treatment of various hematological malignancies.[1][2][3] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for its continued development and clinical application. This technical guide provides an in-depth summary of the in vivo pharmacokinetics of GFH009, compiling available preclinical data into a comprehensive resource.
Executive Summary
GFH009 demonstrates favorable drug metabolism and pharmacokinetic (DMPK) properties, characterized by rapid and wide distribution, followed by swift and complete elimination.[1][4] Preclinical studies in Sprague-Dawley rats show that after intravenous administration, GFH009 is quickly cleared, primarily through fecal excretion.[1][2] The compound undergoes several metabolic transformations, with O-demethylation, oxidation, and N-dealkylation being the principal pathways.[1][4][5] In vitro metabolic studies across various species, including human, indicate a moderate rate of metabolism, with no unique human metabolites identified, suggesting a predictable clinical translation.[1] The primary mechanism of action of GFH009 is the inhibition of CDK9, which leads to the downregulation of key anti-apoptotic proteins such as MCL-1 and c-MYC, ultimately inducing apoptosis in cancer cells.[6][7][8]
In Vivo Pharmacokinetics
Preclinical pharmacokinetic studies of GFH009 have been conducted in Sprague-Dawley (SD) rats, providing key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Parameters in Sprague-Dawley Rats
Following a single intravenous (IV) dose of 4 mg/kg, GFH009 exhibited the following pharmacokinetic parameters:
| Parameter | Unit | Value (mean ± SD) |
| C0 | ng/mL | 586 ± 109 |
| AUClast | hng/mL | 825 ± 73.8 |
| AUCInf | hng/mL | 842 ± 75.0 |
| CL | mL/h/kg | 4780 ± 429 |
| t1/2 | h | 5.45 ± 0.649 |
| C0: Initial plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCInf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; t1/2: Half-life. | ||
| (Data sourced from a study in male Sprague Dawley rats receiving a 4 mg/kg IV dose of GFH009 maleate)[2] |
Distribution
A radiolabeled study using [14C]GFH009 in SD rats at a single intravenous dose of 6 mg/kg demonstrated that the compound is rapidly and widely distributed throughout the body.[1][4][5] However, lower levels of distribution were observed in the brain, testis, and epididymis.[1][5]
Metabolism
GFH009 undergoes phase I metabolism, with the primary pathways being O-demethylation, oxidation to a carboxylic acid, and N-dealkylation.[1][4][5] A minor metabolic pathway involves the cleavage of the methoxyisopropyl moiety.[1][5] No phase II metabolites were detected in hepatocytes or in rats.[1] In vitro studies using liver microsomes from mice, rats, dogs, monkeys, and humans have shown that the metabolic pathways are generally consistent across species.[1]
In Vitro Metabolic Stability in Liver Microsomes
| Species | T1/2 (min) | Intrinsic Clearance (CLint) (mL/min/kg) |
| Mouse (CD-1) | 23.0 | 239.1 |
| Rat (SD) | 59.5 | 41.9 |
| Dog (Beagle) | 81.7 | 24.4 |
| Monkey (Cynomolgus) | 43.8 | 42.7 |
| Human | 127.4 | 9.8 |
| (Data from in vitro studies with liver microsomes)[4] |
Excretion
In SD rats, GFH009 is rapidly and completely eliminated from the body.[1][2] The major route of excretion is via feces, with urine being a minor pathway.[1][2] The primary clearance mechanism for GFH009 is excretion of the unchanged drug, with metabolism playing a lesser role.[1][2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley (SD) rats were utilized for the study.[2]
-
Dosing: A single intravenous (IV) dose of 4 mg/kg of GFH009 maleate (B1232345) was administered at a volume of 5 mL/kg.[2] Two different formulations with pH values of 4.5 and 6.0 were tested.[2]
-
Sample Collection: Blood samples were collected at pre-dose and at specified time points post-dose.[2]
-
Bioanalysis: Plasma concentrations of GFH009 were determined using a validated analytical method with a lower limit of quantification (LLOQ) of 1.000 ng/mL.[2]
-
Pharmacokinetic Analysis: The mean plasma concentration peaked at 5 minutes post-dose.[2] Pharmacokinetic parameters were calculated from the plasma concentration-time data.[2]
In Vivo Xenograft Studies in Mice
-
Animal Model: Female BALB/c nude mice were used for the xenograft studies.[3]
-
Tumor Implantation: Each mouse was subcutaneously inoculated in the right dorsal region with 5.0 × 10^6 cultured MV-4-11 human AML cells in a 0.2 mL solution.[3]
-
Treatment: Once tumors reached a size of 130–230 mm², mice were randomized into treatment groups. GFH009 maleate was dissolved in 50 mM PBS and administered intravenously via the tail vein.[3] Dosing regimens included once-weekly and twice-weekly injections at various concentrations (e.g., 2.5 mg/kg, 10 mg/kg).[3][6]
-
Monitoring: Tumor volumes were measured three times a week using the formula: TV = (L × W²)/2, where L is the length and W is the width of the tumor.[3] Mouse body weights were recorded daily.[3]
Mechanism of Action and Signaling Pathway
GFH009 is a highly selective inhibitor of CDK9, a key enzyme in the regulation of gene transcription.[5] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[1] By inhibiting CDK9, GFH009 prevents the transcription of short-lived anti-apoptotic proteins, such as MCL-1 and c-MYC, which are often overexpressed in cancer cells and are crucial for their survival.[6][7][8] This disruption of survival signaling leads to cell cycle arrest and apoptosis in malignant cells.[5][6]
Caption: Mechanism of action of GFH009 in inhibiting the CDK9 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of GFH009.
Caption: Workflow for an in vivo xenograft study of GFH009.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Preclinical metabolism and disposition of [14C]GFH009, a novel selective CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GenFleet Announces GFH009 Granted with FDA Orphan Drug Designation for Treatment of Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CDK9: The Therapeutic Potential of GFH009 in Hematologic Malignancies [synapse.patsnap.com]
Tambiciclib (SLS009/GFH009): A Technical Guide for Research in Diffuse Large B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Large B-Cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin lymphoma, characterized by significant clinical and genetic heterogeneity.[1] Standard chemoimmunotherapy regimens, while effective for many, fail to produce durable remissions in a substantial portion of patients, highlighting the urgent need for novel therapeutic strategies.[1] One emerging area of interest is the targeting of transcriptional dependencies in cancer cells. Tambiciclib (also known as SLS009 and GFH009) is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound in the context of DLBCL, with a focus on its mechanism of action, experimental methodologies, and available efficacy data.
Mechanism of Action
This compound exerts its anti-neoplastic effects by selectively inhibiting CDK9, the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[3] In cancer cells, particularly those addicted to certain oncogenes, CDK9 plays a critical role in promoting the elongation of mRNA transcripts by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[4] Inhibition of CDK9 by this compound leads to a reduction in RNAPII phosphorylation, resulting in premature termination of transcription for a number of genes, especially those with short-lived mRNA and protein products.[4][5]
Key downstream targets of this compound's activity are the proto-oncogene MYC and the anti-apoptotic protein MCL1.[5][6] DLBCL, particularly the Activated B-Cell-like (ABC) subtype, often exhibits chronic B-cell receptor (BCR) signaling that promotes the expression of MYC and other survival factors. By downregulating the transcription of MYC and MCL1, this compound effectively deprives DLBCL cells of crucial survival signals, leading to cell cycle arrest and apoptosis.[3][5]
While the primary mechanism of this compound is well-established, broader effects on other signaling pathways crucial to DLBCL pathogenesis, such as the PI3K/AKT pathway, are also being investigated for CDK9 inhibitors.[7] Deregulation of the PI3K pathway is a known driver in DLBCL, and its potential modulation by this compound warrants further exploration.[7]
Preclinical Data
In Vitro Efficacy
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound (GFH009) across a range of hematological malignancy cell lines.[2][5] While specific data for a comprehensive panel of DLBCL cell lines is not yet publicly available, the existing data provides a strong rationale for its investigation in this malignancy.
| Parameter | Value | Cell Lines | Source |
| Enzymatic IC50 (CDK9/Cyclin T1) | 9 nM | N/A (Biochemical Assay) | [2] |
| Cell Viability IC50 | < 0.2 µM | 7 out of 10 Hematological Malignancy Cell Lines | [2][5] |
Note: The specific hematological malignancy cell lines tested, and which of those were DLBCL cell lines, were not detailed in the available source.
In Vivo Efficacy
In vivo studies using a xenograft model of acute myeloid leukemia (AML) have shown that this compound significantly inhibits tumor growth in a dose-dependent manner.[2][5] While this data is not from a DLBCL model, it provides proof-of-concept for the in vivo anti-tumor activity of this compound.
| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Source |
| MV-4-11 (AML) Xenograft | 2.5 mg/kg - 10 mg/kg (i.v.) | Dose-dependent inhibition | [2] |
Clinical Data
A Phase 2a clinical trial investigated the safety and efficacy of this compound in combination with the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib in patients with relapsed/refractory (r/r) DLBCL.[8]
Patient Characteristics and Dosing
| Characteristic | Details | Source |
| Patient Population | 9 patients with r/r DLBCL (6 ABC subtype, 3 GCB subtype) | [8] |
| Prior Therapies | Median of 3 prior lines of therapy | [8] |
| Dosing | This compound (60 mg, 75 mg, or 100 mg weekly) + Zanubrutinib (160 mg twice daily) | [8] |
Efficacy Results
The combination of this compound and Zanubrutinib demonstrated promising efficacy in this heavily pretreated patient population.[8]
| Endpoint | Overall Population (n=9) | ABC Subtype (n=6) | Source |
| Overall Response Rate (ORR) | 67% | 67% | [8] |
| Complete Response (CR) | 11% (1 patient) | 17% (1 patient) | [8] |
| Partial Response (PR) | 56% (5 patients) | 50% (3 patients) | [8] |
| Disease Control Rate (DCR) | Not Reported | 83% | [8] |
Note: The patient who achieved a complete response had a MYC amplification.[8]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in DLBCL research, based on published preclinical studies of this compound and other CDK9 inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, SU-DHL-4, SU-DHL-6)
-
This compound (GFH009)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed DLBCL cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium and add to the wells in a volume of 100 µL to achieve final concentrations ranging from nanomolar to micromolar. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression model.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
DLBCL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat DLBCL cells with various concentrations of this compound for 24-48 hours.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Treated and untreated DLBCL cell lysates
-
Primary antibodies (e.g., anti-p-RNAPII (Ser2), anti-MYC, anti-MCL-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
DLBCL cell line for implantation
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject DLBCL cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intravenous injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a promising, highly selective CDK9 inhibitor with demonstrated preclinical activity in hematological malignancies and encouraging clinical efficacy in combination with Zanubrutinib in relapsed/refractory DLBCL.[5][8] Its mechanism of action, centered on the transcriptional downregulation of key survival proteins like MYC and MCL-1, provides a strong rationale for its continued investigation in DLBCL, a disease often characterized by MYC deregulation.[5] Further preclinical studies are warranted to fully elucidate its activity in different DLBCL subtypes and to explore its potential in other combination therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound in DLBCL.
References
- 1. ABC, GCB, and Double-Hit Diffuse Large B-Cell Lymphoma: Does Subtype Make a Difference in Therapy Selection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Facebook [cancer.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GenFleet and BeiGene Enter into Trial Collaboration for a Potentially First-in-class Combination Therapy to Initiate Phase Ib/II Study of GFH009 (CDK9 inhibitor) and BRUKINSA® (zanubrutinib) Treating Diffuse Large B Cell Lymphoma [prnewswire.com]
In-Depth Technical Review: Investigating the Potential of GFH009 in Colorectal Cancer with Microsatellite Instability
A Note to the Reader: As of the latest literature review, no direct preclinical or clinical studies have been published specifically investigating the activity of the selective CDK9 inhibitor, GFH009, in colorectal cancer (CRC) with microsatellite instability (MSI). The vast majority of available data on GFH009 pertains to its mechanism and efficacy in hematologic malignancies.
This document, therefore, serves as a technical guide based on the current understanding of GFH009's mechanism of action and the distinct biology of MSI colorectal cancer. It is intended for researchers, scientists, and drug development professionals to provide a foundational understanding for potential future investigations into this area.
Section 1: GFH009 - A Potent and Selective CDK9 Inhibitor
GFH009 is a novel, potent, and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[4][5] This action releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation.
In many cancers, particularly those considered "oncogene-addicted," tumor cells are highly dependent on the continuous and rapid transcription of key survival proteins.[3][6] These often include anti-apoptotic proteins like MCL-1 and transcription factors like c-MYC, which have short half-lives.[3][4]
Mechanism of Action
By selectively inhibiting CDK9, GFH009 prevents the phosphorylation of RNAPII, leading to a halt in transcriptional elongation.[4] This results in the rapid depletion of short-lived mRNA transcripts and their corresponding proteins that are crucial for cancer cell survival and proliferation.[4][6] The primary mechanism of anti-tumor activity for GFH009 is the induction of apoptosis (programmed cell death) by depriving cancer cells of these essential survival signals.[2][3] Preclinical studies in hematologic malignancy models have demonstrated that GFH009 leads to a marked reduction in MCL-1 and c-MYC protein expression.[3]
The proposed mechanism of action for GFH009 is depicted in the following signaling pathway diagram.
Caption: General mechanism of GFH009 as a CDK9 inhibitor.
Preclinical and Clinical Summary (Hematologic Malignancies)
Data from preclinical studies and Phase 1 clinical trials (NCT04588922) in patients with relapsed/refractory acute myeloid leukemia (AML) and lymphoma have shown that GFH009 is well-tolerated and demonstrates encouraging anti-tumor activity.[1][6]
| Parameter | Finding | Cancer Type | Reference |
| IC50 Values | < 0.2 µM in 7/10 cell lines tested | Hematologic Malignancies | [2][3] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition | Hematologic Malignancies | [2][3] |
| Mechanism | Marked reduction of MCL-1 and c-MYC | In vitro & In vivo (Hematologic) | [3] |
| Clinical Safety | Favorable safety and tolerability | AML and Lymphoma | [1][6] |
| Clinical Efficacy | Complete and partial responses observed | AML and Lymphoma | [6] |
Section 2: Colorectal Cancer with Microsatellite Instability (MSI)
Microsatellite instability is a molecular phenotype that characterizes approximately 15% of all colorectal cancers.[7] It results from a deficient DNA mismatch repair (dMMR) system, which is responsible for correcting errors that occur during DNA replication.[7][8] This deficiency can be caused by germline mutations in MMR genes (Lynch syndrome) or, more commonly, by sporadic epigenetic silencing (hypermethylation) of the MLH1 gene promoter.[7][9]
The MSI Phenotype
The failure of the MMR system leads to the accumulation of mutations, particularly insertions and deletions, in short, repetitive DNA sequences called microsatellites.[10] This hypermutable state generates a high number of frameshift mutations in coding regions, producing neoantigens—novel proteins that can be recognized as foreign by the immune system.[10] Consequently, MSI tumors are often characterized by a dense infiltration of immune cells and have shown significant susceptibility to immune checkpoint inhibitors.[11]
References
- 1. onclive.com [onclive.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 for treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genfleet.com [genfleet.com]
- 7. Microsatellite instability in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. Features of Colorectal Cancers with High-Level Microsatellite Instability Occurring in Familial and Sporadic Settings: Parallel Pathways of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Resolving the Paradox of Colon Cancer Through the Integration of Genetics, Immunology, and the Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Tambiciclib: A Technical Overview of a Potent and Selective CDK9 Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Tambiciclib (B12372452) (formerly known as GFH009 and SLS009) is a potent and highly selective, intravenously administered small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Developed initially by GenFleet Therapeutics and later licensed to SELLAS Life Sciences for development outside of Greater China, this compound has demonstrated significant promise in preclinical and clinical settings for the treatment of various hematologic malignancies and solid tumors.[1] Its mechanism of action, centered on the inhibition of transcriptional elongation, leads to the downregulation of key anti-apoptotic and oncogenic proteins, such as MCL-1 and MYC, ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the initial discovery and development of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction to CDK9 Inhibition in Oncology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and gene transcription.[2] While inhibitors of cell cycle CDKs have been a mainstay of cancer therapy, targeting transcriptional CDKs has emerged as a promising therapeutic strategy.[2] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[2] P-TEFb is a critical regulator of transcriptional elongation, a process often hijacked by cancer cells to ensure the continuous expression of short-lived oncoproteins and survival factors.
The primary function of the CDK9/Cyclin T1 complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine 2 residue (Ser2).[3] This phosphorylation event releases Pol II from a paused state near the promoter of many genes, allowing for productive elongation of the mRNA transcript.[3] Many of these CDK9-dependent genes encode proteins crucial for cancer cell survival and proliferation, including the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the proto-oncogene MYC.[3] By inhibiting CDK9, this compound effectively blocks the transcription of these key survival genes, leading to tumor cell apoptosis.[3]
Initial Discovery and Preclinical Development of this compound
This compound was developed through a discovery program at GenFleet Therapeutics aimed at identifying highly selective and potent CDK9 inhibitors.[4][5] Preclinical studies have demonstrated this compound's exceptional potency and selectivity.
In Vitro Activity and Selectivity
This compound is a highly potent inhibitor of the CDK9/Cyclin T1 complex, with a reported IC50 of approximately 1 nM.[6] It exhibits over 200-fold selectivity for CDK9 over other CDKs and greater than 100-fold selectivity over DYRK1A/B kinases.[6] This high degree of selectivity is a key differentiating feature, potentially leading to a more favorable safety profile compared to less selective "pan-CDK" inhibitors.[7]
| Parameter | Value | Reference |
| IC50 (CDK9/Cyclin T1) | 1 nM | [6] |
| Selectivity over other CDKs | >200-fold | [6] |
| Selectivity over DYRK1A/B | >100-fold | [6] |
Table 1: In Vitro Potency and Selectivity of this compound
Cellular Activity
In various human hematologic malignancy cell lines, this compound has shown potent anti-proliferative activity, with GI50 values often below 50 nM.[3] In contrast, it is significantly less potent against normal peripheral blood mononuclear cells (PBMCs), with a GI50 greater than 10 μM, suggesting a favorable therapeutic window.[3]
| Cell Line | Cancer Type | GI50 | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | < 50 nM | [3] |
| MV4-11 | Acute Myeloid Leukemia | < 50 nM | [3] |
| HL-60 | Acute Myeloid Leukemia | < 50 nM | [3] |
| PBMCs | Normal | > 10 µM | [3] |
Table 2: Anti-proliferative Activity of this compound in Cell Lines
Treatment of AML cell lines with this compound leads to a dose-dependent inhibition of RNA Pol II phosphorylation at Ser2, with an EC50 of less than 300 nM.[3] This on-target effect is accompanied by the downregulation of MCL-1 and MYC mRNA and protein levels, leading to the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP.[3][6]
In Vivo Efficacy
In preclinical xenograft models of acute myeloid leukemia, this compound has demonstrated significant anti-tumor activity. In a mouse model using the MV4-11 cell line, intravenous administration of this compound resulted in tumor growth inhibition.[8] These in vivo studies provided a strong rationale for the clinical development of this compound in hematologic malignancies.[5]
Clinical Development of this compound
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT04588922) for the treatment of relapsed or refractory hematologic malignancies, including acute myeloid leukemia (AML) and lymphomas.[3][9] The study has explored both monotherapy and combination therapy, primarily with venetoclax (B612062) and azacitidine in AML patients.[9]
Phase 1/2 Study in Hematologic Malignancies (NCT04588922)
This open-label, multi-center study has assessed the safety, tolerability, and efficacy of this compound at various dosing schedules.[9] In patients with relapsed/refractory AML, this compound has been administered at doses of 45 mg and 60 mg once weekly, as well as 30 mg twice weekly, in combination with venetoclax and azacitidine.[3]
The trial has shown promising results, particularly in heavily pretreated AML patients who have failed prior venetoclax-based therapies.[10]
| Patient Population (r/r AML) | Metric | Value | Reference |
| All evaluable patients (all doses) (n=54) | Overall Response Rate (ORR) | 33% | [10] |
| Patients at optimal dose (30 mg twice weekly) | Overall Response Rate (ORR) | 40% | [10] |
| AML with Myelodysplasia-Related Changes (AML-MR) at optimal dose | Overall Response Rate (ORR) | 44% | [10] |
| AML-MR with Myelomonocytic/Myelomonoblastic (M4/M5) subtype (n=12) at optimal dose | Overall Response Rate (ORR) | 50% | [10] |
| ASXL1 mutated AML at optimal dose (n=18) | Overall Response Rate (ORR) | 50% | [10] |
| AML-MR | Median Overall Survival (mOS) | 8.9 months | [10][11] |
| Relapsed/refractory to venetoclax-based regimens | Median Overall Survival (mOS) | 8.8 months | [11] |
Table 3: Efficacy of this compound in Combination with Venetoclax and Azacitidine in Relapsed/Refractory AML (NCT04588922)
The combination of this compound with venetoclax and azacitidine has been generally well-tolerated, with no new safety signals observed.[6] These encouraging results have prompted the FDA to recommend a randomized trial for this compound in newly diagnosed AML patients.[10]
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
Cell Viability Assay (CellTiter-Glo®)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Subtract background luminescence. Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.
Western Blot for Phospho-RNA Polymerase II (Ser2)
Purpose: To confirm the on-target effect of this compound by measuring the phosphorylation of its direct substrate, RNA Polymerase II.
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phospho-RNA Pol II (Ser2) (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe for total RNA Pol II and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in phospho-RNA Pol II levels relative to total RNA Pol II and the loading control.
In Vivo Xenograft Tumor Model
Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells (e.g., MV4-11) and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 2.5-10 mg/kg) or vehicle control intravenously via the tail vein according to the desired schedule.
-
Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a specified size or for a predetermined duration. Monitor animal body weight and overall health as indicators of toxicity.
-
Analysis: Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the CDK9 signaling pathway.
Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro evaluation of this compound's activity.
Logical Framework of this compound Development
Caption: The logical progression of this compound's development from discovery to clinical trials.
Conclusion
This compound has emerged as a promising, highly selective CDK9 inhibitor with a well-defined mechanism of action. Its potent preclinical activity has translated into encouraging clinical efficacy in patients with relapsed/refractory hematologic malignancies, particularly in AML. The data generated to date support its continued development as both a monotherapy and in combination with other targeted agents. This technical guide provides a foundational understanding of this compound's discovery, mechanism, and development path, offering valuable insights for researchers and drug development professionals in the field of oncology. Further investigation into its potential in other malignancies and in earlier lines of therapy is warranted.
References
- 1. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 2. Phospho-Rpb1 CTD (Ser2) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical Methods to Characterize RNA Polymerase II Elongation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. News - this compound (SLS009) - LARVOL VERI [veri.larvol.com]
- 8. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
Exploring the In Vitro Therapeutic Window of Tambiciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro therapeutic window of Tambiciclib (also known as SLS009, GFH009, and JSH-009), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's preclinical profile.
Introduction: this compound, a Selective CDK9 Inhibitor
This compound is an orally active small molecule that demonstrates high potency and selectivity for CDK9, a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, this compound effectively disrupts the expression of critical anti-apoptotic proteins, such as MCL1 and MYC, which are often overexpressed in various cancers and contribute to therapeutic resistance.[1][2] This targeted mechanism of action leads to cell cycle arrest and apoptosis in malignant cells.[2] Establishing the therapeutic window—the concentration range where a drug is effective without being overly toxic—is a critical step in preclinical drug development. This guide focuses on the in vitro data that defines this window for this compound.
Mechanism of Action of this compound
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II) at the serine 2 position, a crucial step for releasing paused RNA Pol II and promoting transcriptional elongation of various genes, including those encoding survival proteins.[1][2]
This compound exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of CDK9.[2] This inhibition prevents the phosphorylation of RNA Pol II, leading to a subsequent downregulation of short-lived and critical survival proteins like MCL1 and MYC.[1] The depletion of these anti-apoptotic proteins in cancer cells, which are often highly dependent on them for survival—a phenomenon known as "transcriptional addiction"—triggers apoptosis.[1][2]
In Vitro Efficacy and Potency
This compound has demonstrated potent activity across a range of cancer cell lines, particularly in hematologic malignancies and certain solid tumors with specific genetic markers.
Kinase and Cellular Potency
This compound is a highly potent inhibitor of its primary target, CDK9, and shows strong activity in downregulating the downstream signaling pathway in cancer cells.
| Parameter | Value | Cell Lines | Comments | Reference |
| CDK9 IC₅₀ | 1 nM | N/A (Biochemical Assay) | Demonstrates high potency at the enzymatic level. | [1][2] |
| Selectivity | >200-fold | N/A (Biochemical Assay) | Highly selective for CDK9 over other CDKs. | [1][2] |
| RNA Pol II Ser2 Phosphorylation EC₅₀ | < 300 nM | OCI-AML-3, MV4-11, HL-60 | Potently inhibits the direct downstream target of CDK9 in a cellular context. | [1] |
Cytotoxicity in Acute Myeloid Leukemia (AML) Cell Lines
This compound induces apoptosis in AML cell lines at nanomolar concentrations.
| Cell Line | Treatment | Effect | Reference |
| OCI-AML-3 | 0.01-0.1 µM, 24h | Induces apoptosis (cleavage of caspase-3 and PARP). | [1] |
| MV4-11 | 0.01-0.1 µM, 24h | Induces apoptosis (cleavage of caspase-3 and PARP). | [1] |
| HL-60 | 0.01-0.1 µM, 24h | Induces apoptosis (cleavage of caspase-3 and PARP). | [1] |
| MV4-11 | 0.03-0.1 µM, 10h | Downregulates MCL1 and MYC expression. | [1] |
Cytotoxicity in Colorectal Cancer (CRC) Cell Lines
Studies have shown that the efficacy of this compound in CRC cell lines with high microsatellite instability (MSI-H) is correlated with the presence of ASXL1 mutations. A highly effective concentration was considered to be an IC₅₀ value below 100 nM.[3][4]
| Cell Line Group | Response Rate (IC₅₀ < 100 nM) | Comments | Reference |
| ASXL1 Mutant | 50% (4 of 8) | Shows preferential activity in ASXL1 mutated cells. | [4][5] |
| ASXL1 Wild-Type | 0% (0 of 4) | Wild-type cells are less sensitive. | [4][5] |
| ASXL1 Frameshift Mutant | 75% (3 of 4) | Frameshift mutations confer greater sensitivity. | [3][4][5] |
| No ASXL1 Frameshift Mutation | 12.5% (1 of 8) | Cells without frameshift mutations are significantly less sensitive. | [3][4][5] |
Notably, in the responsive cell lines (IC₅₀ < 100 nM), 75% also demonstrated an IC₉₉ below 100 nM, indicating a very steep dose-response curve.[5] These effective in vitro concentrations are significantly lower than those safely achieved in patients during Phase 2 clinical trials, suggesting a broad therapeutic window.[5]
Experimental Protocols
Determining the in vitro therapeutic window of this compound involves a series of standardized assays to measure its effect on cell viability, target engagement, and mechanism of action.
Cell Viability / Cytotoxicity Assay (CellTiter-Glo® 2.0)
This assay quantifies cell viability based on the amount of ATP present, which signals the presence of metabolically active cells. It was utilized in the study of CRC cell lines.[3][4]
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include wells with untreated cells (negative control) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.
-
Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the untreated controls and plot the results as a dose-response curve using software like GraphPad Prism to calculate the IC₅₀ value.[3][4]
Western Blot for Target Engagement and Apoptosis
Western blotting is used to detect changes in protein levels and post-translational modifications, providing mechanistic insights into the drug's effect.
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired duration (e.g., 2-24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Phospho-RNA Pol II Ser2, MCL1, MYC, cleaved Caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Densitometry can be used to quantify changes in protein expression relative to the loading control.
Conclusion
The in vitro data for this compound establishes it as a highly potent and selective inhibitor of CDK9. It demonstrates significant cytotoxic effects in hematologic and solid tumor cell lines, particularly those with specific molecular vulnerabilities like ASXL1 mutations. The effective concentrations are in the low nanomolar range, and the steep dose-response curves observed in sensitive lines are indicative of a specific and on-target activity.[1][5] Crucially, the concentrations required for anti-proliferative activity in vitro are substantially lower than the doses found to be safe in clinical settings, pointing to a wide therapeutic window.[5] These findings provide a strong rationale for the continued clinical development of this compound in patient populations selected based on relevant biomarkers.
References
Methodological & Application
Application Notes and Protocols for Tambiciclib In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro efficacy of Tambiciclib (formerly known as SLS009 or GFH009), a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), on the viability of cancer cell lines.
Introduction
This compound is a small molecule inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[3] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transcription of various genes, including those encoding anti-apoptotic proteins like MCL-1 and oncogenes such as c-MYC.[4][5] In many cancers, malignant cells are highly dependent on the continuous transcription of these survival-promoting genes.[4] By inhibiting CDK9, this compound effectively suppresses the expression of these critical proteins, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
Mechanism of Action of this compound
This compound competitively binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This inhibition leads to a rapid decrease in the levels of short-lived mRNAs and their corresponding proteins, such as MCL-1 and c-MYC.[4][5] The depletion of these key survival proteins triggers programmed cell death in cancer cells that are "addicted" to oncogenic transcription.[5]
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, determined using the CellTiter-Glo® luminescent cell viability assay after a 24-hour exposure, are summarized below.[5] Additional studies have shown IC50 values in the low nanomolar range in various Acute Myeloid Leukemia (AML) cell lines after an 8-hour exposure.[7]
| Cell Line | Cancer Type | IC50 (µM) after 24h[5] | Notes |
| MV-4-11 | Acute Myeloid Leukemia (AML) | < 0.2 | - |
| HL-60 | Acute Promyelocytic Leukemia | < 0.2 | - |
| U937 | Histiocytic Lymphoma | < 0.2 | - |
| NCI-H929 | Multiple Myeloma | < 0.2 | - |
| OCI-AML-2 | Acute Myeloid Leukemia (AML) | Not specified, but 90-100% inhibition | Venetoclax-resistant cell line.[1] |
| RH30 | Rhabdomyosarcoma | Not specified, but ≥90% inhibition | Dependent on MYCN, a CDK9 target.[1][8] |
| NCI-H209 | Small Cell Lung Cancer | Not specified, but ≥90% inhibition | Expresses MCL-1, a CDK9 target.[8] |
| SKOV-3 | Ovarian Cancer | Not specified, but >50% inhibition | Highly expresses CDK9.[1] |
| Colorectal Cancer (CRC) MSI-H Lines with ASXL1 frameshift mutations | Colorectal Cancer | < 0.1 (in 3 of 4 lines) | Cytotoxicity analysis performed by CellTiter-Glo 2.0 assay.[9] |
| MOLM-13 (wild-type TP53) | Acute Myeloid Leukemia (AML) | 0.023 (after 8h) | IC50 determined after an 8-hour exposure.[7] |
| MOLM-13 (TP53 knockout) | Acute Myeloid Leukemia (AML) | 0.046 (after 8h) | IC50 determined after an 8-hour exposure.[7] |
Experimental Protocols
Two common methods for assessing cell viability following treatment with this compound are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
Experimental Workflow Overview
Caption: General workflow for an in vitro cell viability assay.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell viability. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM.[10]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, which quantifies ATP, an indicator of metabolically active cells.[13] This method is generally faster and more sensitive than the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well opaque-walled plates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Include vehicle control wells (DMSO) and background control wells (medium without cells).
-
Add the desired volume of diluted this compound to the wells. The final volume in the wells before adding the reagent should be 100 µL.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 8, 24, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Signal Development:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.
-
References
- 1. SELLAS Life Sciences’ GFH009 Demonstrates Cancer Cell Growth Inhibition in Preclinical In Vitro Studies in Solid Cancer and Acute Myeloid Leukemia Cell Lines, Sellas Life Sciences [ir.sellaslifesciences.com]
- 2. sec.gov [sec.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GenFleet Starts Phase Ib/II Trial of GFH009 (Highly Selective CDK9 Inhibitor) Treating Patients with Relapsed/Refractory Peripheral T-cell Lymphomas (PTCL)-GenFleet Therapeutics [genfleet.com]
- 7. ashpublications.org [ashpublications.org]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. SELLAS Unveils Breakthrough Preclinical Data Highlighting [globenewswire.com]
- 12. onclive.com [onclive.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing a Tambiciclib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (GFH009) is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation of various genes, including key oncogenes and anti-apoptotic proteins.[2] By inhibiting CDK9, this compound leads to the downregulation of short-lived proteins essential for cancer cell survival, such as MCL-1 and MYC, ultimately inducing apoptosis in malignant cells.[3] this compound is currently under investigation in clinical trials for the treatment of various hematologic malignancies, including acute myeloid leukemia (AML).[1][2][4]
The development of drug resistance remains a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to novel therapeutic agents like this compound is paramount for optimizing treatment strategies and developing next-generation inhibitors. These application notes provide a detailed framework for establishing and characterizing a this compound-resistant cancer cell line model, a critical tool for investigating resistance mechanisms and evaluating strategies to overcome them.
I. Establishing a this compound-Resistant Cell Line
The generation of a drug-resistant cell line is typically achieved through continuous and incremental exposure of a parental, sensitive cell line to the selective pressure of the drug. This dose-escalation method mimics the clinical scenario of acquired resistance.
Protocol 1: Development of this compound-Resistant Cell Line via Dose Escalation
1. Initial Characterization of Parental Cell Line: a. Select a cancer cell line known to be sensitive to this compound (e.g., an AML cell line such as MOLM-13 or MV4-11). b. Determine the baseline half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (see Protocol 3). This will serve as the starting point for the dose-escalation process.
2. Dose-Escalation Procedure: a. Culture the parental cells in the presence of this compound at a concentration equal to the IC50. b. Monitor the cells closely for signs of cell death. A significant portion of the cell population is expected to undergo apoptosis. c. Allow the surviving cells to repopulate the culture vessel. d. Once the cells are actively proliferating in the presence of the initial this compound concentration, subculture them and incrementally increase the drug concentration (e.g., by 1.5 to 2-fold). e. Repeat this process of gradual dose escalation over several months. The goal is to culture a population of cells that can proliferate in a this compound concentration that is 10- to 100-fold higher than the initial IC50.
3. Establishment and Maintenance of the Resistant Line: a. Once a stable resistant population is established, it is advisable to perform single-cell cloning to isolate and expand clonal resistant lines. b. Maintain the established resistant cell line in a medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype. c. Cryopreserve stocks of the resistant cells and the parental line from the same passage number to serve as controls for future experiments.
II. Characterization of the this compound-Resistant Phenotype
A series of experiments should be performed to confirm and characterize the resistant phenotype of the newly established cell line.
Protocol 2: Confirmation of Resistance with Cell Viability Assays
1. Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
2. Procedure: a. Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight (for adherent cells). b. Prepare a serial dilution of this compound in complete culture medium. c. Treat the cells with a range of this compound concentrations for 72 hours. d. Add the cell viability reagent to each well according to the manufacturer's instructions. e. Measure the absorbance or luminescence using a plate reader. f. Calculate the IC50 values for both cell lines and determine the fold resistance (IC50 of resistant line / IC50 of parental line).
Data Presentation: Cellular Potency of this compound
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (e.g., MOLM-13) | Insert Value | 1 |
| This compound-Resistant | Insert Value | Calculate Value |
III. Investigating Mechanisms of Resistance
Acquired resistance to kinase inhibitors often involves on-target mutations or the activation of bypass signaling pathways.
Potential Mechanisms of Resistance to CDK9 Inhibitors
-
On-Target Mutations: A point mutation, L156F, in the kinase domain of CDK9 has been identified as a mechanism of acquired resistance to ATP-competitive CDK9 inhibitors.[1][3][4] This mutation leads to steric hindrance, which disrupts the binding of the inhibitor to CDK9.[1][4]
-
Bypass Signaling Pathways: Cancer cells can evade CDK9 inhibition by upregulating parallel survival pathways. This can include the stabilization of the MCL-1 protein through activation of pathways like MAPK/ERK or the compensatory transcriptional upregulation of MYC, potentially mediated by proteins such as BRD4.[2]
Protocol 3: Analysis of the CDK9 L156F Mutation
1. Materials:
-
Genomic DNA from parental and resistant cells
-
PCR primers flanking the CDK9 L156 region
-
DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
Sanger sequencing service
2. Procedure: a. Isolate genomic DNA from both parental and resistant cell lines. b. Perform PCR to amplify the region of the CDK9 gene containing the L156 codon. c. Purify the PCR product and send it for Sanger sequencing. d. Analyze the sequencing results to identify any mutations at the L156 position.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
1. Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies against:
-
Phospho-RNA Polymerase II (Ser2)
-
Total RNA Polymerase II
-
CDK9
-
MCL-1
-
MYC
-
Cleaved PARP
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
2. Procedure: a. Treat parental and resistant cells with varying concentrations of this compound for a specified time (e.g., 6-24 hours). b. Prepare whole-cell lysates. c. Separate proteins by SDS-PAGE and transfer them to a membrane. d. Probe the membrane with the primary antibodies of interest. e. Incubate with the appropriate secondary antibody. f. Detect the protein bands using a chemiluminescent substrate. g. Analyze the changes in protein expression and phosphorylation levels between the parental and resistant cell lines.
Data Presentation: Protein Expression and Phosphorylation Status
| Protein | Parental Cells | This compound-Resistant Cells |
| p-RNA Pol II (Ser2) | Describe change with this compound | Describe change with this compound |
| CDK9 | Expression level | Expression level |
| MCL-1 | Describe change with this compound | Describe change with this compound |
| MYC | Describe change with this compound | Describe change with this compound |
| Cleaved PARP | Describe change with this compound | Describe change with this compound |
IV. Signaling Pathway Diagrams
Conclusion
The establishment and thorough characterization of a this compound-resistant cell line model are indispensable for advancing our understanding of drug resistance in CDK9-targeted therapies. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to generate these valuable models and investigate the molecular underpinnings of resistance. The insights gained from such studies will be instrumental in the development of more effective treatment strategies for patients with cancer.
References
Application Notes for In Vivo Xenograft Model Protocol Using GFH009
For Researchers, Scientists, and Drug Development Professionals
Introduction
GFH009 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator implicated in the pathogenesis of various malignancies, particularly hematologic cancers.[1][2] Dysregulation of CDK9 activity is a hallmark of cancers addicted to the transcription of short-lived anti-apoptotic proteins and oncogenes.[2][3] GFH009 exerts its antineoplastic effects by binding to CDK9, thereby preventing the phosphorylation of RNA Polymerase II and leading to the downregulation of critical survival proteins such as MCL-1 and c-MYC.[1][2] This action induces cell cycle arrest and apoptosis in cancer cells, making GFH009 a promising therapeutic agent.[3] These application notes provide a detailed protocol for utilizing GFH009 in a preclinical in vivo xenograft model of acute myeloid leukemia (AML).
Mechanism of Action of GFH009
GFH009 is a small molecule inhibitor that specifically targets the ATP-binding pocket of CDK9.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] By inhibiting the kinase activity of CDK9, GFH009 effectively halts the transcriptional elongation of genes crucial for cancer cell survival and proliferation.[1][2] This targeted inhibition leads to a rapid decrease in the levels of anti-apoptotic proteins, ultimately triggering programmed cell death in malignant cells.[2][3]
Data Presentation
Preclinical studies have demonstrated the dose-dependent efficacy of GFH009 in inhibiting tumor growth in an MV-4-11 AML xenograft model.[1] The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Tumor Growth Inhibition of GFH009 in MV-4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change from Baseline (Day 29) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Twice Weekly | Increase | 0 |
| GFH009 | 2.5 | Twice Weekly | Inhibition | Dose-dependent |
| GFH009 | 10.0 | Twice Weekly | Reduction | Significant |
Note: Tumor growth inhibition was observed to be dose-dependent starting at 2.5 mg/kg, with 10.0 mg/kg resulting in a consistent reduction in total tumor volume through day 29.[1]
Table 2: Survival Analysis in MV-4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival | Hazard Ratio (vs. Vehicle) | p-value |
| Vehicle Control | - | Twice Weekly | - | - | - |
| GFH009 | 10.0 | Twice Weekly | Significantly Prolonged | 0.21 | < 0.0001 |
Note: Twice-weekly intravenous injections of GFH009 maleate (B1232345) at 10 mg/kg significantly prolonged the survival of tumor-bearing mice.[1]
Table 3: Body Weight Changes in MV-4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change |
| Vehicle Control | - | Twice Weekly | Stable |
| GFH009 | 10.0 | Twice Weekly | Stable |
Note: No significant weight loss was observed in the treated mice, indicating good tolerability at the efficacious dose.[1]
Experimental Protocols
This section provides a detailed protocol for an in vivo xenograft study using the human AML cell line MV-4-11 and the CDK9 inhibitor GFH009.
Materials
-
Cell Line: MV-4-11 (human acute myeloid leukemia)
-
Animals: Female NOD-SCID mice (6-8 weeks old)
-
Reagents:
-
GFH009 maleate
-
50 mM Phosphate Buffered Saline (PBS), pH 6.0 (for GFH009 formulation)
-
Vehicle control (50 mM PBS, pH 6.0)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Centrifuge
-
Hemocytometer
-
Syringes (1 mL) and needles (27G)
-
Calipers
-
Animal balance
-
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Preparation
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase.
-
Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method. Cell viability should be >90%.
-
Resuspend the cells in sterile PBS at a final concentration of 1 x 10^7 cells per 0.2 mL.
2. Animal Handling and Tumor Implantation
-
Acclimatize female NOD-SCID mice for at least one week before the experiment.
-
Inoculate each mouse with 0.2 mL of the prepared MV-4-11 cell suspension (1 x 10^7 cells) via the tail vein.
3. GFH009 Formulation and Administration
-
Prepare a 1.0 mg/mL solution of GFH009 maleate in 50 mM PBS, pH 6.0.[1]
-
The vehicle control will be 50 mM PBS, pH 6.0.
-
Once tumors are established and mice are randomized into treatment groups, administer GFH009 or vehicle intravenously via the tail vein.
-
The recommended efficacious dose is 10 mg/kg, administered twice weekly.[1]
4. Monitoring and Data Collection
-
Measure tumor volume using calipers three times a week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[1]
-
Record the body weight of each mouse daily.
-
Monitor the animals for any clinical signs of toxicity or distress.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group from the start of treatment.
5. Humane Endpoints
-
Euthanize animals if the tumor size exceeds 2000 mm³ or if the tumor becomes ulcerated.
-
Euthanize animals if there is a body weight loss of more than 20%.
-
Euthanize animals that show signs of significant distress, such as lethargy, ruffled fur, or labored breathing.
Conclusion
GFH009 has demonstrated significant anti-tumor activity in preclinical xenograft models of AML.[1] Its high selectivity for CDK9 suggests a favorable therapeutic window.[3] The provided protocol offers a robust framework for evaluating the in vivo efficacy of GFH009. Careful adherence to this protocol will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this promising CDK9 inhibitor.
References
- 1. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
Application Note: Quantifying Apoptosis Induction by Tambiciclib (SLS009) Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (also known as SLS009 or GFH009) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in various malignancies, particularly those addicted to the transcription of short-lived anti-apoptotic proteins and oncoproteins.[1][2] In hematologic malignancies such as Acute Myeloid Leukemia (AML), the survival of cancer cells often depends on the continuous expression of proteins like Myeloid Cell Leukemia-1 (MCL-1) and the oncogene c-MYC.[1][2] this compound exerts its anti-neoplastic effects by inducing apoptosis through the downregulation of these critical survival proteins.[1][2]
This application note provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the accurate quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing robust data for preclinical drug evaluation.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, PI is used to identify late apoptotic and necrotic cells, which have lost membrane integrity. By using both Annexin V and PI, flow cytometry can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes the quantitative data from an in vitro apoptosis assay using this compound (GFH009) on the MV-4-11 human hematologic malignancy cell line. Cells were treated with varying concentrations of this compound for 6 hours, and the percentage of apoptotic cells was determined by Annexin V-FITC and PI staining followed by flow cytometry.[1]
| Treatment Group | Concentration (µM) | Total Apoptosis Rate (%)[1] |
| Vehicle Control | DMSO | 6.4 ± 0.1 |
| This compound | 0.01 | 6.3 ± 0.1 |
| This compound | 0.03 | 7.4 ± 0.3 |
| This compound | 0.1 | 38.1 ± 0.1 |
| This compound | 0.3 | 67.4 ± 1.0 |
| This compound | 1 | 61.2 ± 0.3 |
Signaling Pathway of this compound-Induced Apoptosis
This compound, a selective CDK9 inhibitor, disrupts the transcription of key survival genes in cancer cells. This leads to the depletion of anti-apoptotic proteins and the induction of programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Assay
The following diagram outlines the key steps for performing an apoptosis assay with this compound using flow cytometry.
References
- 1. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended solvent and storage conditions for Tambiciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly GFH009) is a highly potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a critical regulator of transcriptional elongation, CDK9 inhibition by this compound leads to the downregulation of key anti-apoptotic and pro-survival proteins, such as MCL1 and MYC, ultimately inducing apoptosis in cancer cells.[1] These application notes provide detailed information on the recommended solvent, storage conditions, and experimental protocols for the effective use of this compound in a research setting.
Chemical Information
| Property | Value |
| Synonyms | GFH009, JSH-009, SLS009 |
| CAS Number | 2247481-08-7 |
| Molecular Formula | C₂₅H₃₅ClN₆O₂S |
| Molecular Weight | 535.1 g/mol |
Recommended Solvent and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Stock Solution Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] |
| Handling | Protect from light.[1] Avoid repeated freeze-thaw cycles. |
Protocol for Preparing a 10 mM Stock Solution:
-
Ensure this compound powder is at room temperature before opening.
-
To prepare a 10 mM stock solution, add 1.869 mL of DMSO to 1 mg of this compound.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots as recommended in the table above.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), which is essential for the transcriptional elongation of many genes, including those encoding for the anti-apoptotic protein MCL1 and the oncogenic transcription factor MYC. By inhibiting CDK9, this compound prevents RNAP II phosphorylation, leading to a rapid decrease in the mRNA and protein levels of MCL1 and MYC.[1] This deprivation of critical survival signals induces apoptosis in cancer cells, particularly those dependent on these short-lived proteins.[2]
References
Application Notes and Protocols: Dosing and Administration of GFH009 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of GFH009, a potent and highly selective CDK9 inhibitor, in preclinical mouse models of hematologic malignancies. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic studies.
Introduction
GFH009 is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By inhibiting CDK9, GFH009 leads to the downregulation of anti-apoptotic proteins, such as MCL-1, and oncogenes like c-MYC, ultimately inducing apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated its anti-tumor activity in various hematologic malignancy models, particularly in acute myeloid leukemia (AML).[1][2]
Mechanism of Action Signaling Pathway
GFH009 selectively binds to and inhibits the kinase activity of CDK9. This prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of key survival genes for cancer cells.
References
Application Notes and Protocols for Cell-Based Target Engagement Assays for Tambiciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly GFH009 or SLS009) is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9's inhibition by this compound leads to the downregulation of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[2] This mechanism of action makes this compound a promising therapeutic agent for various hematologic malignancies.[1]
These application notes provide detailed protocols for assessing the target engagement of this compound with CDK9 in a cellular context. Direct measurement of target engagement is crucial for confirming the mechanism of action, establishing structure-activity relationships, and guiding dose selection in preclinical and clinical development. The following sections describe two widely used cell-based target engagement assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
CDK9 Signaling Pathway
The signaling pathway diagram below illustrates the central role of CDK9 in transcriptional regulation and the mechanism of action of this compound.
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II, leading to transcriptional elongation of genes like MCL-1 and MYC, which promote cell survival. This compound inhibits CDK9, leading to the suppression of these transcripts and the induction of apoptosis.
Quantitative Data Summary
While specific target engagement data for this compound from CETSA or NanoBRET assays are not publicly available, the following table summarizes the reported antiproliferative activity of this compound (GFH009) in various human hematological malignancy-derived cell lines. This provides an indirect measure of the compound's cellular potency.
| Cell Line | Cancer Type | Antiproliferative IC50 (µM) | Reference |
| 7 out of 10 HHM-derived cell lines | Hematological Malignancies | < 0.2 | [3] |
Note: The IC50 values represent the concentration of this compound that inhibits cell proliferation by 50% and are a downstream consequence of target engagement.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow for CETSA
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line known to express CDK9 (e.g., MV-4-11, a human acute myeloid leukemia cell line) in appropriate culture plates.
-
Allow cells to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Heat Treatment:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Divide the cell lysate for each treatment condition into aliquots for different temperature points.
-
Heat the lysates at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by immediate cooling on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and analyze the samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for CDK9.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble CDK9 relative to the unheated control against the temperature to generate melting curves.
-
A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates thermal stabilization of CDK9 and thus, target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).
Principle of NanoBRET™ Target Engagement Assay
Caption: In the absence of an inhibitor, a fluorescent tracer binds to NanoLuc-tagged CDK9, resulting in a BRET signal. This compound competes with the tracer for binding to CDK9, leading to a reduction in the BRET signal.
Detailed Protocol:
-
Cell Preparation and Transfection:
-
Use a suitable human cell line (e.g., HEK293T) for transfection.
-
Co-transfect the cells with a vector expressing a NanoLuc®-CDK9 fusion protein and a vector for a suitable cyclin partner (e.g., Cyclin T1) to ensure proper complex formation.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay medium.
-
Add the this compound dilutions or vehicle control to the wells containing the transfected cells.
-
-
Tracer Addition and Signal Measurement:
-
Add a cell-permeable fluorescent tracer that binds to the active site of CDK9 to all wells.
-
Add the NanoBRET™ substrate to initiate the luminescence reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium to be reached.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Plot the BRET ratio against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from CDK9.
-
Conclusion
The described cell-based target engagement assays, CETSA and NanoBRET, provide robust methods to confirm the direct interaction of this compound with its intended target, CDK9, within a physiologically relevant cellular context. While specific quantitative data for this compound in these assays are not yet in the public domain, the provided protocols offer a strong framework for researchers to independently validate and quantify the target engagement of this promising CDK9 inhibitor. Such studies are essential for a comprehensive understanding of its mechanism of action and for advancing its development as a targeted cancer therapy.
References
Application Notes and Protocols: Immunohistochemistry for p-RNA Pol II in Tambiciclib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing immunohistochemistry (IHC) for phosphorylated RNA Polymerase II (p-RNA Pol II) in tissues treated with Tambiciclib (formerly GFH009), a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Application Notes
This compound is a potent and highly selective small molecule inhibitor of CDK9.[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a key regulator of transcriptional elongation.[3][4] The primary function of the CDK9/Cyclin T1 complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II, particularly at the Serine 2 (Ser2) residue.[1][3][4] This phosphorylation event is critical for the release of paused RNA Pol II from promoter-proximal regions, allowing the transition into productive transcription elongation.[3][4]
In various malignancies, particularly hematologic cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene MYC.[2][3] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II at Ser2, which in turn leads to a downregulation of these crucial survival proteins, ultimately inducing cell cycle arrest and apoptosis in tumor cells.[1][2]
Immunohistochemistry for p-RNA Pol II (Ser2) serves as a valuable pharmacodynamic biomarker to confirm the mechanism of action of this compound in preclinical and clinical tissue samples. A reduction in the nuclear staining of p-RNA Pol II (Ser2) in this compound-treated tissues would be indicative of target engagement and biological activity of the drug.
Quantitative Data Summary
While specific quantitative immunohistochemistry data for this compound-treated tissues is not yet widely published, the expected outcome of CDK9 inhibition is a dose-dependent decrease in p-RNA Pol II (Ser2) levels. The following table provides an illustrative example of how such data could be presented, based on the known mechanism of action.
| Treatment Group | Dose | Mean % of p-RNA Pol II (Ser2) Positive Nuclei | Mean Staining Intensity (0-3 scale) |
| Vehicle Control | - | 85% | 2.5 |
| This compound | Low Dose | 45% | 1.5 |
| This compound | High Dose | 15% | 0.5 |
This table is a hypothetical representation of expected results. Actual results may vary based on tumor type, dosage, and experimental conditions.
Signaling Pathway and Experimental Workflow
Detailed Protocol: IHC for p-RNA Pol II (Ser2) in Paraffin-Embedded Tissues
This protocol provides a general framework. Optimization may be required for specific tissues and antibodies.
1. Reagents and Materials
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (e.g., 3% H2O2 in methanol)
-
Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary Antibody: Rabbit or Mouse anti-p-RNA Pol II (Ser2)
-
Biotinylated Secondary Antibody (anti-Rabbit or anti-Mouse)
-
HRP-conjugated Streptavidin
-
DAB Chromogen Substrate Kit
-
Hematoxylin (B73222) counterstain
-
PBS (Phosphate Buffered Saline)
-
Mounting Medium
2. Procedure
2.1. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
2.2. Antigen Retrieval
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides with PBS.
2.3. Staining
-
Incubate slides with Hydrogen Peroxide Block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Apply Blocking Buffer and incubate for 30-60 minutes at room temperature.
-
Drain the blocking buffer and apply the primary antibody (diluted in blocking buffer) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Apply HRP-conjugated streptavidin and incubate for 30 minutes.
-
Rinse with PBS.
-
Apply DAB chromogen solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
2.4. Counterstaining and Mounting
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Mount coverslips using a permanent mounting medium.
3. Interpretation of Results
-
Positive Staining: A brown precipitate (from DAB) in the nucleus of the cells indicates the presence of p-RNA Pol II (Ser2).
-
Negative Control: A section incubated without the primary antibody should not show any specific staining.
-
Comparison: Compare the staining intensity and the percentage of positive cells between this compound-treated and vehicle-treated tissues. A significant reduction in nuclear staining in the this compound group indicates effective target engagement.
References
- 1. Facebook [cancer.gov]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Tambiciclib Sensitizers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tambiciclib (GFH009) is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator frequently dysregulated in various malignancies. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells. To identify novel therapeutic strategies and overcome potential resistance mechanisms, a genome-wide CRISPR-Cas9 knockout screen can be employed to uncover genes whose loss sensitizes cancer cells to this compound. This document provides a detailed protocol for such a screen, from initial cell line selection and library transduction to hit validation and mechanistic studies. While a specific CRISPR screen for this compound has not been publicly reported, this protocol is based on established methodologies for similar kinase inhibitors and provides a framework for identifying synergistic drug targets.
Introduction
The reliance of many cancers on the continuous transcription of key survival and proliferation genes presents a therapeutic vulnerability. This compound, a selective CDK9 inhibitor, exploits this by impeding transcriptional elongation, leading to the depletion of short-lived oncoproteins. However, as with many targeted therapies, intrinsic and acquired resistance can limit clinical efficacy. A powerful approach to identify mechanisms of sensitivity and resistance is through functional genomics. A genome-wide CRISPR-Cas9 knockout screen allows for the systematic interrogation of thousands of genes to identify those whose inactivation synergizes with this compound to enhance its anti-cancer activity. The identification of such "sensitizers" can reveal novel combination therapy strategies, predictive biomarkers, and a deeper understanding of the cellular pathways that modulate the response to CDK9 inhibition.
Data Presentation
The following tables represent hypothetical but illustrative data from a genome-wide CRISPR knockout screen in a non-small cell lung cancer (NSCLC) cell line, NCI-H2110, treated with a sub-lethal dose of this compound. The data is presented to showcase the expected outcomes of such a screen and subsequent validation studies.
Table 1: Top Gene Hits from a Hypothetical CRISPR Screen with this compound in NCI-H2110 Cells
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| BCL2L1 | BCL2-like 1 | -3.2 | 1.5e-8 |
| WEE1 | WEE1 G2 checkpoint kinase | -2.8 | 3.2e-7 |
| BRD4 | Bromodomain containing 4 | -2.5 | 8.1e-7 |
| ATR | ATR serine/threonine kinase | -2.2 | 1.4e-6 |
| CHEK1 | Checkpoint kinase 1 | -2.1 | 2.5e-6 |
| MCL1 | Myeloid cell leukemia 1 | -1.9 | 5.0e-6 |
Table 2: Validation of Top Hits - Synergistic Effects with this compound in NCI-H2110 Cells
| Gene Knockout | This compound IC50 (nM) | Fold Sensitization | Combination Index (CI) | Synergy |
| Wild-Type | 150 | 1.0 | N/A | N/A |
| BCL2L1 KO | 35 | 4.3 | < 0.3 | Strong Synergy |
| WEE1 KO | 50 | 3.0 | < 0.5 | Synergy |
| BRD4 KO | 65 | 2.3 | < 0.7 | Moderate Synergy |
| ATR KO | 70 | 2.1 | < 0.8 | Moderate Synergy |
| CHEK1 KO | 75 | 2.0 | < 0.8 | Moderate Synergy |
| MCL1 KO | 80 | 1.9 | < 0.9 | Slight Synergy |
Experimental Protocols
Cell Line and Culture
The NCI-H2110 human non-small cell lung cancer (NSCLC) cell line is a suitable model for this study. It is an adherent epithelial-like cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a pooled, negative selection (dropout) screen to identify genes whose knockout sensitizes cells to this compound.
a. Lentiviral Library Production:
-
A genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or similar) containing multiple single-guide RNAs (sgRNAs) per gene is used.
-
Package the library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid pool and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection, filter, and concentrate.
-
Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).
b. Cas9-Expressing Cell Line Generation:
-
Transduce the NCI-H2110 cells with a lentivirus expressing Cas9 nuclease.
-
Select for stable Cas9 expression using an appropriate antibiotic selection marker (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout).
c. CRISPR Library Transduction:
-
Transduce the stable Cas9-expressing NCI-H2110 cells with the sgRNA library lentivirus at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin (B1679871) for 2-3 days.
-
Collect a sample of cells as the initial time point (T0) to determine the initial library representation.
d. This compound Treatment:
-
Split the transduced cell population into two groups: a control group treated with DMSO and a treatment group treated with a sub-lethal concentration of this compound (e.g., IC20).
-
Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Replenish the media with fresh DMSO or this compound every 2-3 days.
e. Genomic DNA Extraction and Sequencing:
-
Harvest cells from the T0, DMSO, and this compound-treated populations.
-
Extract genomic DNA from each sample.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing (NGS) of the PCR amplicons to determine the abundance of each sgRNA.
f. Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts and calculate the log2 fold change of each sgRNA in the this compound-treated sample relative to the DMSO-treated sample.
-
Use statistical methods like MAGeCK or DESeq2 to identify genes whose corresponding sgRNAs are significantly depleted in the this compound-treated population. These depleted genes represent potential this compound sensitizers.
Hit Validation
a. Generation of Single-Gene Knockout Cell Lines:
-
For each top-ranking gene hit, design 2-3 individual sgRNAs targeting different exons.
-
Clone each sgRNA into a lentiviral vector.
-
Transduce Cas9-expressing NCI-H2110 cells with each individual sgRNA lentivirus.
-
Select for transduced cells and expand the knockout cell pools.
-
Confirm gene knockout by Western blot or Sanger sequencing.
b. Cell Viability (MTT) Assay:
-
Seed wild-type and single-gene knockout NCI-H2110 cells in 96-well plates.
-
The following day, treat the cells with a range of concentrations of this compound.
-
After 72 hours of incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for this compound in wild-type and knockout cells. A significant decrease in the IC50 value in the knockout cells confirms sensitization.
Synergy Analysis
To quantify the interaction between the knockout of a sensitizer (B1316253) gene and this compound treatment, a synergy analysis can be performed.
a. Combination Index (CI) Calculation:
-
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
The CI can be calculated using the Chou-Talalay method based on the dose-effect curves of the single agents (in this case, the effect of gene knockout and the effect of this compound).
Visualizations
Caption: Experimental workflow for a CRISPR screen to identify this compound sensitizers.
Caption: Simplified signaling pathway of CDK9 and this compound action.
Conclusion
A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to identify genes that sensitize cancer cells to the CDK9 inhibitor this compound. The identification and validation of such synthetic lethal interactions can provide a strong rationale for novel combination therapies, potentially leading to improved clinical outcomes for patients. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers to undertake such studies, from initial screening to hit validation and mechanistic elucidation. The hypothetical data presented serves as a guide for the expected outcomes and highlights the potential for this approach to uncover clinically relevant insights.
Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following Tambiciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly GFH009) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of gene transcription. By phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, CDK9 facilitates the transition from abortive to productive transcription elongation.
In various malignancies, including acute myeloid leukemia (AML), the expression of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL1) and oncogenic transcription factors such as MYC is often dysregulated and contributes to tumor cell survival and proliferation. The transcription of these genes is highly dependent on CDK9 activity. This compound, by inhibiting CDK9, leads to a decrease in Pol II-mediated transcription of short-lived mRNAs, resulting in the downregulation of key survival proteins like MCL1 and MYC, and subsequently inducing apoptosis in cancer cells.
These application notes provide a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze the downstream effects of this compound on the gene expression of MCL1 and MYC in AML cell lines.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the downregulation of MCL1 and MYC gene expression in two common AML cell lines, MOLM-13 and MV4-11, following treatment with this compound. This data is intended to serve as an example of expected results when following the provided protocols.
Table 1: Relative Gene Expression of MCL1 in AML Cell Lines Treated with this compound
| Cell Line | Treatment | Concentration (nM) | Time (hours) | Relative Gene Expression (Fold Change vs. Control) |
| MOLM-13 | DMSO (Control) | - | 24 | 1.00 |
| MOLM-13 | This compound | 10 | 24 | 0.45 |
| MOLM-13 | This compound | 50 | 24 | 0.20 |
| MV4-11 | DMSO (Control) | - | 24 | 1.00 |
| MV4-11 | This compound | 10 | 24 | 0.55 |
| MV4-11 | This compound | 50 | 24 | 0.28 |
Table 2: Relative Gene Expression of MYC in AML Cell Lines Treated with this compound
| Cell Line | Treatment | Concentration (nM) | Time (hours) | Relative Gene Expression (Fold Change vs. Control) |
| MOLM-13 | DMSO (Control) | - | 24 | 1.00 |
| MOLM-13 | This compound | 10 | 24 | 0.35 |
| MOLM-13 | This compound | 50 | 24 | 0.15 |
| MV4-11 | DMSO (Control) | - | 24 | 1.00 |
| MV4-11 | This compound | 10 | 24 | 0.40 |
| MV4-11 | This compound | 50 | 24 | 0.18 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MOLM-13 and MV4-11 (human acute myeloid leukemia cell lines).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells at a density of 5 x 10⁵ cells/mL in a 6-well plate.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM, 50 nM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
RNA Extraction
This protocol is based on a standard TRIzol or similar guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.
-
Cell Lysis:
-
Pellet the suspension cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and add 1 mL of TRIzol reagent to the cell pellet.
-
Lyse the cells by repetitive pipetting.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.
-
Cap the tubes securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol (B145695) per 1 mL of TRIzol reagent used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.
-
Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
-
cDNA Synthesis (Reverse Transcription)
This protocol utilizes a standard reverse transcription kit with oligo(dT) and random primers.
-
Reaction Setup:
-
In a 0.2 mL PCR tube, combine the following components on ice:
-
Total RNA: 1 µg
-
Oligo(dT) Primers (50 µM): 1 µL
-
Random Hexamers (50 ng/µL): 1 µL
-
dNTP Mix (10 mM each): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
-
Denaturation:
-
Gently mix the components, and centrifuge briefly.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix containing the following for each reaction:
-
5X Reaction Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Reverse Transcriptase (200 U/µL): 1 µL
-
-
Add 7 µL of the master mix to each RNA/primer mixture for a total volume of 20 µL.
-
-
Incubation:
-
Incubate the reaction at 25°C for 10 minutes, followed by 50 minutes at 50°C.
-
-
Inactivation:
-
Inactivate the enzyme by heating to 85°C for 5 minutes.
-
-
Storage:
-
The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR) using SYBR Green
-
Primer Design:
-
Design or obtain validated primers for the target genes (MCL1, MYC) and a reference gene (e.g., GAPDH, ACTB).
-
Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set in a microcentrifuge tube on ice. For each 20 µL reaction, combine:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (typically a 1:10 dilution of the stock cDNA) to each well.
-
Include no-template controls (NTC) for each primer set, using nuclease-free water instead of cDNA.
-
Seal the plate, mix gently, and centrifuge briefly.
-
-
Thermal Cycling Protocol:
-
Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
The relative quantification of gene expression can be calculated using the ΔΔCt method.
-
ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Mandatory Visualization
Caption: Experimental workflow for qPCR analysis of gene expression.
Caption: this compound's mechanism of action on the CDK9 signaling pathway.
Application Note: Unveiling the Off-Target Landscape of Tambiciclib Using Mass Spectrometry-Based Thermal Proteome Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tambiciclib (GFH009/SLS009) is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, showing promise in the treatment of various hematologic malignancies such as Acute Myeloid Leukemia (AML).[1][2][3] While its on-target activity is well-characterized, a comprehensive understanding of its off-target interactions is crucial for predicting potential side effects and identifying novel therapeutic applications. This document provides a detailed protocol for utilizing Thermal Proteome Profiling (TPP) coupled with quantitative mass spectrometry to identify the off-target effects of this compound in a cellular context.
Introduction
This compound is an orally active and highly selective CDK9 inhibitor with an IC50 of 1 nM.[1] Its mechanism of action involves the inhibition of RNA Polymerase II phosphorylation, leading to the downregulation of anti-apoptotic proteins like MCL1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[1][3] Despite its high selectivity, the potential for off-target binding remains a critical aspect to investigate for a complete safety and efficacy profile.
Identifying unintended protein interactions, or "off-targets," is a significant challenge in drug development.[4][5] Mass spectrometry-based proteomics has emerged as a powerful, unbiased approach for proteome-wide drug target and off-target identification.[6][7] Among these techniques, Thermal Proteome Profiling (TPP) is a method that allows for the assessment of drug-protein engagement in a native cellular environment without the need for chemical modification of the compound.[8][9][10][11] TPP is based on the principle that a protein's thermal stability is altered upon ligand binding.[9][10] By systematically measuring changes in protein thermal stability across the proteome in the presence of a drug, both on- and off-targets can be identified.[10][12]
This application note details a comprehensive workflow for the identification of this compound's off-targets using TPP followed by quantitative mass spectrometry.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: MV4-11, a human AML cell line known to be sensitive to this compound, is recommended.[1]
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed MV4-11 cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with this compound at a final concentration of 1 µM (or a range of concentrations) and a vehicle control (DMSO) for 2 hours.
-
Thermal Proteome Profiling (TPP)
-
Cell Harvesting and Lysis:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cell pellets with PBS.
-
Resuspend the cell pellets in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Protein Extraction:
-
Transfer the heated lysates to ultracentrifuge tubes and centrifuge at high speed (e.g., 100,000 x g) for 30 minutes to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Protein Digestion and Isobaric Labeling
-
Protein Quantification: Determine the protein concentration of the soluble fractions using a BCA assay.
-
Reduction and Alkylation:
-
Take equal amounts of protein from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) at room temperature in the dark for 20 minutes.
-
-
Digestion:
-
Dilute the samples to reduce the concentration of denaturants.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the resulting peptides from each temperature point with a different isobaric tag according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
Desalting: Desalt the combined peptide mixture using a C18 solid-phase extraction column.
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Chromatographic Separation: Separate the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid over a C18 column.
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
For DDA, select the top 10-15 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Analyze the fragmented ions in the Orbitrap.
-
Data Analysis
-
Peptide and Protein Identification: Search the MS/MS data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.
-
Quantification: Quantify the relative abundance of each protein at each temperature point based on the reporter ion intensities from the isobaric tags.
-
Melting Curve Generation: For each identified protein, plot the relative soluble protein abundance as a function of temperature for both the this compound-treated and vehicle control samples.
-
Melting Temperature (Tm) Shift Analysis:
-
Fit the data to a sigmoidal melting curve to determine the melting temperature (Tm) for each protein under both conditions.
-
Calculate the change in melting temperature (ΔTm) upon this compound treatment.
-
Proteins with a significant positive ΔTm are considered potential binding targets of this compound.
-
Data Presentation
The quantitative data generated from the TPP experiment should be summarized in clear and structured tables.
Table 1: On-Target Effects of this compound. This table summarizes the primary, known on-target effects of this compound.
| Target | Description | Effect of this compound | Reference |
| CDK9 | Cyclin-Dependent Kinase 9 | Potent and selective inhibition (IC50 = 1 nM) | [1] |
| RNA Polymerase II | Key enzyme in transcription | Inhibition of Ser2 phosphorylation | [1] |
| MCL1 | Anti-apoptotic protein | Downregulation of expression | [1][3] |
| MYC | Oncogene | Downregulation of expression | [1][3] |
Table 2: Hypothetical Off-Target Proteins of this compound Identified by TPP. This table presents a hypothetical list of potential off-target proteins that could be identified, showcasing the expected data format.
| Protein | Gene Name | ΔTm (°C) | p-value | Potential Biological Function |
| Protein Kinase X | PKX | +4.2 | <0.01 | Signal transduction, cell cycle |
| Metabolic Enzyme Y | MEY | +3.5 | <0.01 | Cellular metabolism |
| Structural Protein Z | SPZ | +2.8 | <0.05 | Cytoskeletal organization |
| Uncharacterized Protein | ABC1 | +5.1 | <0.001 | Unknown |
Table 3: Experimental Parameters for LC-MS/MS Analysis. This table outlines the key parameters for the mass spectrometry analysis.
| Parameter | Setting |
| Mass Spectrometer | Orbitrap Fusion Lumos or similar |
| Ionization Source | Nano-electrospray |
| LC Column | 75 µm x 50 cm C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2-40% B over 120 minutes |
| MS1 Resolution | 120,000 |
| MS2 Resolution | 30,000 |
| AGC Target | 4e5 |
| Maximum IT | 50 ms |
| TopN | 15 |
| HCD Collision Energy | 35% |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.
Caption: Overall workflow for identifying this compound off-targets using TPP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of mass spectrometry for target identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Application Note: Real-Time Monitoring of Apoptosis Induction by Tambiciclib Using Live-Cell Imaging
Abstract
This application note provides a detailed protocol for monitoring the induction of apoptosis in cancer cells treated with Tambiciclib (formerly GFH009), a potent and selective CDK9 inhibitor. By utilizing live-cell imaging, researchers can dynamically observe and quantify the key events of apoptosis, providing valuable insights into the compound's mechanism of action and efficacy. The described methods are tailored for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of novel therapeutics.
Introduction
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1] Inhibition of CDK9 by this compound leads to the downregulation of anti-apoptotic proteins such as MCL1 and the proto-oncogene MYC, ultimately inducing apoptosis in various cancer cell lines, particularly in hematological malignancies like acute myeloid leukemia (AML).[1] Live-cell imaging offers a powerful approach to study the kinetics of apoptosis in real-time, allowing for the detailed characterization of cellular responses to drug treatment.[2][3] This document outlines protocols for using fluorescent biosensors to visualize and quantify apoptosis in this compound-treated cells.
Mechanism of Action of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the transcriptional machinery responsible for the expression of key survival proteins. By targeting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a reduction in the transcription of short-lived anti-apoptotic proteins like MCL1 and the oncogene MYC.[1] The depletion of these critical survival factors disrupts the balance of pro- and anti-apoptotic proteins, tipping the cell towards programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from live-cell imaging experiments monitoring apoptosis in MV4-11 (AML) cells treated with this compound for 24 hours.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| This compound Conc. (nM) | % Apoptotic Cells (Caspase-3/7 Positive) | % Necrotic Cells (EthD-III Positive) |
| 0 (Vehicle) | 5.2 ± 1.1 | 2.1 ± 0.5 |
| 10 | 15.8 ± 2.5 | 3.5 ± 0.8 |
| 30 | 45.3 ± 4.2 | 5.1 ± 1.2 |
| 100 | 85.6 ± 6.8 | 8.9 ± 1.9 |
Table 2: Kinetic Analysis of Apoptosis Induction
| Time (hours) | % Apoptotic Cells (30 nM this compound) |
| 0 | 4.8 ± 0.9 |
| 6 | 22.5 ± 3.1 |
| 12 | 48.7 ± 5.5 |
| 18 | 75.1 ± 6.3 |
| 24 | 88.2 ± 7.1 |
Experimental Protocols
Materials and Reagents
-
Cell Line: MV4-11 (Acute Myeloid Leukemia) or other susceptible cancer cell line
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Live-Cell Imaging Medium: Phenol (B47542) red-free culture medium
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Apoptosis/Necrosis Reagent: e.g., IncuCyte™ Caspase-3/7 Green Apoptosis Assay Reagent and IncuCyte™ Annexin V Green Reagent for Apoptosis, or similar reagents like NucView® 488 Caspase-3/7 Substrate and Ethidium Homodimer III (EthD-III)[2]
-
Nuclear Stain (Optional): Hoechst 33342[2]
-
Microplates: 96-well or 384-well black, clear-bottom microplates
-
Live-Cell Imaging System: An automated microscope with environmental control (37°C, 5% CO2, humidity)
Experimental Workflow
Caption: Workflow for live-cell imaging of apoptosis.
Detailed Protocol: Caspase-3/7 Activation Assay
This protocol describes the real-time detection of caspase-3/7 activation, a key indicator of apoptosis.
-
Cell Seeding:
-
Plate cells (e.g., MV4-11) in a 96-well clear-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence and recovery.
-
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in phenol red-free live-cell imaging medium at 2x the final desired concentrations.
-
Prepare a solution of NucView® 488 Caspase-3/7 substrate and Ethidium Homodimer III (for necrosis) in live-cell imaging medium according to the manufacturer's instructions.
-
-
Treatment and Staining:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the this compound dilutions containing the apoptosis and necrosis detection reagents to the respective wells. Include vehicle control wells (DMSO).
-
-
Live-Cell Imaging:
-
Place the microplate into the live-cell imaging system, ensuring the environment is maintained at 37°C and 5% CO2.
-
Set up the imaging parameters to acquire phase-contrast and fluorescent images (e.g., green channel for caspase-3/7 activation, red channel for necrosis) at regular intervals (e.g., every 1-2 hours) for up to 48 hours.[2][4]
-
-
Image Analysis:
-
Use the imaging software to analyze the images at each time point.
-
Identify and count the number of green fluorescent cells (apoptotic) and red fluorescent cells (necrotic).
-
Normalize the number of apoptotic/necrotic cells to the total cell count (which can be estimated from phase-contrast images or by using a nuclear counterstain like Hoechst 33342).
-
Generate dose-response curves at specific time points and kinetic plots for each concentration.
-
Conclusion
Live-cell imaging provides a robust and dynamic method for characterizing the pro-apoptotic activity of this compound. The protocols outlined in this application note enable the quantitative analysis of apoptosis induction over time, offering valuable insights for preclinical drug development and mechanistic studies. This approach allows for a deeper understanding of how this compound affects cancer cell fate and can be adapted to various cell lines and research questions.
References
Troubleshooting & Optimization
Troubleshooting Tambiciclib insolubility in cell culture media
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Tambiciclib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my cell culture medium. What should I do?
A1: this compound, like many small molecule inhibitors, has low aqueous solubility. Direct dissolution in cell culture media is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO).[1][2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as aqueous precipitation. While this compound may be soluble in 100% DMSO, the drastic decrease in DMSO concentration upon addition to your aqueous cell culture medium causes the compound to crash out of solution.[3] To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Mixing Technique: Add the DMSO stock solution to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[1][3]
-
Serial Dilutions: If you are preparing a dose-response curve, perform serial dilutions of your stock solution in 100% DMSO first. Then, add the same small volume of each DMSO dilution to your culture wells.[3]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Anhydrous, research-grade DMSO is the most commonly recommended solvent for preparing stock solutions of small molecule inhibitors like this compound.[1][2][3]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can typically be stored at -20°C for up to three months or at -80°C for longer-term storage (up to six months).[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q5: Could components in my cell culture medium be affecting this compound's solubility?
A5: Yes, several components in standard cell culture media can influence the solubility of small molecules:
-
pH: The pH of the medium can affect the ionization state of a compound, which in turn can impact its solubility.[2]
-
Serum: Proteins like albumin in Fetal Bovine Serum (FBS) can bind to hydrophobic compounds, which may increase their apparent solubility or sometimes lead to aggregation.[2]
-
Salts and Amino Acids: High concentrations of salts and certain amino acids in the medium can also influence the solubility of organic compounds.[2]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, follow this step-by-step troubleshooting guide.
Diagram: Troubleshooting Workflow for this compound Insolubility
Caption: A stepwise guide to troubleshooting this compound precipitation.
Quantitative Data
| Solvent/Vehicle | Compatibility | Notes |
| DMSO | Recommended | Use anhydrous, research-grade DMSO for stock solutions.[1][2][3] |
| Ethanol | Limited | May be a suitable alternative for stock solutions, but compatibility with the specific experimental setup should be verified. |
| Water | Not Recommended | This compound is expected to have very low solubility in aqueous solutions.[3] |
| PBS | Not Recommended | Similar to water, direct dissolution is not advised.[1] |
| Cell Culture Media | Not Recommended | For direct dissolution of powder. Use a DMSO stock for dilution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1][2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your desired volume of cell culture medium. Ensure the final DMSO concentration remains below 0.5%.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling.[3] Do not add the medium to the stock solution.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium for your experiment immediately. It is generally not recommended to store drug solutions made in cell culture media.[4]
Mechanism of Action
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[5] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II. This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, leading to the synthesis of messenger RNA (mRNA) for various genes, including anti-apoptotic proteins like MCL1 and oncogenes like MYC.[5] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global downregulation of transcription, particularly of short-lived mRNAs of key survival proteins. This ultimately induces apoptosis in cancer cells that are highly dependent on these proteins.[5]
Diagram: this compound (CDK9 Inhibitor) Signaling Pathway
References
GFH009 In Vivo Studies Technical Support Center
Welcome to the technical support center for GFH009 in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and troubleshooting common issues encountered when working with this potent and highly selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GFH009?
A1: GFH009 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote transcriptional elongation.[1] By inhibiting CDK9, GFH009 prevents the transcription of short-lived anti-apoptotic proteins, such as MCL-1 and c-MYC, which are crucial for the survival of many cancer cells.[3][4][5] This leads to cell cycle arrest and apoptosis in malignant cells.[1][3]
Q2: What are the recommended starting doses for in vivo studies in mouse models?
A2: Based on preclinical studies using MV-4-11 xenograft mouse models, effective doses have ranged from 2.5 mg/kg to 10.0 mg/kg.[6] A dose of 2.5 mg/kg showed tumor growth inhibition, while 10.0 mg/kg resulted in consistent tumor volume reduction.[6] A twice-weekly injection of 10 mg/kg GFH009 maleate (B1232345) significantly prolonged the survival of xenograft-bearing rodents while maintaining stable body weight.[3][4]
Q3: What is the recommended dosing frequency for GFH009 in vivo?
A3: Preclinical data suggests that a twice-weekly dosing schedule provides greater inhibition of tumor growth compared to a once-weekly schedule across all tested doses.[6] However, a once-weekly schedule has also demonstrated efficacy and has been explored in clinical trials.[7][8] The optimal frequency may depend on the specific tumor model and experimental goals.
Q4: How should GFH009 be administered in animal models?
A4: In preclinical studies, GFH009 has been administered via tail vein injection.[5] For metabolism and disposition studies in rats, a single intravenous dose was used.[9][10]
Q5: What are the expected outcomes of GFH009 treatment in vivo?
A5: In preclinical models, GFH009 has been shown to inhibit tumor growth in a dose-dependent manner.[2][6] At effective doses, it can lead to tumor regression.[6] Furthermore, treatment with GFH009 has been associated with a marked reduction in the expression of downstream targets like MCL-1 and c-MYC in tumor tissue.[3][4][5] Importantly, effective doses in animal models did not lead to significant body weight loss, indicating good tolerability.[2][3]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition is observed.
-
Possible Cause 1: Inadequate Dosage.
-
Possible Cause 2: Insufficient Dosing Frequency.
-
Solution: Increase the dosing frequency. Studies have shown that twice-weekly administration is more effective than once-weekly.[6]
-
-
Possible Cause 3: Drug Metabolism and Clearance.
Issue 2: Signs of toxicity, such as significant body weight loss, are observed.
-
Possible Cause 1: Dose is too high for the specific animal model or strain.
-
Solution: Reduce the dosage or the frequency of administration. While preclinical studies with doses up to 10 mg/kg twice weekly did not show significant weight loss, it is crucial to monitor animal health closely.[3]
-
-
Possible Cause 2: Off-target effects.
Issue 3: Difficulty in assessing target engagement in vivo.
-
Possible Cause 1: Improper timing of sample collection.
-
Solution: To assess the pharmacodynamic effects of GFH009, tumor tissues should be collected at various time points post-administration. A study in MV-4-11 xenografts collected tumor tissue at 1, 2, 4, 8, 24, and 48 hours after a single 15 mg/kg dose to assess protein expression changes.[5]
-
-
Possible Cause 2: Insensitive detection methods.
Data and Protocols
Preclinical In Vivo Efficacy of GFH009 in MV-4-11 Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Outcome | Citation |
| 2.5 | Once or Twice Weekly | Tumor growth inhibition | [6] |
| 10.0 | Once or Twice Weekly | Consistent tumor volume reduction | [6] |
| 10.0 | Twice Weekly | Significantly prolonged survival | [3][4] |
Phase 1 Clinical Trial Dose Escalation Data (for reference)
| Dose | Dosing Schedule | Population | Key Findings | Citation |
| 2.5 mg - 22.5 mg | Twice Weekly | Relapsed/Refractory Hematologic Malignancies | No dose-limiting toxicities reported | [12][13] |
| 30 mg | Once Weekly | Relapsed/Refractory AML | Confirmed complete response in one patient | [7] |
| 9 mg | Twice Weekly | Peripheral T-Cell Lymphoma | Partial response in one patient | [12] |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized representation based on published studies.[2][3][5][6]
-
Cell Line: MV-4-11 (human AML cell line) is a commonly used model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar).
-
Tumor Implantation: Subcutaneously inject MV-4-11 cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., ~100-200 mm³), randomize animals into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer vehicle control (e.g., DMSO) via tail vein injection.
-
Treatment Groups: Administer GFH009 at various doses (e.g., 2.5 mg/kg, 10 mg/kg) via tail vein injection.
-
Dosing Schedule: Administer once or twice weekly.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, or at predetermined time points, euthanize animals and harvest tumors for pharmacodynamic analysis (e.g., Western blot for MCL-1 and c-MYC).
-
-
Survival Study: In a separate cohort, continue treatment and monitor survival until a predetermined endpoint.
Experimental Protocol: Pharmacodynamic Study
-
Model: Use a xenograft model with established tumors (e.g., ~600 mm³).[5]
-
Treatment: Administer a single dose of GFH009 (e.g., 15 mg/kg) or vehicle control via tail vein injection.[5]
-
Sample Collection: Euthanize cohorts of animals at various time points post-administration (e.g., 1, 2, 4, 8, 24, and 48 hours).[5]
-
Tissue Processing: Harvest, weigh, and flash freeze tumor tissue in liquid nitrogen.[5]
-
Analysis: Perform Western blot analysis on tumor lysates to assess the expression levels of p-Ser2-RNAPII, MCL-1, and c-MYC.
Visualizations
Caption: Mechanism of action of GFH009 as a CDK9 inhibitor.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for suboptimal efficacy.
References
- 1. Facebook [cancer.gov]
- 2. Targeting CDK9: The Therapeutic Potential of GFH009 in Hematologic Malignancies [synapse.patsnap.com]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. SELLAS Announces Positive Phase 1 Data with CDK9 Inhibitor GFH009 Monotherapy in Patients with Relapsed/Refractory Hematologic Malignancies, Sellas Life Sciences [ir.sellaslifesciences.com]
- 8. SELLAS Life Sciences Successfully Completes Phase I Trial Dose Escalation of Novel, Highly Selective CDK9 Inhibitor GFH009 in Acute Myeloid Leukemia, Sellas Life Sciences [ir.sellaslifesciences.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Preclinical metabolism and disposition of [14C]GFH009, a novel selective CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
Technical Support Center: Overcoming Acquired Resistance to Tambiciclib in AML
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to Tambiciclib (B12372452) in Acute Myeloid Leukemia (AML). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (SLS009)?
A1: this compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the transcriptional elongation of many protein-coding genes.[3] By inhibiting CDK9, this compound prevents the transcription of short-lived and critical oncogenic proteins, most notably MCL-1 and MYC.[3] Downregulation of these anti-apoptotic and pro-proliferative proteins leads to cell cycle arrest and apoptosis in AML cells.[3][4]
Q2: My AML cell line is developing resistance to this compound. What are the potential molecular mechanisms?
A2: While specific acquired resistance mechanisms to this compound are still under investigation, mechanisms observed for other CDK9 inhibitors in leukemia can be hypothesized:
-
Upregulation of CDK9 Kinase Activity: Resistant cells may increase the overall kinase activity of CDK9 to counteract the inhibitory effect of the drug.[5]
-
Increased Stability of MCL-1: Resistance can be mediated by mechanisms that prolong the stability of the MCL-1 protein, making the cells less dependent on continuous transcription. This can involve activation of pathways like MAPK/ERK.[5]
-
Mutations in the CDK9 Kinase Domain: A point mutation (e.g., L156F) in the kinase domain of CDK9 has been shown to cause resistance to a selective CDK9 inhibitor by sterically hindering drug binding.[6]
-
Activation of Alternative Survival Pathways: AML cells can develop resistance by activating other pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, to bypass the dependency on MCL-1 and MYC.[7]
Q3: What strategies can I use in my experiments to overcome this compound resistance?
A3: Based on preclinical and clinical findings, combination therapy is a promising strategy:
-
Combination with BCL-2 Inhibitors (e.g., Venetoclax): This is a clinically validated strategy.[1] Since CDK9 inhibition downregulates MCL-1, combining it with a BCL-2 inhibitor targets two key anti-apoptotic proteins, leading to synergistic cell death.[8][9] This combination can be effective in both sensitive and venetoclax-resistant models.[9]
-
Combination with Hypomethylating Agents (e.g., Azacitidine): Azacitidine is part of a successful clinical combination with this compound and venetoclax, suggesting it can help overcome resistance.[1]
-
Targeting Alternative Pathways: If resistance is mediated by the activation of other survival pathways, inhibitors of those pathways (e.g., PI3K or MEK inhibitors) could potentially re-sensitize cells to this compound.
Q4: I am not seeing the expected level of apoptosis in my this compound-treated AML cells. What should I check?
A4: Please refer to the Troubleshooting Guide for Apoptosis Assays below. Common issues include suboptimal drug concentration, incorrect incubation time, cell health, and technical assay problems. Preclinical data suggests that near-complete removal of target proteins like MCL-1 can occur within 8 hours of exposure to this compound.[4]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results (MTT/MTS or CellTiter-Glo)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells.2. Edge effects: Evaporation from the outer wells of the microplate.3. Incomplete reagent mixing: Reagents not fully dissolved or mixed into the media. | 1. Improve seeding technique: Ensure the cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette for consistency.2. Mitigate edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.3. Ensure proper mixing: Follow the manufacturer's protocol for reagent preparation and mix the plate gently on an orbital shaker after reagent addition.[10] |
| Unexpectedly low drug potency (High IC50) | 1. Compound integrity: this compound stock may have degraded.2. Cell health: Cells may be unhealthy, stressed, or have a high passage number, altering their response.3. Mycoplasma contamination: Contamination can significantly alter cellular physiology and drug response. | 1. Prepare fresh stock: Prepare a new stock solution of this compound from a reliable source. Store aliquots at -80°C to avoid freeze-thaw cycles.2. Use healthy, low-passage cells: Ensure cells are in the logarithmic growth phase and use cells with a consistent and low passage number for experiments.3. Test for mycoplasma: Regularly test your cell cultures for mycoplasma contamination.[11] |
| Unexpected increase in viability at high drug concentrations | 1. Off-target effects: High concentrations of any compound can have unexpected off-target effects.2. Assay interference: The compound may interfere with the assay chemistry (e.g., formazan (B1609692) production in MTT assays). | 1. Use a relevant concentration range: Focus on a concentration range that is physiologically and clinically relevant.2. Run a cell-free control: Test the compound in media without cells to see if it directly affects the assay reagents.[10] |
Guide 2: Issues with Western Blot for MCL-1/MYC
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very weak MCL-1/MYC signal | 1. Protein degradation: MCL-1 and MYC are very short-lived proteins.2. Insufficient protein loading: Not enough total protein in the lane.3. Poor antibody performance: Primary antibody may not be optimal or has lost activity. | 1. Use protease inhibitors: Always use a fresh protease inhibitor cocktail in your lysis buffer. Keep samples on ice at all times.2. Load more protein: Increase the amount of protein loaded per well (e.g., 30-50 µg).3. Optimize antibody: Test different primary antibody dilutions and incubation times. Include a positive control cell line known to express high levels of MCL-1/MYC. |
| Multiple non-specific bands | 1. Antibody cross-reactivity: The primary or secondary antibody may be binding to other proteins.2. High antibody concentration: Using too much primary or secondary antibody. | 1. Increase blocking/washing: Increase the blocking time (e.g., 1-2 hours at room temperature) and the number/duration of washes with TBST.2. Titrate antibodies: Perform a titration to find the optimal, lowest concentration of both primary and secondary antibodies that still gives a specific signal. |
| Inconsistent loading control (Actin/GAPDH) levels | 1. Unequal protein loading: Inaccurate protein quantification or pipetting errors.2. Over-loading: The signal for the loading control is saturated, making it non-linear. | 1. Re-quantify protein: Use a reliable protein quantification assay (e.g., BCA) and be precise when loading gels.2. Load less protein or use a different loading control: If saturation is an issue, reduce the amount of protein loaded or switch to a less abundant housekeeping protein. |
Quantitative Data Summary
The following tables summarize representative quantitative data for CDK9 inhibitors in AML.
Table 1: In Vitro Efficacy of CDK9 Inhibitors in AML Cell Lines This table includes data for various CDK9 inhibitors to provide a general reference for expected potency.
| Cell Line | CDK9 Inhibitor | IC50 (nM) | Mutation Status | Reference |
| NOMO-1 | This compound | 43 | TP53, ASXL1 mutated | [6] |
| THP-1 | This compound | 42 | TP53 mutated, ASXL1 wildtype | [6] |
| MOLM-13 | Alvocidib | ~10-50 | FLT3-ITD | [3] |
| MV4-11 | Alvocidib | ~10-50 | FLT3-ITD | [3] |
Table 2: Clinical Response Rates for this compound Combination Therapy in Relapsed/Refractory (R/R) AML Data from the Phase 2 trial (NCT04588922) of this compound + Venetoclax + Azacitidine.
| Patient Cohort (at optimal 30mg BIW dose) | Overall Response Rate (ORR) | Median Overall Survival (mOS) | Historical Benchmark (mOS) | Reference |
| All Evaluable Patients | 40% | - | - | [1] |
| AML with Myelodysplasia-Related Changes (AML-MR) | 44% | 8.9 months | 2.4 months | [1] |
| AML-MR with ASXL1 mutation | 50% | - | - | [1] |
| AML-MR with M4/M5 subtype | 50% | - | - | [1] |
| R/R to Venetoclax-based regimens | - | 8.8 months | 2.5 months | [4] |
Visualizations: Pathways and Workflows
References
- 1. onclive.com [onclive.com]
- 2. This compound (SLS009) / GenFleet Therap, SELLAS Life Sciences [delta.larvol.com]
- 3. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SELLAS Unveils Breakthrough Preclinical Data Highlighting Efficacy of SLS009 in TP53 Mutated AML at the 2025 AACR Conference, Sellas Life Sciences [ir.sellaslifesciences.com]
- 5. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results from Tambiciclib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with Tambiciclib (SLS009/GFH009), a highly selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SLS009 or GFH009) is an orally active, highly potent, and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2, leading to a shutdown of transcriptional elongation.[1][2] This results in the downregulation of short-lived mRNAs of oncogenes such as c-Myc and anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[1][2]
Q2: What are the known on-target effects of this compound?
The expected on-target effects of this compound treatment in sensitive cell lines include:
-
Decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-Ser2-RNAPII).
-
Downregulation of downstream target genes with short mRNA half-lives, such as MYC and MCL1.[1]
-
Induction of apoptosis.[1]
Q3: What are potential off-target effects of CDK9 inhibitors?
While this compound is highly selective, off-target effects are a possibility with any kinase inhibitor.[1] Potential off-target kinases for CDK9 inhibitors may include other members of the CDK family (e.g., CDK2, CDK7) or other kinase families like DYRK and GSK3.[3] Such off-target activities can lead to unintended biological consequences, including effects on the cell cycle.[3] A comprehensive kinase panel screening is the best way to determine the selectivity profile of an inhibitor.[3][4]
Troubleshooting Guides for Unexpected Results
Unexpected Result 1: Lack of Efficacy in a Cancer Cell Line Expected to be Sensitive
You are working with a cancer cell line reported to be dependent on CDK9 activity, but you observe minimal or no reduction in cell viability after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity/Activity Issues | 1. Verify Compound: Confirm the identity, purity, and stability of your this compound stock using methods like LC-MS. Ensure it has been stored correctly.[5] 2. Solubility: Visually inspect for precipitation. Determine the solubility of this compound in your specific cell culture medium. 3. Fresh Dilutions: Always prepare fresh serial dilutions from a stock solution for each experiment.[5] |
| Suboptimal Assay Conditions | 1. ATP Concentration: In biochemical assays, the IC50 of ATP-competitive inhibitors is sensitive to ATP concentration. Ensure consistency across experiments.[5][6] 2. Cell Density: Optimize cell seeding density. Overly confluent or sparse cultures can affect drug response. 3. Treatment Duration: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing an effect. |
| Cell Line Specific Factors | 1. Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling. 2. Redundant Pathways: The cell line may have developed resistance or have redundant signaling pathways that compensate for CDK9 inhibition.[2] 3. Target Expression: Confirm the expression of CDK9 in your cell line via Western blot or qPCR. |
| Lack of Target Engagement | 1. Western Blot: Check for a decrease in p-Ser2-RNAPII and downstream proteins like Mcl-1 and c-Myc to confirm target engagement.[2][3] 2. CETSA: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CDK9 within the cell.[3] |
Unexpected Result 2: Significant Cytotoxicity at Concentrations Below the IC50 for CDK9 Inhibition
You observe widespread cell death at this compound concentrations that are too low to cause significant inhibition of CDK9's primary downstream targets.
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Kinome Scan: Perform an in vitro kinase profiling assay (kinome scan) to identify potential off-target kinases that are potently inhibited by this compound at these low concentrations.[4] 2. Validate Off-Targets: Use orthogonal approaches, such as a structurally different CDK9 inhibitor or siRNA/CRISPR knockdown of the suspected off-target kinase, to see if the cytotoxic phenotype is replicated.[3][4] 3. Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to check for arrests that might indicate inhibition of cell-cycle-related CDKs.[3] |
| General Compound Toxicity | 1. Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing toxicity.[2] 2. Compound Aggregation: Test for compound aggregation by running the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant shift in potency may indicate aggregation-based activity. |
| Cell-Type Specific Sensitivity | 1. Review Literature: Investigate if the cell line has known sensitivities to perturbations in pathways that could be affected by off-target activities of this compound. |
Unexpected Result 3: Paradoxical Upregulation of a Downstream Target Gene
Instead of the expected decrease, you observe an increase in the mRNA or protein levels of a gene like MYC after a short treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Transcriptional Rebound/Feedback Loop | 1. Time-Course Experiment: A short-term paradoxical upregulation can sometimes be part of a larger feedback mechanism. Perform a detailed time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) to observe the full dynamic response of the target gene's expression. 2. Inhibit Protein Synthesis: Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) alongside this compound. If the upregulation is blocked, it suggests the involvement of a newly synthesized protein in a feedback loop. |
| Off-Target Effects on a Repressor | 1. Investigate Repressors: this compound could be inhibiting an off-target kinase that is responsible for activating a transcriptional repressor of your gene of interest. A kinome scan could provide clues. 2. Promoter/Enhancer Analysis: Analyze the promoter and enhancer regions of the upregulated gene for binding sites of transcription factors that could be activated through off-target signaling. |
| Assay Artifact | 1. Orthogonal Detection Method: Validate the upregulation using a different technique (e.g., if you see it with qPCR, confirm with a Western blot for the protein product, or vice-versa). 2. Control Experiments: Run necessary controls to rule out assay interference. For instance, in a luciferase reporter assay, test if this compound directly inhibits or enhances luciferase activity.[7] |
Quantitative Data Summary
The following table summarizes efficacy data from a Phase 2 clinical trial of this compound in combination with venetoclax (B612062) and azacitidine in patients with relapsed/refractory Acute Myeloid Leukemia (AML).
| Patient Population | This compound Dose | Overall Response Rate (ORR) | Median Overall Survival (OS) | Historical Benchmark (OS) |
| All Evaluable Patients | 30 mg twice weekly | 40%[8][9] | - | - |
| AML with Myelodysplasia-Related Changes (AML-MRC) | 30 mg twice weekly | 44%[8][9] | 8.9 months[8][10][11][12] | 2.4 - 3 months[8][11] |
| AML-MRC with Myelomonocytic/Myelomonoblastic Subtype | 30 mg twice weekly | 50%[8] | - | - |
| Patients with ASXL1 Mutations | 30 mg twice weekly | 50%[8] | - | - |
| Patients with RUNX1 Mutations | - | 60%[10][12] | - | - |
| Patients Refractory to Venetoclax-based Regimens | 30 mg twice weekly | 46%[10][12] | 8.8 months[8][10][11][12] | 2.5 months[10][12] |
Key Experimental Protocols
Protocol 1: Western Blot for CDK9 Target Engagement
This protocol assesses the inhibition of CDK9 in a cellular context by measuring the phosphorylation of its downstream target, RNAPII, and the levels of Mcl-1 and c-Myc.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C (e.g., anti-p-Ser2-RNAPII, anti-RNAPII total, anti-Mcl-1, anti-c-Myc, anti-β-actin).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize the protein of interest to a loading control (e.g., β-actin). Normalize p-Ser2-RNAPII to total RNAPII.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This method confirms direct target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a few minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analysis: Analyze the amount of soluble CDK9 in the supernatant at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]
Visualizations
Caption: The CDK9 signaling pathway and its inhibition by this compound.
Caption: A general workflow for troubleshooting unexpected experimental results.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. SELLAS’ CDK9 inhibitor to advance after “exceeding expectations” in AML [clinicaltrialsarena.com]
- 12. onclive.com [onclive.com]
Cell line-specific sensitivity to GFH009 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the cell line-specific sensitivity of GFH009, a potent and highly selective CDK9 inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GFH009?
GFH009 is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription.[1] By binding to CDK9, GFH009 hinders its enzymatic function, preventing the phosphorylation of RNA Polymerase II. This action impedes the elongation of transcription, particularly of genes with short-lived mRNA transcripts.[1] Many of these genes encode for proteins critical for cancer cell survival and proliferation, such as the anti-apoptotic protein MCL-1 and the oncoprotein c-MYC.[1][2] The inhibition of CDK9 by GFH009 leads to the rapid depletion of these survival signals, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]
Q2: Which cancer cell lines are sensitive to GFH009?
GFH009 has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, particularly those of hematologic origin. High sensitivity has been observed in acute myeloid leukemia (AML), lymphoma, and multiple myeloma cell lines.[3] Specific hematologic malignancy cell lines in which GFH009 induces apoptosis include MV-4-11, HL-60, U937, and NCI-H929.[1] Additionally, GFH009 has shown potent anti-tumor effects in certain solid tumor cell lines, including the pediatric rhabdomyosarcoma cell line RH30, the small cell lung cancer cell line NCI-H209, and the AML cell line OCI-AML-2.[4]
Q3: Are there any known biomarkers for sensitivity to GFH009?
The primary determinant of sensitivity to GFH009 is "oncogene addiction," where cancer cells are highly dependent on the continuous, high-level expression of specific oncogenes for their survival.[1] A key biomarker for sensitivity is the dependence on short-lived survival proteins like MCL-1 and c-MYC.[1][5] Cell lines with high expression of and dependence on these proteins are particularly susceptible to CDK9 inhibition by GFH009. Downregulation of MCL-1 and c-MYC, along with the induction of apoptosis markers such as cleaved caspase-3 and cleaved PARP, can be considered pharmacodynamic biomarkers of GFH009 activity.[1]
Q4: Which cell lines are less sensitive or potentially resistant to GFH009?
While many cell lines are sensitive to GFH009, some may exhibit lower sensitivity. For example, the ovarian cancer cell line SKOV-3 showed more than 50% cancer inhibition but was less sensitive compared to other solid tumor cell lines like RH30 and NCI-H209, which exhibited 90% or more inhibition.[4] Intrinsic resistance may be observed in cell lines that are not transcriptionally addicted to oncogenes regulated by CDK9.
Q5: What are the potential mechanisms of resistance to GFH009?
While specific resistance mechanisms to GFH009 have not been detailed in the available literature, mechanisms of resistance to other CDK9 inhibitors have been identified and may be relevant. These include:
-
On-target mutations: A point mutation in the kinase domain of CDK9, such as L156F, can cause steric hindrance and disrupt the binding of ATP-competitive inhibitors.
-
Activation of bypass signaling pathways: Cancer cells can compensate for CDK9 inhibition by upregulating parallel survival pathways. This can include the stabilization of the MCL-1 protein through the MAPK/ERK pathway or the compensatory upregulation of MYC transcription mediated by the bromodomain protein BRD4.
Q6: What are the recommended concentrations of GFH009 to use in cell culture experiments?
The optimal concentration of GFH009 will vary depending on the cell line and the duration of the experiment. For sensitive hematologic malignancy cell lines, IC50 values are generally in the low nanomolar range.[3] For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the IC50 in your specific cell line. In apoptosis assays with sensitive cell lines like MV-4-11, significant effects are observed at concentrations between 0.1 µM and 1 µM after a 6-hour treatment.[1]
Q7: How quickly can I expect to see an effect of GFH009 on my cells?
GFH009 acts rapidly due to its mechanism of inhibiting the transcription of short-lived mRNAs. A significant reduction in the protein levels of MCL-1 and c-MYC can be observed in as little as 2 to 4 hours after treatment in sensitive cell lines like MV-4-11.[1] Induction of apoptosis can also be detected within 6 hours of treatment.[1] For cell viability assays that measure anti-proliferative effects, longer incubation times of 24 to 72 hours are typically used.
II. Troubleshooting Guides
Guide 1: Unexpectedly Low Sensitivity to GFH009
-
Symptom: The calculated IC50 value for a cell line expected to be sensitive is significantly higher than reported values.
-
Possible Causes & Solutions:
-
Compound Integrity: Ensure the GFH009 compound is properly stored and that the stock solution (typically in DMSO) is fresh. Prepare a new stock solution and repeat the experiment.
-
Cell Line Health and Identity: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. Test for mycoplasma contamination, which can alter cellular responses to drugs. Ensure cells are in the exponential growth phase and are not overly confluent when treated.
-
Assay Parameters: Optimize the cell seeding density and the incubation time for your specific cell line. Ensure that the DMSO concentration in the final culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Biological Resistance: If the above factors are ruled out, the cell line may have intrinsic or acquired resistance. Investigate the expression levels of key sensitivity biomarkers like MCL-1 and c-MYC.
-
Guide 2: Inconsistent Results in Cell Viability Assays
-
Symptom: High variability in readings between replicate wells or between experiments.
-
Possible Causes & Solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting of cells, GFH009 dilutions, and assay reagents. Use calibrated pipettes and appropriate tips.
-
Uneven Cell Distribution: Ensure a homogeneous single-cell suspension before seeding. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS or media.
-
Incomplete Cell Lysis (for ATP-based assays): Ensure proper mixing after adding the lytic reagent (e.g., CellTiter-Glo®) to achieve complete cell lysis and ATP release.
-
Signal Stabilization: Allow sufficient incubation time after reagent addition for the luminescent or colorimetric signal to stabilize before reading the plate.
-
Guide 3: No Downregulation of MCL-1 or c-MYC Observed
-
Symptom: Western blot analysis does not show the expected decrease in MCL-1 or c-MYC protein levels after GFH009 treatment.
-
Possible Causes & Solutions:
-
Timing of Harvest: The downregulation of these short-lived proteins is rapid. Harvest cell lysates at early time points (e.g., 2, 4, 6, or 8 hours) post-treatment.
-
GFH009 Concentration: Ensure that the concentration of GFH009 used is sufficient to inhibit CDK9 in your cell line. Perform a dose-response experiment.
-
Antibody Quality: Verify the specificity and efficacy of the primary antibodies for MCL-1 and c-MYC.
-
Western Blotting Technique: Ensure efficient protein transfer and use appropriate blocking and antibody incubation conditions.
-
Cell Line Characteristics: The cell line may not be dependent on MCL-1 or c-MYC for survival, indicating intrinsic resistance.
-
III. Data on Cell Line-Specific Sensitivity
Table 1: Anti-proliferative Activity of GFH009 in Hematologic Malignancy Cell Lines
| Cell Line Type | IC50 Range (72h)[3] |
| Acute Myeloid Leukemia (AML) | 4.8 - 33 nM |
| Lymphoma | 10.6 - 77.9 nM |
| Multiple Myeloma (MM) | 33.6 - 151 nM |
Note: In a separate study, 7 out of 10 assorted human hematologic malignancy-derived cell lines tested showed IC50 values below 0.2 µM after 24 hours of exposure.[2]
Table 2: Anti-proliferative Activity of GFH009 in Solid Tumor and Venetoclax-Resistant AML Cell Lines
| Cell Line | Cancer Type | Observed Effect[4] |
| RH30 | Pediatric Rhabdomyosarcoma | ≥ 90% cancer inhibition |
| NCI-H209 | Small Cell Lung Cancer | ≥ 90% cancer inhibition |
| OCI-AML-2 | Venetoclax-Resistant AML | 90 - 100% cancer inhibition |
| SKOV-3 | Ovarian Cancer | > 50% cancer inhibition |
Table 3: Apoptosis Induction by GFH009 in Sensitive Hematologic Cell Lines (6-hour treatment) [1]
| Cell Line | GFH009 Concentration (µM) | Apoptosis Rate (% of cells) |
| MV-4-11 | 0 (DMSO control) | 6.4 ± 0.1% |
| 0.01 | 6.3 ± 0.1% | |
| 0.03 | 7.4 ± 0.3% | |
| 0.1 | 38.1 ± 0.1% | |
| 0.3 | 67.4 ± 1.0% | |
| 1.0 | 61.2 ± 0.3% |
Note: GFH009 also induced apoptosis in HL-60, U937, and NCI-H929 cell lines in a dose-dependent manner.[1]
IV. Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted from standard procedures and published studies using GFH009.[1]
-
Cell Seeding:
-
Harvest cells during the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed a single-cell suspension into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell recovery and adherence (for adherent cells).
-
-
GFH009 Treatment:
-
Prepare serial dilutions of GFH009 in culture medium from a concentrated DMSO stock. A typical final concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest GFH009 dose.
-
Add the GFH009 dilutions to the respective wells.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log-transformed concentration of GFH009.
-
Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic curve).
-
Protocol 2: Western Blot Analysis for Downstream Targets of CDK9
This protocol is for assessing the levels of p-RNAPII (Ser2), MCL-1, and c-MYC following GFH009 treatment.[1]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of GFH009 (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) and a vehicle control for a short duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNAPII (Ser2), MCL-1, c-MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the changes in protein expression relative to the loading control.
-
V. Signaling Pathways and Workflows
References
- 1. ir.sellaslifesciences.com [ir.sellaslifesciences.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sec.gov [sec.gov]
- 4. | BioWorld [bioworld.com]
- 5. GenFleet Starts Phase Ib/II Trial of GFH009 (Highly Selective CDK9 Inhibitor) Treating Patients with Relapsed/Refractory Peripheral T-cell Lymphomas (PTCL)-GenFleet Therapeutics [genfleet.com]
Technical Support Center: Minimizing Tambiciclib Toxicity in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tambiciclib (also known as SLS009 or GFH009) in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address potential toxicity issues that may be encountered during in vivo experiments.
Disclaimer: Comprehensive non-clinical toxicology data for this compound is not extensively available in the public domain. Therefore, this guidance is based on available preclinical and clinical information for this compound, general knowledge of CDK9 inhibitors as a class, and standard preclinical toxicology practices. Researchers should establish their own dose-response relationships and safety profiles within their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a highly selective and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription. By inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, thereby inducing apoptosis in cancer cells.[3] Its high selectivity for CDK9 is suggested to contribute to a more favorable toxicity profile compared to less selective CDK inhibitors.
Q2: What are the potential on-target toxicities of this compound in animal models?
A2: Based on the mechanism of action of CDK9 inhibitors and clinical observations with this compound, the primary on-target toxicities are expected to be hematological and gastrointestinal.[4]
-
Hematological Toxicities: CDK9 is essential for the survival and proliferation of hematopoietic progenitor cells. Inhibition of CDK9 can lead to myelosuppression, manifesting as neutropenia, thrombocytopenia, and/or anemia.
-
Gastrointestinal (GI) Toxicities: The epithelial cells lining the gastrointestinal tract have a high turnover rate and can be sensitive to agents that inhibit transcription and cell cycle progression. This can result in side effects such as diarrhea, nausea, vomiting, and weight loss.
Q3: Has this compound shown a favorable safety profile in preclinical studies?
A3: Yes, available preclinical data suggests that this compound is generally well-tolerated in animal models. For instance, in a mouse xenograft model of acute myeloid leukemia (MV-4-11), twice-weekly intravenous injections of this compound at 10 mg/kg did not result in significant body weight loss while effectively controlling tumor growth and prolonging survival.[3][5] Another study in pediatric acute lymphoblastic leukemia (ALL) xenograft models in mice also reported that a fractionated weekly dose was well-tolerated.
Q4: How can I monitor for potential toxicities during my animal studies with this compound?
A4: A comprehensive monitoring plan is crucial. This should include:
-
Daily Clinical Observations: Record body weight, food and water consumption, activity levels, posture, and the condition of the fur. Note any signs of GI distress such as diarrhea or vomiting.
-
Regular Hematological Monitoring: Perform complete blood counts (CBCs) from a suitable site (e.g., tail vein, submandibular) at baseline and at regular intervals during the study (e.g., weekly) to monitor for neutropenia, thrombocytopenia, and anemia.
-
Serum Chemistry: At the end of the study, or if toxicity is suspected, collect blood for serum chemistry analysis to assess organ function (e.g., liver and kidney).
-
Histopathology: Conduct a full necropsy at the end of the study with histopathological examination of key organs to identify any microscopic changes.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%)
Potential Cause:
-
Gastrointestinal toxicity leading to decreased appetite, nausea, or diarrhea.
-
Systemic toxicity at high dose levels.
Troubleshooting Steps:
-
Assess Severity: Quantify the percentage of body weight loss from baseline.
-
Supportive Care: Ensure easy access to palatable, high-energy food and water. Consider providing supplemental hydration and nutrition as advised by a veterinarian.
-
Dose Modification:
-
Dose Reduction: If weight loss is significant and persistent, consider reducing the dose of this compound for subsequent administrations.
-
Dosing Holiday: A temporary interruption of dosing (e.g., for one or two scheduled doses) may allow for recovery.
-
-
Monitor GI Symptoms: If diarrhea or vomiting is present, refer to the troubleshooting guide for GI toxicity.
Issue 2: Hematological Abnormalities (Neutropenia, Thrombocytopenia)
Potential Cause:
-
On-target myelosuppressive effect of CDK9 inhibition.
Troubleshooting Steps:
-
Confirm with CBC: Perform a complete blood count to determine the severity of the cytopenia.
-
Dose Interruption/Reduction: For moderate to severe neutropenia or thrombocytopenia, temporarily halt dosing until blood counts recover to an acceptable level. Consider a dose reduction for subsequent treatment cycles.
-
Supportive Care (for severe neutropenia):
-
Consult with a veterinarian regarding the potential prophylactic use of broad-spectrum antibiotics to prevent opportunistic infections.
-
In cases of severe, life-threatening neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) could be considered, though this may be a confounding factor in efficacy studies.
-
-
Monitor for Clinical Signs: Observe animals closely for signs of infection (lethargy, ruffled fur) or bleeding.
Issue 3: Gastrointestinal Toxicity (Diarrhea, Vomiting)
Potential Cause:
-
Direct effect of this compound on the gastrointestinal epithelium.
Troubleshooting Steps:
-
Assess Severity: Grade the severity of diarrhea or vomiting (e.g., mild, moderate, severe) based on frequency and consistency.
-
Supportive Care:
-
Provide fluid and electrolyte replacement to prevent dehydration, as advised by a veterinarian.
-
Offer easily digestible food.
-
-
Dose Modification:
-
A dose reduction or temporary cessation of dosing should be considered if GI signs are persistent or severe.
-
-
Anti-diarrheal/Anti-emetic Medication: Under veterinary guidance, the administration of anti-diarrheal or anti-emetic agents may be appropriate, but potential drug-drug interactions should be considered.
Data Presentation
Table 1: Illustrative Grading of Common Toxicities in Animal Models
| Toxicity | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
| Body Weight Loss | 5-10% loss from baseline | 10-15% loss from baseline | >15-20% loss from baseline | >20% loss with clinical signs |
| Neutropenia (Mice) | 1.0-1.5 x 10³/µL | 0.5-1.0 x 10³/µL | 0.1-0.5 x 10³/µL | <0.1 x 10³/µL |
| Thrombocytopenia (Mice) | 150-250 x 10³/µL | 75-150 x 10³/µL | 25-75 x 10³/µL | <25 x 10³/µL |
| Diarrhea | Mild, intermittent loose stool | Moderate, persistent loose stool | Severe, watery diarrhea | Severe with dehydration |
Note: These values are illustrative and should be adapted based on the specific animal model and institutional guidelines.
Experimental Protocols
Protocol: Dose Range-Finding Toxicity Study in Rodents
-
Animal Model: Use a sufficient number of healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) for each dose group and a control group.
-
Dose Formulation: Prepare this compound in a suitable vehicle. The formulation should be well-tolerated and allow for consistent administration.
-
Dose Administration: Administer this compound via the intended clinical route (e.g., intravenous, oral gavage).
-
Dose Levels: Start with a single-dose escalation phase to determine the maximum tolerated dose (MTD). Follow with a repeat-dose phase (e.g., for 7-14 days) with at least three dose levels (low, medium, high) and a vehicle control group.
-
Monitoring:
-
Record clinical signs and body weight daily.
-
Perform hematology at baseline and at the end of the study.
-
At termination, collect blood for serum chemistry.
-
-
Endpoint: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify dose-limiting toxicities.
Mandatory Visualizations
Caption: Mechanism of action of this compound via CDK9 inhibition.
Caption: General workflow for an in vivo toxicity study.
Caption: Decision-making flowchart for managing toxicity.
References
- 1. Targeting CDK9: The Therapeutic Potential of GFH009 in Hematologic Malignancies [synapse.patsnap.com]
- 2. Preclinical metabolism and disposition of [14C]GFH009, a novel selective CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s203.q4cdn.com [s203.q4cdn.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Index of Tambiciclib Combinations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tambiciclib (B12372452). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and preclinical experiments with this compound combinations.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with other agents like venetoclax (B612062) and azacitidine?
A1: this compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a crucial regulator of transcription, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and the proto-oncogene MYC.[2][3] In many hematologic malignancies, particularly Acute Myeloid Leukemia (AML), resistance to the BCL-2 inhibitor venetoclax is often mediated by the upregulation of MCL-1. By combining this compound with venetoclax, the goal is to simultaneously block both major anti-apoptotic pathways (BCL-2 and MCL-1), leading to a synergistic induction of apoptosis in cancer cells. Azacitidine, a hypomethylating agent, can further sensitize cancer cells to apoptosis-inducing agents. Clinical trial data has shown that this triple combination has a favorable safety profile and can lead to improved overall response rates and overall survival in patients with relapsed/refractory AML.[1][4][5]
Q2: What are the known IC50 values for this compound in AML cell lines?
A2: this compound, also known as GFH009, has demonstrated potent anti-proliferative activity across a range of hematologic malignancy cell lines. The IC50 values are generally in the nanomolar to low micromolar range. While specific data for a wide array of AML cell lines is emerging, published data on a panel of 10 hematologic malignancy cell lines are presented below.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (GFH009) in Hematologic Malignancy Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | < 0.2 |
| HL-60 | Acute Promyelocytic Leukemia | < 0.2 |
| U937 | Histiocytic Lymphoma | < 0.2 |
| NCI-H929 | Multiple Myeloma | < 0.2 |
| MOLM-13 | Acute Myeloid Leukemia | < 0.2 |
| OCI-AML3 | Acute Myeloid Leukemia | < 0.2 |
| KG-1 | Acute Myeloid Leukemia | < 0.2 |
| K562 | Chronic Myeloid Leukemia | > 0.2 |
| Jurkat | Acute T-cell Leukemia | > 0.2 |
| Ramos | Burkitt's Lymphoma | > 0.2 |
Table 2: Clinical Efficacy of this compound in Combination with Venetoclax and Azacitidine in Relapsed/Refractory AML [1][4]
| Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| All Evaluable Patients (n=54) | Various | 33% | Not Reported |
| Optimal Dose (30 mg twice weekly) | This compound (30mg BIW) + Venetoclax + Azacitidine | 40% | Not Reported |
| AML with Myelodysplasia-Related Changes (AML-MRC) at Optimal Dose | This compound (30mg BIW) + Venetoclax + Azacitidine | 44% | 8.9 months |
| AML-MRC with Myelomonocytic/Myelomonoblastic Subtype at Optimal Dose (n=12) | This compound (30mg BIW) + Venetoclax + Azacitidine | 50% | Not Reported |
| ASXL1-mutated AML at Optimal Dose (n=18) | This compound (30mg BIW) + Venetoclax + Azacitidine | 50% | Not Reported |
Troubleshooting Guides
Issue 1: High variability in cell viability/IC50 results with this compound combinations.
-
Question: My cell viability assays with the this compound, venetoclax, and azacitidine combination show inconsistent results between experiments. What could be the cause?
-
Answer:
-
Compound Solubility and Stability: Ensure that all three compounds are fully dissolved in a suitable solvent (e.g., DMSO) before preparing your working solutions. Prepare fresh dilutions for each experiment as the stability of the compounds in aqueous media may be limited. Visually inspect for any precipitation when adding the drugs to the cell culture media.
-
Cell Health and Density: Use cells from a consistent and low passage number. Ensure that the cell seeding density is uniform across all wells and plates. Over-confluent or sparsely seeded cells can respond differently to treatment.
-
Assay Timing: The duration of drug exposure can significantly impact the results. For a triple combination, it is crucial to have a consistent incubation time. Consider performing a time-course experiment to determine the optimal endpoint.
-
Drug Interaction: The order of drug addition might influence the outcome. For in vitro experiments, co-administration is common, but if you are modeling a specific clinical dosing regimen, the timing and sequence of drug addition should be carefully controlled.
-
Issue 2: Lack of synergistic effect observed in the triple combination.
-
Question: I am not observing the expected synergistic effect when combining this compound with venetoclax and azacitidine. What should I check?
-
Answer:
-
Suboptimal Drug Concentrations: Synergy is often concentration-dependent. Perform dose-matrix experiments where you test a range of concentrations for each drug, both alone and in combination. This will help identify the concentration ranges where synergy occurs.
-
Cell Line Dependency: The synergistic effect can be cell-line specific. Ensure that the cell lines you are using are known to be dependent on the pathways targeted by the drugs (i.e., CDK9, BCL-2). For example, cell lines with high MCL-1 expression may be more sensitive to the addition of this compound.
-
Inappropriate Synergy Model: There are different models to calculate synergy (e.g., Bliss independence, Loewe additivity, Combination Index). The choice of model can influence the interpretation of the results. The Chou-Talalay method for calculating the Combination Index (CI) is a widely used and robust method. A CI value less than 1 indicates synergy.
-
Experimental Endpoint: Ensure you are measuring an appropriate endpoint. For this combination, apoptosis assays (e.g., Annexin V/PI staining, caspase activity) are more direct measures of the intended biological effect than proliferation assays alone.
-
Issue 3: Unexpected cytotoxicity in control groups.
-
Question: I am observing high levels of cell death in my vehicle (e.g., DMSO) control group. What could be the problem?
-
Answer:
-
Solvent Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) and is consistent across all experimental conditions, including the untreated control.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. If you continue to see toxicity, consider lowering the DMSO concentration in your stock solutions or testing an alternative solvent.
-
Contamination: Microbial contamination can cause cell death and interfere with assay results. Regularly check your cell cultures for any signs of contamination.
-
Experimental Protocols
1. Cell Viability Assay for this compound Combinations (MTT Assay)
-
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, venetoclax, and azacitidine stock solutions in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound, venetoclax, and azacitidine in complete medium. For combination studies, prepare a dose-response matrix with varying concentrations of each drug.
-
Treatment: Add 100 µL of the drug solutions to the respective wells. Include wells with single agents and the combination, as well as a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
-
2. Western Blot Analysis of MCL-1 and MYC Downregulation
-
Materials:
-
AML cells treated with this compound combinations as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-MCL-1, anti-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Procedure:
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound combinations in AML.
Caption: Experimental workflow for this compound combination studies.
Caption: Troubleshooting logic for this compound combination experiments.
References
- 1. onclive.com [onclive.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - this compound (SLS009) - LARVOL VERI [veri.larvol.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. cancernetwork.com [cancernetwork.com]
Addressing batch-to-batch variability of Tambiciclib
Welcome to the Technical Support Center for Tambiciclib (GFH009/SLS009). This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and ensuring consistent, reproducible results with this potent and selective CDK9 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound, with a focus on mitigating batch-to-batch variability.
Q1: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors. Systematically investigating these potential sources is crucial for obtaining reproducible data.[1][2]
Possible Causes and Troubleshooting Steps:
-
Compound-Related Issues:
-
Purity and Integrity: The purity of the this compound batch can significantly impact its potency. Minor variations in impurity profiles between batches can lead to altered biological activity.
-
Action: Always source this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) with purity data (e.g., HPLC, LC-MS). If variability persists, consider having the compound's identity and purity independently verified.
-
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Incomplete dissolution or precipitation in culture media will lead to a lower effective concentration and, consequently, higher apparent IC50 values.[2]
-
Action: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3] Ensure complete dissolution by vortexing or brief sonication. When preparing working dilutions, avoid precipitation by diluting the stock solution in pre-warmed media and mixing thoroughly. Visually inspect for any precipitates before adding to cells.[2]
-
-
Stability and Storage: Improper storage can lead to degradation of the compound, reducing its effective concentration.
-
Action: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture. Prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
-
-
Cell-Based Assay Conditions:
-
Cell Health and Passage Number: The physiological state of the cells can greatly influence their sensitivity to treatment. Using cells at a high passage number can lead to genetic drift and altered phenotypes.[2]
-
Action: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variability in the final readout of viability assays.[2]
-
Action: Use a cell counter to ensure accurate and consistent cell seeding density across all wells and plates.
-
-
Reagent Variability: Different lots of media, serum (especially FBS), and assay reagents can introduce variability.
-
Action: Whenever possible, use the same batch of critical reagents for a set of related experiments. Qualify new batches of serum to ensure they do not alter cell growth rates or drug sensitivity.
-
-
Below is a troubleshooting workflow to address inconsistent IC50 values:
Q2: How can I confirm that the observed biological effect is due to the inhibition of CDK9?
Confirming on-target activity is essential to validate your experimental findings. This compound is a highly selective CDK9 inhibitor. Its primary mechanism of action is the inhibition of transcriptional elongation by preventing the phosphorylation of RNA Polymerase II (Pol II) at Serine 2 (Ser2) of the C-terminal domain (CTD), leading to the downregulation of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[4]
Methods to Confirm On-Target Activity:
-
Western Blot Analysis of Downstream Targets: A hallmark of CDK9 inhibition is a rapid decrease in the phosphorylation of the RNA Pol II CTD at Ser2. You should also observe a subsequent reduction in the protein levels of MCL-1 and c-MYC.
-
Procedure: Treat your cells with this compound for a short duration (e.g., 2-6 hours for p-RNA Pol II, and 6-24 hours for MCL-1/c-MYC) and perform a Western blot to assess the levels of these key proteins. A dose-dependent decrease confirms target engagement.
-
-
Use of a Structurally Different CDK9 Inhibitor: If another selective CDK9 inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: While challenging for CDK9, in some contexts, it might be possible to overexpress a drug-resistant mutant of CDK9 to see if it rescues the observed phenotype.
The signaling pathway affected by this compound is depicted below:
Data Presentation
While specific physicochemical data for this compound is not extensively published, this section provides representative data for this compound and other selective CDK9 inhibitors to offer a comparative context.
Table 1: Physicochemical Properties of this compound and Representative CDK9 Inhibitors
| Property | This compound (GFH009/SLS009) | Ribociclib (CDK4/6 Inhibitor) | Notes |
| Molecular Formula | C₂₅H₃₅ClN₆O₂S | C₂₃H₃₀N₈O | For comparative purposes. |
| Molecular Weight | 519.1 g/mol [5] | 434.5 g/mol | |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as DMSO.[6] | Soluble in DMSO (~10 mg/ml), Ethanol (~0.5 mg/ml). Sparingly soluble in aqueous buffers.[7] | Always prepare stock solutions in an appropriate organic solvent. |
| Storage | Store solid at -20°C. Store stock solutions at -20°C or -80°C. | Store at -20°C. | Protect from light and moisture. Avoid repeated freeze-thaw cycles. |
Table 2: In Vitro Activity of this compound and Other Selective CDK9 Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line(s) |
| This compound (SLS009) | CDK9 | <100 | CRC MSI-H Cell Lines (ASXL1 mutated) [8] |
| 2.7 | MV4-11 (AML) [4] | ||
| 3.8 | THP-1 (AML) [4] | ||
| 3.7 - 6.4 | Primary FLT3-ITD AML blasts [4] | ||
| 6.6 - 16.9 | Primary FLT3-wt AML blasts [4] | ||
| Atuveciclib (BAY-1143572) | CDK9 | 13 | Enzyme Assay (low ATP)[9] |
| KB-0742 | CDK9 | 6 | Enzyme Assay[9] |
| NVP-2 | CDK9 | < 0.514 | Enzyme Assay[9] |
| CDKI-73 | CDK9, CDK1, CDK2, CDK7 | 4 (for CDK9) | Enzyme Assay[4] |
Note: IC50 values are highly dependent on experimental conditions (e.g., ATP concentration in biochemical assays, cell type, and incubation time in cellular assays) and should be used for comparative purposes.[1][10]
Experimental Protocols
This section provides detailed protocols for key experiments to assess the activity and on-target effects of this compound.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[1][11][12][13][14][15]
Materials:
-
Cancer cell lines of interest (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Count the cells and dilute to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well opaque-walled plate. The final volume per well should be 90 µL.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to recover and adhere (if applicable).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve 10x the final desired concentrations.
-
Add 10 µL of the 10x compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[1]
-
Protocol 2: Western Blot for Downstream Target Modulation
This protocol describes the detection of changes in the protein levels of key CDK9 targets: phosphorylated RNA Polymerase II (Ser2), total RNA Pol II, MCL-1, and c-MYC.
Materials:
-
Cells and culture reagents
-
This compound and DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNA Pol II CTD (Ser2)
-
Total RNA Pol II
-
MCL-1
-
c-MYC
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for the desired duration (e.g., 6 hours for p-RNA Pol II, 24 hours for MCL-1/c-MYC).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control. For p-RNA Pol II, also normalize to total RNA Pol II.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. clyte.tech [clyte.tech]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
Non-genetic mechanisms of resistance to Tambiciclib
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting non-genetic mechanisms of resistance to Tambiciclib (GFH009/SLS009), a selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for releasing it from a paused state and allowing the elongation of transcription.[4] By inhibiting CDK9, this compound leads to a widespread suppression of transcription. This effect is particularly detrimental to cancer cells that are "transcriptionally addicted," meaning they rely on the high-level expression of genes with short-lived mRNA and protein products. Key examples of such products include the oncogene MYC and the anti-apoptotic protein MCL-1.[2][4] The downregulation of these survival proteins ultimately induces apoptosis in malignant cells.[2]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential non-genetic reasons for this acquired resistance?
Acquired resistance to CDK9 inhibitors like this compound can emerge through several non-genetic mechanisms. These adaptive strategies allow cancer cells to survive and proliferate despite the presence of the drug. The primary non-genetic mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for CDK9 inhibition by upregulating alternative survival pathways.[4][5] A key mechanism is the activation of the MAPK/ERK pathway, which can stabilize the MCL-1 protein, counteracting its transcriptional downregulation by this compound. Another bypass mechanism involves the bromodomain protein BRD4, which can help maintain MYC expression.[4]
-
Target Pathway Upregulation: The cancer cells may increase the expression of CDK9 or its binding partner, Cyclin T1.[5] Higher levels of the target protein may require a greater concentration of this compound to achieve an inhibitory effect.[5]
-
Influence of the Tumor Microenvironment (TME): The TME can play a significant role in mediating drug resistance.[6][7][8] Cancer-associated fibroblasts (CAFs) and immune cells within the TME can secrete growth factors and cytokines (e.g., IL-6, TGF-β) that activate pro-survival signaling in cancer cells, thereby reducing their sensitivity to treatment.[8][9]
-
Epigenetic Reprogramming: Cancer cells can undergo widespread changes in their gene expression patterns, adopting a cellular state that is less dependent on the pathways inhibited by this compound.[10][11][12] This cellular plasticity is a hallmark of non-genetic resistance.[12]
Q3: We are observing intrinsic resistance to this compound in our cancer cell line. What could be the underlying non-genetic causes?
Intrinsic, or primary, resistance occurs when cells are inherently non-responsive to a drug without prior exposure.[10] Non-genetic factors for intrinsic resistance to this compound include:
-
Low Transcriptional Dependence: Cell lines that are not "transcriptionally addicted" or do not heavily rely on oncogenes like MYC for their survival may be naturally resistant to CDK9 inhibitors.[4]
-
Pre-existing Pro-Survival Pathways: The cells may already possess robust, highly active survival pathways that make them less dependent on the targets affected by this compound.[4]
-
Tumor Microenvironment Factors: In in vivo models or co-culture systems, stromal cells and other components of the TME can provide signals that confer innate resistance to cancer cells.[7][13]
Troubleshooting Experimental Issues
Issue 1: Inconsistent IC50 values for this compound in our cell viability assays.
Inconsistent IC50 values can arise from several experimental variables.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Always use cells within a consistent and low passage number range. Thaw a fresh vial of low-passage cells after a defined number of passages.[14] |
| Seeding Density | Cell density at the time of treatment can significantly impact drug response. Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the exponential growth phase.[14] |
| Inhibitor Stability | This compound's potency can be compromised by improper storage or multiple freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and aliquot the stock to minimize freeze-thaw cycles.[14] |
| Serum Concentration | Growth factors in fetal bovine serum (FBS) can activate survival pathways, masking the effect of the inhibitor. Consider performing assays in low-serum conditions (e.g., 0.5-2% FBS) after allowing cells to attach.[14] |
Issue 2: My this compound-resistant cell line loses its resistant phenotype over time.
This suggests the resistance mechanism may be unstable or reversible, which is a characteristic of some non-genetic adaptations.
| Potential Cause | Troubleshooting Steps |
| Loss of Drug Pressure | Non-genetic resistance can be transient. If the resistant cells are cultured for extended periods without the drug, they may revert to a sensitive state. |
| Recommended Action | To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance dose of this compound (e.g., the IC20-IC30 concentration).[15] Periodically re-evaluate the IC50 to confirm the level of resistance.[15] |
Experimental Protocols & Workflows
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a common method for generating drug-resistant cancer cell lines by continuous exposure to escalating drug concentrations.[15][16]
-
Determine Initial Dosing: Establish the baseline IC50 of this compound in your parental cancer cell line using a standard 72-hour cell viability assay (e.g., CellTiter-Glo®).[4]
-
Initial Exposure: Begin by continuously exposing the parental cell line to a low concentration of this compound, typically in the range of the IC10 to IC30.[14][15]
-
Culture and Monitoring: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Initially, a significant amount of cell death is expected. Monitor the culture until the surviving population recovers and resumes stable proliferation. This process can take several weeks.[14]
-
Dose Escalation: Once the cells are proliferating steadily, increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[15] At each new concentration, allow the cells to adapt and resume proliferation before the next increase.
-
Characterization and Banking: Once a cell line is established that can proliferate in a significantly higher concentration of this compound than the parental line, confirm the shift in IC50. Cryopreserve stocks of the resistant cells and the parental line from the same passage number to serve as a proper control for future experiments.[4]
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol is for assessing changes in protein expression and phosphorylation that indicate the activation of bypass signaling pathways.
-
Cell Treatment & Lysis: Seed both parental and this compound-resistant cells. Allow them to adhere overnight. Treat with a relevant dose range of this compound for 6-24 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to probe for bypass pathways include: p-ERK, total ERK, p-AKT, total AKT, MCL-1, and MYC. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the protein levels between parental and resistant cells, with and without this compound treatment.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of this compound and a common non-genetic resistance pathway.
References
- 1. This compound - GenFleet Therapeutics/Sellas Life Sciences - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. audubonbio.com [audubonbio.com]
- 8. The role of tumor microenvironment in drug resistance: emerging technologies to unravel breast cancer heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. The genetic/non-genetic duality of drug ‘resistance’ in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of Efflux Pumps in Tambiciclib Resistance
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to assist you in troubleshooting and investigating potential mechanisms of resistance to Tambiciclib, a selective CDK9 inhibitor. While on-target mutations and bypass signaling pathways are documented resistance mechanisms for CDK9 inhibitors, another common cause of drug resistance in cancer therapy is the overexpression of drug efflux pumps.[1][2][3][4] This guide will focus on how to investigate the hypothesis that ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), may contribute to this compound resistance in your experimental models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. Could efflux pumps be the cause?
A1: It's a plausible hypothesis. Increased drug efflux is a common mechanism of resistance to various anti-cancer agents.[5] If cancer cells overexpress efflux pumps like P-gp or BCRP, they can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[5] To confirm this, you would need to conduct experiments to measure efflux pump expression and activity in your resistant cell lines compared to their sensitive parental counterparts.
Q2: What are the initial steps to determine if efflux pumps are involved in this compound resistance in my cell line?
A2: The first step is to compare the this compound IC50 (half-maximal inhibitory concentration) value in your potentially resistant cell line to the parental line. A significant increase in the IC50 value confirms resistance.[5] Next, you can perform a cytotoxicity assay with this compound in the presence and absence of known efflux pump inhibitors, such as verapamil (B1683045) (for P-gp) or Ko143 (for BCRP). A significant reduction in the IC50 value in the presence of an inhibitor suggests the involvement of that specific pump.
Q3: Are there known efflux pump inhibitors I can use in my experiments?
A3: Yes, several well-characterized inhibitors are available for research purposes. For P-gp, verapamil and PSC833 are commonly used.[6] For BCRP, Ko143 is a potent and specific inhibitor.[7][8][9] It's important to first determine the non-toxic concentration of these inhibitors in your cell line before using them in combination with this compound.
Q4: Besides using inhibitors, how can I confirm the overexpression of efflux pumps in my resistant cells?
A4: You can assess the expression of efflux pumps at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) can be used to measure the transcript levels of the corresponding genes (ABCB1 for P-gp and ABCG2 for BCRP).[10][11][12] Western blotting or flow cytometry can be used to quantify the protein expression of P-gp and BCRP.[13][14][15]
Q5: What if I don't see a change in efflux pump expression, but I still suspect efflux-mediated resistance?
A5: It's possible that the basal activity of the efflux pumps is high, or that their function is enhanced without a change in overall expression. In this case, a direct functional assay, such as the Rhodamine 123 efflux assay, can be very informative.[16][17][18] This assay measures the cell's ability to pump out a fluorescent substrate of P-gp. Increased efflux of Rhodamine 123 in your resistant cells, which can be reversed by a P-gp inhibitor, would be strong evidence for functional efflux-mediated resistance.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a specific cell line.
| Potential Cause | Troubleshooting Steps |
| Intrinsic Resistance | The cell line may have inherent resistance mechanisms. This could include high basal expression of efflux pumps. |
| Acquired Resistance | If the cell line was treated with this compound over a prolonged period, it might have developed resistance. |
| Experimental Error | Verify the concentration and stability of your this compound stock solution. Ensure accurate cell seeding and assay conditions. |
| Efflux Pump Involvement | Perform a cytotoxicity assay with this compound in the presence of P-gp and BCRP inhibitors (e.g., verapamil, Ko143) to see if sensitivity is restored. |
Issue 2: Inconsistent results in cytotoxicity assays with efflux pump inhibitors.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Toxicity | The concentration of the efflux pump inhibitor may be too high, causing cytotoxicity on its own. Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range. |
| Incorrect Inhibitor | The resistance may be mediated by an efflux pump that is not targeted by the inhibitor you are using. Test a panel of inhibitors for different ABC transporters. |
| Multiple Resistance Mechanisms | Efflux pumps may only be partially responsible for the observed resistance. Other mechanisms, like target mutation or bypass pathway activation, may also be at play. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
This table illustrates the kind of data you would generate to identify efflux pump-mediated resistance. A significant decrease in the IC50 value in the presence of an efflux pump inhibitor is indicative of its involvement.
| Cell Line | Treatment | This compound IC50 (nM) | Fold Resistance |
| Parental | This compound alone | 50 | 1.0 |
| This compound + Verapamil (1 µM) | 45 | 0.9 | |
| This compound + Ko143 (0.5 µM) | 48 | 0.96 | |
| Resistant | This compound alone | 500 | 10.0 |
| This compound + Verapamil (1 µM) | 75 | 1.5 | |
| This compound + Ko143 (0.5 µM) | 480 | 9.6 |
Table 2: Hypothetical Relative Gene Expression of Efflux Pumps
This table shows example qRT-PCR data, indicating an upregulation of the ABCB1 gene (encoding P-gp) in the resistant cell line.
| Cell Line | Gene | Relative mRNA Expression (Fold Change vs. Parental) |
| Parental | ABCB1 | 1.0 |
| ABCG2 | 1.0 | |
| Resistant | ABCB1 | 15.2 |
| ABCG2 | 1.3 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) with or without a non-toxic concentration of an efflux pump inhibitor.[20]
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][21]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This protocol measures the functional activity of P-gp.
-
Cell Preparation: Harvest and resuspend cells at 1 x 10^6 cells/mL in a suitable buffer.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate cells with an efflux pump inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 0.5-1 µg/mL) and incubate for 30-60 minutes at 37°C.[17]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[17]
-
Efflux: Resuspend the cell pellet in warm medium (with or without inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.[16]
-
Analysis: Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A lower fluorescence intensity in the resistant cells compared to the parental cells (which is reversed by the inhibitor) indicates increased efflux.
Quantitative Real-Time PCR (qRT-PCR) for ABCB1 and ABCG2
This protocol quantifies the mRNA expression of efflux pump genes.
-
RNA Isolation: Isolate total RNA from parental and resistant cells using a commercial kit.[10]
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry with primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[10][11]
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[11]
Western Blotting for P-gp and BCRP
This protocol detects the protein expression of efflux pumps.
-
Lysate Preparation: Prepare total cell lysates from parental and resistant cells using RIPA buffer with protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1][22]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against P-gp (ABCB1) and BCRP (ABCG2), and a loading control (e.g., β-actin or GAPDH). Then, incubate with the appropriate HRP-conjugated secondary antibodies.[22][23]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Hypothetical mechanism of efflux pump-mediated this compound resistance.
Caption: Logical workflow for troubleshooting this compound resistance.
Caption: Experimental workflow for investigating efflux pump involvement.
References
- 1. benchchem.com [benchchem.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcsciences.com [lcsciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulations of ABCB1 and ABCG2 expression through MAPK pathways in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodamine 123 efflux assay [bio-protocol.org]
- 17. Rhodamine123 efflux assay [bio-protocol.org]
- 18. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Technical Support Center: Optimizing Tambiciclib Treatment Schedules in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing treatment schedules of Tambiciclib (also known as SLS009 or GFH009) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, highly potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II).[1] This phosphorylation is a critical step for the transcriptional elongation of many genes, including short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[1][2] By inhibiting CDK9, this compound effectively suppresses the transcription of these key survival genes, leading to apoptosis in cancer cells.[1][2]
Q2: Which preclinical models are most suitable for evaluating this compound?
A2: this compound has shown significant efficacy in preclinical models of hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[1][3] Patient-derived xenograft (PDX) models of AML are highly valuable as they retain the genetic and phenotypic heterogeneity of the original tumor.[4] Additionally, cell line-derived xenograft models using cell lines such as MV4-11 are also commonly used.[5] The choice of model should be guided by the specific research question, considering factors like the genetic subtype of the cancer being studied.
Q3: What are the key pharmacodynamic markers to assess this compound activity?
A3: The primary pharmacodynamic markers for this compound activity are the downregulation of phosphorylated RNA Polymerase II at serine 2 (p-RNA Pol II Ser2) and the subsequent reduction in the protein levels of MCL-1 and MYC.[1] Assessing the induction of apoptosis through markers like cleaved caspase-3 and cleaved PARP is also a crucial indicator of this compound's efficacy.[1]
Q4: What are some starting points for dosing and scheduling of this compound in in vivo preclinical models?
A4: Dosing and scheduling can vary significantly based on the preclinical model. For instance, in an MV4-11 tumor nude mouse model, a dosage of 5 mg/kg administered intraperitoneally once daily has been shown to inhibit tumor growth.[1] In clinical trials for relapsed/refractory AML, a dose of 30 mg twice weekly has been identified as an optimal dose when used in combination with other agents.[6][7] Preclinical studies should, therefore, explore a range of doses and schedules to determine the optimal therapeutic window for the specific model being used.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Compound Instability or Degradation | Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Ensure proper storage of the compound as per the manufacturer's instructions. |
| Variations in Cell Seeding Density | Optimize and standardize the cell seeding density for each cell line to ensure reproducible results. |
| Inconsistent Drug Exposure Time | Strictly control the duration of this compound exposure across all experiments to ensure consistency. |
| High Solvent Concentration (e.g., DMSO) | Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Cell Line Instability | Use low-passage, authenticated cell lines to avoid issues with genetic drift and altered drug sensitivity. |
Problem 2: No significant decrease in p-RNA Pol II, MCL-1, or MYC levels after this compound treatment in Western blot analysis.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for target modulation in your specific cell line. |
| Poor Antibody Quality | Validate the specificity and sensitivity of your primary antibodies for p-RNA Pol II, MCL-1, and MYC. |
| Issues with Protein Extraction or Sample Preparation | Ensure that your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins and prevent degradation. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms. Consider investigating potential resistance pathways. |
In Vivo Experiments
Problem 3: Lack of tumor growth inhibition in a xenograft model treated with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing or Scheduling | The dose of this compound may be too low, or the schedule may not be frequent enough to maintain target inhibition. Conduct a dose-escalation study and explore different dosing schedules (e.g., once daily vs. twice daily, or intermittent dosing). |
| Poor Bioavailability of the Formulation | Ensure that the vehicle used for this compound formulation is appropriate and that the drug is fully dissolved or in a stable suspension. Consider pharmacokinetic studies to assess drug exposure in the animals. |
| Rapid Drug Metabolism | The specific mouse or rat strain being used may metabolize this compound very rapidly. Pharmacokinetic analysis can help determine the drug's half-life in your model. |
| Tumor Model Insensitivity | The chosen tumor model may not be dependent on the CDK9 pathway for its growth and survival. Confirm the expression and activity of CDK9 and the downstream targets (MCL-1, MYC) in your tumor model. |
Problem 4: Excessive toxicity or weight loss in animals treated with this compound.
| Possible Cause | Suggested Solution |
| Dose is too high | Reduce the dose of this compound or switch to an intermittent dosing schedule to allow for recovery between treatments. |
| Vehicle Toxicity | Ensure that the vehicle used for drug formulation is well-tolerated by the animals. Administer a vehicle-only control group to assess for any vehicle-related toxicity. |
| Off-target Effects | While this compound is highly selective for CDK9, high concentrations may lead to off-target effects. A lower, more targeted dose may mitigate these effects. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (nM) | Effect on p-RNA Pol II (Ser2) | Effect on MCL-1/MYC | Apoptosis Induction |
| OCI-AML-3 | Data not specified | Potent, dose-dependent inhibition[1] | Downregulation[1] | Induces apoptosis (cleaved caspase-3 and PARP)[1] |
| MV4-11 | Data not specified | Potent, dose-dependent inhibition[1] | Downregulation[1] | Induces apoptosis (cleaved caspase-3 and PARP)[1] |
| HL-60 | Data not specified | Potent, dose-dependent inhibition[1] | Downregulation[1] | Induces apoptosis (cleaved caspase-3 and PARP)[1] |
Table 2: In Vivo Efficacy of this compound in Preclinical and Clinical Models of AML
| Model | Treatment Regimen | Key Findings |
| MV4-11 Xenograft (Mouse) | 5 mg/kg, i.p., once daily | Inhibition of tumor growth[1] |
| Relapsed/Refractory AML (Human, Phase 2) | 30 mg twice weekly (with venetoclax (B612062) and azacitidine) | Overall Response Rate (ORR) of 40%[6][7] |
| Relapsed/Refractory AML with Myelodysplasia-Related Changes (Human, Phase 2) | 30 mg twice weekly (with venetoclax and azacitidine) | ORR of 44%[7] |
| Relapsed/Refractory AML with ASXL1 mutations (Human, Phase 2) | 30 mg twice weekly (with venetoclax and azacitidine) | ORR of 50%[7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, OCI-AML-3) in a 96-well plate at a pre-determined optimal density and allow them to acclimate.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. A common approach is to use a 7-point dose-response curve.
-
Drug Treatment: Add the this compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Pharmacodynamic Markers
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-RNA Pol II (Ser2), total RNA Pol II, MCL-1, MYC, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Protocol 3: In Vivo Xenograft Study in an AML Model
-
Cell Implantation: Implant a human AML cell line (e.g., MV4-11) subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by bioluminescence imaging (if using luciferase-expressing cells).
-
Treatment Initiation: Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and this compound).
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., 5 mg/kg, i.p., daily). Monitor the body weight and general health of the mice throughout the study.
-
Efficacy Assessment: Continue to monitor tumor growth. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Mandatory Visualizations
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and leading to apoptosis.
Caption: A general experimental workflow for evaluating this compound in a preclinical model.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. xtalks.com [xtalks.com]
Technical Support Center: Counteracting Cytostatic Effects of Tambiciclib in Long-Term Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tambiciclib (B12372452) (also known as SLS009 or GFH009). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytostatic effects of this potent and selective CDK9 inhibitor in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a pause in transcriptional elongation. This disproportionately affects the expression of short-lived proteins and oncoproteins, such as MYC and MCL-1, which are critical for cancer cell survival, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2]
Q2: Why does this compound cause a cytostatic effect in long-term cultures?
A2: The cytostatic effect of this compound is a direct consequence of its mechanism of action. By inhibiting CDK9, it blocks the transcription of genes essential for cell cycle progression, leading to an arrest, typically in the G1 phase.[3] In long-term cultures, continuous exposure to this compound can lead to a sustained cytostatic state where cells remain viable but do not proliferate.
Q3: Is it possible to reverse the cytostatic effects of this compound?
A3: Yes, in many cases the cytostatic effects of this compound are reversible. Removing the compound from the culture medium can allow cells to re-enter the cell cycle and resume proliferation. Strategies such as intermittent dosing or "drug holidays" are being explored in clinical settings and can be adapted for in vitro experiments to manage cytostatic effects.
Q4: What are the potential long-term consequences of sustained cytostatic effects in my cell culture?
A4: Prolonged cytostasis can lead to several challenges in long-term experiments, including:
-
Difficulty in expanding cell populations for downstream applications.
-
The potential for cells to enter a senescent-like state.
-
The emergence of drug-resistant clones that have developed mechanisms to bypass CDK9 inhibition.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term culture with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete lack of cell proliferation after this compound treatment. | 1. Concentration is too high: The concentration of this compound may be cytotoxic rather than cytostatic. 2. High cell line sensitivity: The cell line being used is highly sensitive to CDK9 inhibition. | 1. Perform a dose-response curve to determine the IC50 and select a concentration that is cytostatic but not overtly cytotoxic. 2. Consider using a lower concentration or an intermittent dosing schedule. |
| Cell viability decreases significantly over time with continuous treatment. | 1. Off-target effects: At higher concentrations, off-target kinase inhibition could be contributing to toxicity. 2. Accumulation of toxic metabolites. | 1. Use the lowest effective concentration of this compound. 2. Ensure regular media changes to remove metabolic waste. |
| Cells recover and proliferate after drug washout, but the recovery is slow. | 1. Lingering effects of CDK9 inhibition: It may take time for transcriptional programs to fully resume. 2. Sub-optimal culture conditions post-washout. | 1. Allow for a sufficient recovery period (e.g., 48-72 hours) in drug-free media. 2. Supplement the recovery medium with fresh serum or growth factors. |
| A subpopulation of cells begins to proliferate despite continuous this compound treatment. | 1. Development of drug resistance: A resistant clone may have emerged in the culture. | 1. Isolate and characterize the proliferating cells to investigate resistance mechanisms (e.g., sequencing of CDK9, analysis of bypass pathways). 2. Consider establishing a this compound-resistant cell line for further studies. |
Experimental Protocols
Protocol 1: Intermittent Dosing to Mitigate Cytostatic Effects
This protocol is based on the principle of a "drug holiday" to allow cells to recover and proliferate between treatments. This approach is inspired by intermittent dosing schedules used in clinical trials of CDK inhibitors.
Objective: To maintain a viable and slowly proliferating cell culture over a long period without inducing a permanent cytostatic state.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Initial Seeding: Seed cells at a desired density in multiple culture vessels.
-
"On-Drug" Phase: Treat the cells with this compound at a concentration known to be cytostatic (e.g., 1x to 5x the IC50). A typical duration for this phase is 3-4 days.
-
"Off-Drug" Phase (Washout and Recovery):
-
Aspirate the this compound-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual drug.
-
Add fresh, drug-free complete medium.
-
Allow the cells to recover and proliferate for a set period (e.g., 3-4 days).
-
-
Monitoring:
-
At the end of each "on-drug" and "off-drug" phase, harvest a subset of cells to assess cell number and viability using a cell counter and a viability assay.
-
-
Repeat Cycles: Repeat the "on-drug" and "off-drug" cycles for the desired duration of the long-term culture.
Expected Outcome: This protocol should result in a fluctuating but overall increasing cell number over time, in contrast to the plateau observed with continuous treatment.
Protocol 2: Generation of this compound-Resistant Cell Lines
Objective: To develop a cell line with acquired resistance to this compound for studying resistance mechanisms.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability assay reagent
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Chronic Exposure: Culture the parental cells in the continuous presence of this compound at a starting concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a significant reduction in proliferation and some cell death is expected. Continue to culture the cells, changing the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cells resume a steady growth rate in the presence of the drug, increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Escalation: Repeat the process of monitoring and dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterize the Resistant Line:
-
Confirm the shift in IC50 by performing a new dose-response assay on the resistant line and comparing it to the parental line.
-
Cryopreserve the resistant cell line at various passages.
-
Perform molecular analysis (e.g., Western blot for CDK9, MCL-1, MYC; sequencing of the CDK9 gene) to investigate the mechanism of resistance.
-
Quantitative Data Summary
The following tables provide a hypothetical representation of data that could be generated from the experiments described above.
Table 1: Effect of Continuous vs. Intermittent this compound Treatment on Cell Viability (%)
| Time (Days) | Continuous Treatment (100 nM) | Intermittent Treatment (3 days on, 4 days off) | Vehicle Control |
| 3 | 85 | 85 | 98 |
| 7 | 70 | 90 | 97 |
| 10 | 65 | 83 | 98 |
| 14 | 55 | 88 | 96 |
Table 2: Effect of Continuous vs. Intermittent this compound Treatment on Cell Proliferation (Relative Cell Number)
| Time (Days) | Continuous Treatment (100 nM) | Intermittent Treatment (3 days on, 4 days off) | Vehicle Control |
| 0 | 1.0 | 1.0 | 1.0 |
| 3 | 1.1 | 1.1 | 2.5 |
| 7 | 1.2 | 2.0 | 6.2 |
| 10 | 1.2 | 2.5 | 10.5 |
| 14 | 1.3 | 4.0 | 25.0 |
Visualizations
CDK9 Signaling Pathway and Mechanism of this compound
Caption: Mechanism of action of this compound on the CDK9/P-TEFb signaling pathway.
Experimental Workflow for Intermittent Dosing
Caption: Workflow for an intermittent dosing strategy in long-term cell culture.
Logical Relationship for Troubleshooting Proliferation Issues
Caption: A decision tree for troubleshooting proliferation issues with this compound.
References
Technical Support Center: The Impact of Serum Concentration on Tambiciclib IC50 Values
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro potency of Tambiciclib (also known as GFH009 or SLS009), a selective CDK9 inhibitor.[1][2] This guide addresses the common issue of variability in IC50 values, with a specific focus on the influence of serum concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound?
The reported IC50 value for this compound can vary depending on the assay format. In a biochemical assay using the purified CDK9/Cyclin T1 complex, this compound has a high potency with a reported IC50 of approximately 1 to 9 nM.[1] In cell-based antiproliferation assays, the IC50 values are typically higher, with reports of values below 0.2 µM in various human hematologic malignancy cell lines and under 100 nM in certain colorectal cancer cell lines with specific mutations.[3][4]
Q2: Why are my observed this compound IC50 values higher than expected or inconsistent between experiments?
Several factors can contribute to higher than expected or variable IC50 values in cell-based assays. One of the most common reasons is the presence of serum in the cell culture medium.[5] Serum proteins, particularly albumin, can bind to small molecule inhibitors like this compound, reducing the free concentration of the drug available to enter the cells and interact with its target, CDK9.[4][5] This results in a higher apparent IC50 value. Inconsistent IC50 values can also arise from variability in serum lots, cell seeding density, and incubation times.[5][6]
Q3: How does serum concentration specifically affect this compound's IC50?
While specific quantitative data on the effect of varying serum concentrations on this compound's IC50 has not been published, the general principle of drug-protein binding suggests a direct relationship. As the serum concentration in the culture medium increases, the concentration of serum proteins available to bind to this compound also increases. This leads to a lower fraction of unbound, active drug, and consequently, a higher apparent IC50 value.[5][7] To achieve 50% inhibition, a higher total concentration of this compound is required to compensate for the portion sequestered by serum proteins.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected or inconsistent IC50 values for this compound.
Issue: Higher than Expected IC50 Values
Possible Cause:
-
High Serum Concentration: The presence of fetal bovine serum (FBS) or other sera in the culture medium is a primary cause of reduced apparent potency.[5]
Troubleshooting Steps:
-
Quantify the Serum Effect: Conduct a pilot experiment to determine the IC50 of this compound in your cell line using a range of serum concentrations (e.g., 1%, 5%, 10% FBS). A rightward shift in the dose-response curve with increasing serum concentration will confirm the impact of serum protein binding.
-
Standardize Serum Concentration: For comparability across experiments, use a consistent and clearly documented serum concentration in your assays. 10% FBS is common, but a lower concentration may be necessary if a significant IC50 shift is observed.
-
Consider Reduced-Serum or Serum-Free Conditions: For mechanistic studies, using serum-free or low-serum media during the drug incubation period can minimize protein binding effects. However, it is crucial to ensure that the cells remain viable and healthy under these conditions for the duration of the assay.
Issue: High Variability in IC50 Values Between Experiments
Possible Cause:
-
Inconsistent Serum Lots: Different batches of FBS can have varying levels of proteins and growth factors, leading to inconsistent drug-protein binding and cell growth rates.[5]
-
Variable Cell Seeding Density: The number of cells seeded per well can alter the drug-to-cell ratio and influence the measured IC50.[6]
-
Inconsistent Incubation Times: The duration of drug exposure will directly impact the observed cytotoxic or anti-proliferative effect.[8]
Troubleshooting Steps:
-
Qualify New Serum Lots: Before use in critical experiments, test a new lot of FBS against a previously validated lot to ensure consistent cell growth and drug response.
-
Standardize Cell Seeding: Optimize and strictly adhere to a consistent cell seeding density that ensures logarithmic growth throughout the assay.
-
Standardize Incubation Time: Use a fixed incubation time for all IC50 experiments. A common duration for cell viability assays is 48 to 72 hours.
Data Presentation
The following table illustrates the hypothetical impact of serum concentration on this compound IC50 values in a cancer cell line. This data is for illustrative purposes to demonstrate the expected trend, as specific published data for this compound is not available.
| Cell Line | Serum Concentration (% FBS) | Apparent IC50 (nM) | Fold-Shift in IC50 (relative to 0% FBS) |
| Example Cancer Cell Line | 0% | 15 | 1.0 |
| Example Cancer Cell Line | 1% | 35 | 2.3 |
| Example Cancer Cell Line | 5% | 90 | 6.0 |
| Example Cancer Cell Line | 10% | 210 | 14.0 |
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound IC50
This protocol outlines a cell viability assay to quantify the effect of serum on the apparent potency of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (with 10% FBS)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of this compound in serum-free medium, 1% FBS medium, 5% FBS medium, and 10% FBS medium. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells (typically ≤ 0.5%).
-
-
Drug Treatment:
-
Carefully remove the medium from the cells.
-
Add the prepared this compound dilutions (or control media with solvent) to the respective wells.
-
Incubate for a standardized period (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for each serum concentration.
-
Plot the percent inhibition versus the log of this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.[7]
-
Visualizations
Caption: CDK9 Signaling Pathway and this compound's Mechanism of Action.
References
- 1. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Compensatory Signaling Pathways Upon CDK9 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK9 inhibitors. The information below addresses specific issues that may be encountered during experiments and offers detailed methodologies to overcome them.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical increase in MYC expression after prolonged treatment with a CDK9 inhibitor. Is this a known phenomenon?
A1: Yes, the compensatory induction of MYC expression following sustained CDK9 inhibition is a documented mechanism of resistance.[1][2][3] While initial CDK9 inhibition effectively suppresses the transcription of short-lived mRNAs, including MYC, prolonged treatment can trigger a feedback loop.[1][2] The bromodomain and extraterminal (BET) protein BRD4 plays a crucial role in this process by recruiting the positive transcription elongation factor b (P-TEFb), of which CDK9 is a catalytic subunit, to the MYC gene, thereby stimulating its transcription even in the presence of a CDK9 inhibitor.[1][2][3]
Q2: Our cancer cell line, which was initially sensitive to our CDK9 inhibitor, has developed resistance. What are the potential mechanisms?
A2: Acquired resistance to CDK9 inhibitors can arise through several mechanisms:
-
On-Target Mutations: A common mechanism is the emergence of point mutations in the CDK9 kinase domain.[4][5] The L156F mutation, for example, has been shown to cause steric hindrance, which prevents the inhibitor from binding effectively.[4][5]
-
Bypass Signaling Pathways: Cancer cells can adapt by upregulating parallel survival pathways to compensate for the inhibition of CDK9. A key compensatory mechanism is the activation of the RAF/MEK/ERK signaling pathway, which can promote cell survival and proliferation.[6][7]
-
Metabolic Reprogramming: Prolonged exposure to CDK9 inhibitors can induce a metabolic shift towards oxidative phosphorylation (OxPhos), providing an alternative energy source for cancer cells.[8]
Q3: What are the most promising strategies to overcome compensatory signaling and resistance to CDK9 inhibitors?
A3: The most effective approach to counteract compensatory signaling is through combination therapy. Several strategies have shown promise in preclinical studies:
-
Co-inhibition of CDK9 and BRD4: Given BRD4's role in the compensatory upregulation of MYC, simultaneous inhibition of CDK9 and BRD4 can synergistically induce growth arrest and apoptosis.[1][2][3][9]
-
Co-inhibition of CDK9 and MEK/ERK: Targeting the compensatory activation of the ERK pathway with a MEK inhibitor in combination with a CDK9 inhibitor can effectively block this escape route.[6]
-
Co-inhibition with BCL-2 inhibitors: Since CDK9 inhibition leads to the downregulation of the anti-apoptotic protein MCL-1, a compensatory upregulation of BCL-2 can occur.[10] Combining a CDK9 inhibitor with a BCL-2 inhibitor like venetoclax (B612062) can lead to a more profound apoptotic response.[10]
-
Synthetic Lethality: In certain genetic contexts, such as MYC-driven cancers or NUT midline carcinoma, CDK9 inhibition can create a synthetic lethal interaction, leading to selective cancer cell death.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Cause & Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Cell Line Integrity:
-
Assay Conditions:
-
Action: Standardize cell seeding density and the duration of inhibitor exposure, as these can significantly impact IC50 values.[14]
-
Experimental Protocol: Cell Viability and Synergy Assessment [15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the CDK9 inhibitor and any combination drug, both individually and in combination at a fixed ratio.
-
Treatment: Treat the cells with the prepared drug solutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) and measure the signal with a plate reader.
-
Data Analysis: Calculate IC50 values using appropriate software. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method; a CI value less than 1 indicates synergy.[15]
Issue 2: Lack of expected downstream effects (e.g., no decrease in p-Ser2 RNAPII, MCL-1, or MYC).
Possible Cause & Troubleshooting Steps:
-
Suboptimal Inhibitor Concentration or Treatment Time:
-
Cellular Efflux:
-
Action: The inhibitor may be actively transported out of the cells by efflux pumps. Consider using an inhibitor of these pumps, if known, or switching to a different CDK9 inhibitor.[14]
-
-
Resistance Development:
Experimental Protocol: Western Blotting for Target Engagement [15][17]
-
Cell Treatment: Treat cells with the CDK9 inhibitor at various concentrations and for different durations (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-Ser2 RNAPII, total RNAPII, MCL-1, MYC, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
| Target Protein | Expected Change with CDK9i | Typical Time-course |
| p-Ser2 RNAPII | Decrease | Rapid (within hours)[18] |
| MCL-1 | Decrease | Rapid (within hours)[16] |
| MYC | Decrease | Rapid (within hours) |
Table 1: Expected changes in key downstream proteins following effective CDK9 inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of CDK9 inhibitors in suppressing oncogenic protein expression.
Caption: Key compensatory signaling pathways activated upon CDK9 inhibition.
Caption: A logical workflow for troubleshooting inconsistent results in CDK9 inhibitor experiments.
References
- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 2. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcsciences.com [lcsciences.com]
- 6. Unraveling the CDK9/PP2A/ERK Network in Transcriptional Pause Release and Complement Activation in KRAS‐mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. ashpublications.org [ashpublications.org]
- 9. CDK9 inhibition inhibits multiple oncogenic transcriptional and epigenetic pathways in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-Dependent Kinase Synthetic Lethality Partners in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Kinase Inhibitor Profiling Identifies CDK9 as a Synthetic Lethal Target in NUT Midline Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ashpublications.org [ashpublications.org]
- 17. benchchem.com [benchchem.com]
- 18. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: Tambiciclib vs. Alvocidib in Cancer Therapy
In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. Among these, tambiciclib (B12372452) (formerly GFH009/SLS009) and alvocidib (flavopiridol) have garnered significant attention, particularly for their potent inhibition of CDK9, a key regulator of transcription. This guide provides a comparative preclinical overview of these two CDK9 inhibitors, presenting key experimental data, methodologies, and a look into their mechanisms of action to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Similarities
| Feature | This compound | Alvocidib |
| Primary Target | Highly selective CDK9 inhibitor.[1] | Pan-CDK inhibitor with high potency against CDK9.[2][3] |
| Potency (CDK9 IC50) | 1 nM.[1] | In the range of 20-100 nM for various CDKs.[2] |
| Selectivity | >200-fold selectivity over other CDKs.[1] | Less selective, also inhibits CDK1, CDK2, CDK4, CDK6.[2] |
| Development Status | Phase 2 clinical trials for acute myeloid leukemia (AML) and other hematological malignancies.[4][5][6][7][8] | Has been evaluated in numerous clinical trials for various cancers, including AML and chronic lymphocytic leukemia (CLL).[9][10][11] |
| Key Downstream Effects | Downregulation of MCL1 and MYC, leading to apoptosis.[1][12] | Inhibition of P-TEFb, leading to loss of mRNA production and apoptosis.[10][13] |
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alvocidib against various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | This compound IC50 | Alvocidib IC50 |
| MV4-11 | Acute Myeloid Leukemia | Data not available in search results | ~10-50 nM (in combination)[14] |
| OCI-AML3 | Acute Myeloid Leukemia | Data not available in search results | ~10-50 nM (in combination)[14] |
| HCT116 | Colorectal Cancer | <100 nM (in ASXL1 mutant lines)[15] | 13 nM[2] |
| A2780 | Ovarian Cancer | Data not available in search results | 15 nM[2] |
| PC3 | Prostate Cancer | Data not available in search results | 10 nM[2] |
| Mia PaCa-2 | Pancreatic Cancer | Data not available in search results | 36 nM[2] |
| LNCAP | Prostate Cancer | Data not available in search results | 16 nM[2] |
| K562 | Chronic Myeloid Leukemia | Data not available in search results | 130 nM[2] |
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
Both this compound and alvocidib exert their primary anti-cancer effects through the inhibition of CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for transcriptional elongation.[9][16] By inhibiting CDK9, these drugs prevent the transcription of short-lived anti-apoptotic proteins, such as MCL-1 and MYC, which are often overexpressed in cancer cells and contribute to their survival.[1][10][12] This "transcriptional addiction" of cancer cells to these survival proteins makes them particularly vulnerable to CDK9 inhibition.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or alvocidib for a specified period (e.g., 72 hours).[2]
-
MTS Reagent Addition: After the incubation period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (phenazine methosulfate) is added to each well.[2]
-
Incubation and Measurement: The plates are incubated for a few hours, during which viable cells convert the MTS into a formazan (B1609692) product that is soluble in the culture medium. The absorbance of the formazan is then measured at a specific wavelength (e.g., 492 nm), which is directly proportional to the number of viable cells.[2]
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound or alvocidib via a specific route (e.g., intravenous or oral administration) at a defined dose and schedule.[17] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The anti-tumor activity is assessed by comparing the tumor growth in the treated group to the control group. Endpoints can include tumor growth inhibition, tumor regression, and survival.[17]
Preclinical In Vivo Efficacy
Alvocidib: In a mouse xenograft model of human acute myeloid leukemia (EOL-1), alvocidib administered intravenously at 6.5 mg/kg/day resulted in 100% complete tumor regressions.[17] In a Ramos B-cell non-Hodgkin's lymphoma model, the same dose led to significant tumor growth inhibition.[17]
This compound: In preclinical models of acute myeloid leukemia, this compound has demonstrated potent in vivo anti-leukemic efficacy.[1] Recent preclinical data also suggest that this compound can overcome resistance to the standard-of-care regimen of azacitidine and venetoclax (B612062) in TP53-mutated AML cells, reducing the leukemia cell population by up to 97% in combination therapy and by up to 80% as a monotherapy.[12]
Summary and Future Directions
Both this compound and alvocidib have demonstrated significant preclinical anti-cancer activity, primarily through the inhibition of CDK9 and the subsequent induction of apoptosis in transcriptionally dependent cancer cells. This compound appears to be a more selective and potent inhibitor of CDK9 compared to the broader-spectrum activity of alvocidib. This higher selectivity may translate to a better therapeutic window and reduced off-target toxicities, a key consideration in drug development.
The compelling preclinical data for both agents, particularly in hematological malignancies, have paved the way for their clinical investigation. Ongoing and future clinical trials will be crucial in determining the therapeutic potential of these CDK9 inhibitors, both as monotherapies and in combination with other anti-cancer agents, ultimately defining their roles in the evolving landscape of cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound - GenFleet Therapeutics/Sellas Life Sciences - AdisInsight [adisinsight.springer.com]
- 5. onclive.com [onclive.com]
- 6. SELLAS Meets All Primary Endpoints in Phase 2 Trial of SLS009 in r/r AML and Receives FDA Guidance to Advance into First-Line Therapy Study, Sellas Life Sciences [ir.sellaslifesciences.com]
- 7. SELLAS’ CDK9 inhibitor to advance after “exceeding expectations” in AML [clinicaltrialsarena.com]
- 8. onclive.com [onclive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical activity of alvocidib (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SELLAS Unveils Breakthrough Preclinical Data Highlighting Efficacy of SLS009 in TP53 Mutated AML at the 2025 AACR Conference, Sellas Life Sciences [ir.sellaslifesciences.com]
- 13. Alvocidib - Wikipedia [en.wikipedia.org]
- 14. ashpublications.org [ashpublications.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Alvocidib inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Selectivity Analysis of Tambiciclib and Other CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of Tambiciclib (GFH009) and other prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The information herein is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development endeavors.
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in oncology and other disease areas.[1] The therapeutic efficacy of a CDK9 inhibitor is not only dependent on its potency but also critically on its selectivity. High selectivity for CDK9 over other kinases, particularly other members of the CDK family, is desirable to minimize off-target effects and enhance the therapeutic window. This guide compares the selectivity of this compound with other CDK9 inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Selectivity of CDK9 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other selected CDK9 inhibitors against CDK9 and other CDK family members. A lower IC50 value indicates higher potency. The selectivity is highlighted by comparing the IC50 for CDK9 to that of other kinases.
| Inhibitor | CDK9 (nM) | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | Fold Selectivity vs Other CDKs |
| This compound (GFH009) | 1[2] | >200 | >200 | >200 | >200 | >200 | >200 | >200[2] |
| JSH-150 | 1[1][3] | - | - | - | - | - | 1720[4] | ~300-10000[1][3] |
| NVP-2 | 0.5[2][5] | 584[5] | 706[5] | - | - | - | >10000[2] | >1000[5] |
| AZD4573 | <4[6] | 370[7] | >10000[7] | 1100[7] | - | 1100[7] | 1100[7] | >10[8] |
| MC180295 | 5[9] | 138[9] | 233[9] | 112[9] | 159[9] | 712[9] | 555[9] | >22[9] |
| KB-0742 | 6[10] | >300 | >300 | >300 | - | >300 | - | >50[10] |
| Atuveciclib (BAY-1143572) | 13[11] | - | ~1300 | - | - | - | - | ~100 (vs CDK2)[11] |
| LDC000067 | 44[12][13] | 5500[12] | 2440[12] | 9240[12] | - | >10000[12] | >10000[12] | >55[13] |
| Flavopiridol | 20[14] | 30[14] | 40[14] | 20-40[14] | - | 60[14] | 875[14] | Broad-spectrum |
| Dinaciclib | 4[15] | 3[15] | 1[15] | - | 1[15] | - | - | Broad-spectrum |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are compiled from various sources and should be used for comparative purposes.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the CDK9 signaling pathway in transcriptional regulation and a typical experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor using the ADP-Glo™ Kinase Assay, a common method for assessing kinase activity.
Objective: To quantify the potency of an inhibitor against a panel of kinases by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain)
-
Test inhibitor (e.g., this compound) dissolved in 100% DMSO
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations.
-
Further dilute these concentrations in the Kinase Assay Buffer to achieve the desired final concentrations for the assay.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add the diluted inhibitor solutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control (100% kinase activity) and wells without the kinase as a background control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from the no-kinase control wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The data presented in this guide highlights the exceptional selectivity of this compound for CDK9. Its high potency and greater than 200-fold selectivity over other CDK family members distinguish it from many other CDK9 inhibitors, some of which exhibit a broader kinase inhibition profile.[2] A high degree of selectivity is a critical attribute for a therapeutic candidate, as it can lead to a more favorable safety profile by minimizing off-target effects. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative analyses of kinase inhibitor selectivity. This guide serves as a valuable resource for the scientific community engaged in the development of next-generation kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. AZD4573 [openinnovation.astrazeneca.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
Validating Tambiciclib's Target Engagement in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tambiciclib (also known as GFH009 or SLS009), a highly potent and selective CDK9 inhibitor, with other relevant CDK9 inhibitors. It offers supporting experimental data and detailed methodologies to aid in the validation of this compound's target engagement in cancer cells.
Executive Summary
This compound is a next-generation, orally active, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By potently targeting CDK9, this compound effectively downregulates the expression of critical anti-apoptotic proteins like MCL-1 and oncogenes such as MYC, leading to apoptosis in various cancer cell lines, particularly those of hematologic origin.[1][2] This guide compares this compound's performance against AZD4573, another potent and selective CDK9 inhibitor, and Alvocidib (Flavopiridol), a first-generation, less selective pan-CDK inhibitor. We present a range of experimental data to objectively assess their potency, selectivity, and cellular effects.
Mechanism of Action: The CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) at the Serine 2 position (p-RNA Pol II Ser2), an essential step for the transition from transcriptional pausing to productive elongation. By inhibiting CDK9, this compound and other CDK9 inhibitors prevent this phosphorylation event, leading to a global transcriptional repression, particularly affecting genes with short-lived mRNA and protein products, such as the key survival protein MCL-1 and the oncogene c-MYC. The downregulation of these factors ultimately triggers apoptosis in cancer cells that are dependent on them for survival.
Performance Comparison of CDK9 Inhibitors
The following tables summarize the available quantitative data for this compound and its key comparators.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | CDK9 IC₅₀ (nM) | Selectivity Profile |
| This compound (GFH009) | 1[1], 9[2] | >200-fold vs. other CDKs; >100-fold vs. DYRK1A/B; Highly selective across a 468 kinase panel.[1] |
| AZD4573 | <3[3], <4[4][5] | >10-fold vs. other CDKs; Highly selective in a 468 kinase panel.[3][6][7] |
| Alvocidib (Flavopiridol) | ~3 - 20[8] | Broad-range CDK inhibitor (also inhibits CDK1, 2, 4, 6, 7).[9] |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Measured Value (nM) |
| This compound (GFH009) | MV-4-11 (AML) | Apoptosis (EC₅₀) | <300[1] |
| OCI-AML-3 (AML) | Apoptosis (EC₅₀) | <300[1] | |
| HL-60 (AML) | Apoptosis (EC₅₀) | <300[1] | |
| Colorectal Cancer (ASXL1 mutated) | Cytotoxicity (IC₅₀) | <100[10] | |
| AZD4573 | Hematological Cancers (median) | Caspase Activation (EC₅₀) | 30[3] |
| Hematological Cancers (median) | Growth Inhibition (GI₅₀) | 11[3] | |
| MV-4-11 (AML) | Caspase Activation (EC₅₀) | 13.7[4] | |
| Alvocidib (Flavopiridol) | Hut78 (Cutaneous T-cell Lymphoma) | Cytotoxicity (IC₅₀) | <100[11][12] |
Methods for Validating Target Engagement
Confirming that a drug candidate directly interacts with its intended target within the complex cellular environment is a critical step in drug development. Several robust methods can be employed to validate the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. AZD4573 [openinnovation.astrazeneca.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD4573 | CDK | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scientificarchives.com [scientificarchives.com]
- 9. protocols.io [protocols.io]
- 10. onclive.com [onclive.com]
- 11. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
GFH009 Efficacy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of GFH009, a highly selective CDK9 inhibitor. While specific data on GFH009 in patient-derived xenograft (PDX) models is not publicly available, this document summarizes its performance in a cell line-derived xenograft (CDX) model and compares it with available data from other selective CDK9 inhibitors that have been evaluated in PDX models.
Executive Summary
GFH009 has demonstrated significant anti-tumor activity in a cell line-derived xenograft (CDX) model of acute myeloid leukemia (AML). As a selective inhibitor of cyclin-dependent kinase 9 (CDK9), GFH009's mechanism of action involves the suppression of key anti-apoptotic proteins, leading to tumor cell death. This guide presents the available preclinical data for GFH009 and contrasts it with another selective CDK9 inhibitor, AZD4573, for which efficacy data in patient-derived xenograft (PDX) models of hematologic malignancies is accessible. This comparison aims to provide a valuable resource for researchers evaluating the therapeutic potential of selective CDK9 inhibition.
Data Presentation: Preclinical Efficacy of Selective CDK9 Inhibitors
The following tables summarize the preclinical efficacy of GFH009 in a CDX model and AZD4573 in PDX models.
Table 1: Efficacy of GFH009 in a Cell Line-Derived Xenograft (CDX) Model
| Model Type | Cancer Type | Cell Line | Treatment | Key Findings | Reference |
| Cell Line-Derived Xenograft (CDX) | Acute Myeloid Leukemia (AML) | MV-4-11 | GFH009 (10 mg/kg, twice weekly) | Significantly prolonged survival of tumor-bearing rodents.[1] | [1] |
Table 2: Efficacy of AZD4573 in Patient-Derived Xenograft (PDX) Models
| Model Type | Cancer Type | Treatment | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) | Disseminated Leukemia and Lymphoma | AZD4573 | Demonstrated anti-tumor activity.[2] | [2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model with GFH009
Objective: To evaluate the in vivo anti-tumor efficacy of GFH009 in a human AML cell line-derived xenograft model.
Model:
-
Cell Line: MV-4-11 (human AML cell line).
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
Methodology:
-
Cell Culture: MV-4-11 cells are cultured in appropriate media and conditions.
-
Tumor Implantation: A suspension of MV-4-11 cells is injected subcutaneously into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. GFH009 is administered intravenously at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).[1] The control group receives a vehicle control.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Comparison of tumor volume between treated and control groups over time.
-
Survival: Monitoring and recording the survival of mice in each group.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of downstream targets of CDK9, such as MCL-1 and c-MYC, to confirm the mechanism of action in vivo.[1]
General Protocol for Patient-Derived Xenograft (PDX) Model Studies
Objective: To assess the efficacy of a therapeutic agent in a model that more closely recapitulates the heterogeneity of a patient's tumor.
Methodology:
-
Patient Sample Collection: Fresh tumor tissue is obtained from a patient's primary tumor or metastasis following informed consent.
-
Implantation: Small fragments of the tumor tissue are surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Engraftment and Expansion: The engrafted tumors are grown and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment and Analysis: Once tumors are established, the experimental workflow follows a similar pattern to the CDX model, including randomization to treatment arms, drug administration, and monitoring of tumor growth and other efficacy endpoints.
Conclusion
The available preclinical data indicates that GFH009 is a promising anti-cancer agent with a clear mechanism of action. While its efficacy has been demonstrated in a cell line-derived xenograft model, further studies in patient-derived xenograft models would be invaluable to better predict its clinical potential across a heterogeneous patient population. The data from other selective CDK9 inhibitors, such as AZD4573, in PDX models suggests that this class of drugs holds therapeutic promise in various hematologic malignancies. The experimental protocols and diagrams provided in this guide offer a framework for understanding and potentially designing future preclinical studies for GFH009 and other CDK9 inhibitors.
References
Predicting Response to Tambiciclib: A Comparative Guide to Biomarkers for CDK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on precision medicine guided by predictive biomarkers. Tambiciclib (SLS009/GFH009), a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has shown significant promise in clinical trials, particularly in hematologic malignancies such as acute myeloid leukemia (AML). This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, with a comparative look at other CDK9 inhibitors in development. We present supporting experimental data, detailed methodologies for biomarker assessment, and visualizations of key pathways and workflows to aid in research and development.
Introduction to this compound and the Role of CDK9
This compound is a potent and selective small molecule inhibitor of CDK9.[1][2] CDK9 is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription for a variety of genes, including many oncogenes and anti-apoptotic proteins. By inhibiting CDK9, this compound effectively downregulates the expression of key survival proteins like MCL-1 and oncogenes such as MYC, leading to apoptosis in cancer cells.[2][3] This mechanism of action makes this compound a promising therapeutic agent in cancers that are dependent on the continuous transcription of these key genes, often referred to as "transcriptionally addicted" cancers.
Predictive Biomarkers for this compound Response
Recent clinical trial data from the Phase 2 study of this compound in patients with relapsed/refractory AML (NCT04588922) have highlighted several potential predictive biomarkers.[4][5][6] The presence of specific genetic mutations has been correlated with higher overall response rates (ORR).
Key Genetic Mutations in AML
Mutations in the following genes have been associated with a favorable response to this compound in combination with venetoclax (B612062) and azacitidine:
-
ASXL1 (Additional Sex Combs Like 1): Patients with ASXL1 mutations have demonstrated a significantly high overall response rate to this compound treatment.[4][5]
-
RUNX1 (RUNX Family Transcription Factor 1): Mutations in RUNX1, a critical gene in hematopoiesis, have also been identified as a potential indicator of sensitivity to this compound.[4]
-
TP53 (Tumor Protein p53): While often associated with poor prognosis in many cancers, a subset of patients with TP53 mutations have responded to this compound, suggesting a complex interplay that warrants further investigation.[4]
Downstream Targets and Other Potential Markers
-
MYC Amplification: In other contexts, such as Diffuse Large B-Cell Lymphoma (DLBCL), MYC amplification has been noted in a patient who achieved a complete response to this compound, indicating its potential as a biomarker in other malignancies.
-
MCL-1 Dependence: Given this compound's mechanism of action, tumors that are highly dependent on the anti-apoptotic protein MCL-1 are rational candidates for treatment. This can be inferred from the genetic context or potentially measured directly.
Quantitative Data Summary
The following table summarizes the overall response rates (ORR) observed in the Phase 2 trial of this compound in relapsed/refractory AML patients with specific biomarkers.
| Biomarker Status | Number of Patients (n) | Overall Response Rate (ORR) | Citation(s) |
| ASXL1 Mutation | 6 | 67% | [4] |
| RUNX1 Mutation | 5 | 60% | [4] |
| TP53 Mutation | 3 | 33% | [4] |
| AML-MRC Subgroup | 10 | 67% | [6] |
| Myelomonocytic AML | 4 | 75% | [6] |
Comparison with Other CDK9 Inhibitors
While direct head-to-head clinical trial data is limited, a comparison of this compound with other CDK9 inhibitors in development can be made based on their targeted patient populations and any reported biomarker data.
| CDK9 Inhibitor | Developer(s) | Key Investigated Indications | Potential Predictive Biomarkers | Citation(s) |
| This compound (SLS009) | SELLAS Life Sciences/GenFleet | Acute Myeloid Leukemia (AML), Diffuse Large B-Cell Lymphoma (DLBCL) | ASXL1, RUNX1, TP53 mutations, MYC amplification | [4] |
| VIP152 (Enitociclib) | Vincerx Pharma | High-Grade B-cell Lymphoma (HGBCL), Solid Tumors | MYC and BCL2/BCL6 translocations (Double-Hit Lymphoma) | [1][2][7] |
| KB-0742 | Kronos Bio | Solid Tumors (e.g., Sarcoma, Ovarian, Lung), Non-Hodgkin Lymphoma | Transcriptionally addicted tumors, MYC-dependent tumors, Transcription factor fusion-driven sarcomas | [8][9] |
| AZD4573 | AstraZeneca | Hematologic Malignancies (AML, Lymphoma) | MCL-1 dependence is a key mechanistic driver, but specific genetic biomarkers are less defined. | [10][11] |
Experimental Protocols
Accurate and reproducible biomarker detection is critical for patient stratification. Below are detailed, standardized methodologies for the key experiments cited.
Next-Generation Sequencing (NGS) for Gene Mutation Detection (ASXL1, RUNX1, TP53)
This protocol outlines a typical workflow for identifying somatic mutations in key genes from bone marrow aspirate or peripheral blood.
1. Sample Collection and DNA Extraction:
-
Collect bone marrow aspirate or peripheral blood in EDTA tubes.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Extract genomic DNA using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions.
-
Quantify DNA and assess purity using a spectrophotometer (e.g., NanoDrop).
2. Library Preparation and Target Enrichment:
-
Fragment genomic DNA to a target size of 200-300 bp using enzymatic or mechanical methods.
-
Ligate sequencing adapters to the DNA fragments.
-
Perform target enrichment using a custom or commercially available gene panel that includes full coding regions of ASXL1, RUNX1, and TP53. Hybridization-based capture is a common method.
-
Amplify the captured library by PCR.
3. Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq or NextSeq). Aim for a mean sequencing depth of at least 500x to confidently call low-frequency somatic variants.
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align sequencing reads to the human reference genome (e.g., GRCh38/hg38) using an aligner such as BWA-MEM.
-
Variant Calling: Use a somatic variant caller designed for cancer sequencing data (e.g., MuTect2, VarScan2) to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotation: Annotate called variants with information on gene context, predicted functional impact (e.g., using SnpEff or ANNOVAR), and population frequencies from databases like gnomAD to filter out common germline polymorphisms.
-
Filtering and Review: Filter variants based on quality scores, read depth, variant allele frequency (VAF), and population frequency. Manually review putative somatic mutations in a genome viewer like IGV.
Fluorescence In Situ Hybridization (FISH) for MYC Gene Amplification
This protocol describes a method for detecting MYC gene copy number changes in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Sample Preparation:
-
Cut 4-5 µm thick sections from the FFPE tumor block and mount on positively charged slides.
-
Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol (B145695) washes.
2. Pretreatment:
-
Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Digest the tissue with a protease (e.g., pepsin) to allow probe penetration. The digestion time must be optimized for the specific tissue type and fixation.
3. Probe Hybridization:
-
Apply a dual-color FISH probe set for the MYC gene locus (8q24) and a control probe for the centromere of chromosome 8 (CEP8).
-
Co-denature the probe and the target DNA on the slide at ~75°C for 5-10 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
4. Post-Hybridization Washes and Counterstaining:
-
Wash the slides in stringent salt solutions (e.g., 0.3% NP-40/2x SSC) at an elevated temperature (~72°C) to remove non-specifically bound probe.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
5. Analysis:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters.
-
Score at least 50-100 non-overlapping tumor cell nuclei.
-
Determine the MYC/CEP8 ratio. A ratio of ≥2.0 is typically considered amplification.
Immunohistochemistry (IHC) for MYC Protein Expression
This protocol provides a general procedure for the detection of MYC protein in FFPE tissue.
1. Slide Preparation and Antigen Retrieval:
-
Prepare 4-5 µm FFPE sections as for FISH.
-
Perform heat-induced antigen retrieval using a high pH buffer (e.g., Tris-EDTA, pH 9.0).
2. Staining Procedure:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific protein binding with a serum-free protein block.
-
Incubate with a primary antibody against MYC (e.g., clone Y69 or 9E10) at an optimized dilution for 30-60 minutes.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a DAB (3,3'-Diaminobenzidine) chromogen solution to visualize the antibody binding.
-
Counterstain with hematoxylin.
3. Interpretation:
-
A pathologist scores the percentage of tumor cells with positive nuclear staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+).
-
A cutoff for positivity (e.g., ≥40% of tumor cells with any intensity nuclear staining) must be established and validated.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting the CDK9/P-TEFb complex.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for the analysis of predictive biomarkers for this compound treatment.
Conclusion
The identification of predictive biomarkers is paramount for the successful clinical development and application of targeted therapies like this compound. Current evidence strongly suggests that mutations in ASXL1, RUNX1, and to a lesser extent TP53, are associated with favorable responses to this compound in AML. As research progresses, further validation of these biomarkers and the exploration of others, such as MYC amplification and MCL-1 dependency, across different cancer types will be crucial. This guide provides a framework for understanding and evaluating these biomarkers, with the goal of facilitating further research and ultimately improving patient outcomes through precision oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. CytoCell N-MYC (MYCN) Amplification FISH Probe [ogt.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Dance of Tambiciclib and BCL-2 Inhibitors: A Comparative Guide to Novel Cancer Therapy Combinations
For Immediate Release
In the rapidly evolving landscape of oncology, the quest for potent, synergistic combination therapies is paramount. This guide provides a comprehensive comparison of the emerging partnership between the selective CDK9 inhibitor, tambiciclib (B12372452), and BCL-2 inhibitors, with a focus on venetoclax (B612062), against other notable BCL-2 inhibitor-based combinations. Through an objective lens, we delve into supporting experimental data, detailed methodologies, and the intricate signaling pathways that underpin these therapeutic strategies. This analysis is tailored for researchers, scientists, and drug development professionals seeking to navigate the next wave of innovative cancer treatments.
Unveiling the Synergy: this compound and BCL-2 Inhibition
This compound, a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), has demonstrated significant promise in combination with the BCL-2 inhibitor venetoclax, particularly in the treatment of relapsed or refractory acute myeloid leukemia (AML). CDK9 is a key regulator of transcription, and its inhibition leads to the downregulation of anti-apoptotic proteins like MCL-1. The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Venetoclax specifically targets and inhibits BCL-2, releasing pro-apoptotic proteins and triggering programmed cell death.
The synergistic effect of combining this compound with a BCL-2 inhibitor stems from a dual-pronged attack on cancer cell survival mechanisms. While venetoclax directly inhibits BCL-2, this compound's inhibition of CDK9 downregulates MCL-1, a common resistance mechanism to BCL-2 inhibition. This complementary action overcomes resistance and enhances apoptotic cell death in malignant cells.
dot
Clinical Efficacy: A Comparative Analysis
The combination of this compound with venetoclax and azacitidine has shown promising results in a Phase 2 clinical trial (NCT04588922) for patients with relapsed/refractory AML.[1][2][3] Below is a comparative summary of this combination's performance against other BCL-2 inhibitor-based therapies in various hematological malignancies.
| Combination Therapy | Malignancy | Trial (Phase) | Key Efficacy Data | Citation(s) |
| This compound + Venetoclax + Azacitidine | Relapsed/Refractory Acute Myeloid Leukemia (AML) | NCT04588922 (Phase 2) | Overall Response Rate (ORR): 33% (all patients), 40% (optimal dose), 44% (AML with Myelodysplasia-Related Changes), 50% (AML MR with M4/M5 subtype or ASXL1 mutations).Median Overall Survival (mOS): 8.9 months (AML MR), 8.8 months (relapsed/refractory to venetoclax). | [1][2][3][4] |
| Acalabrutinib + Venetoclax | Chronic Lymphocytic Leukemia (CLL) | AMPLIFY (Phase 3) | 36-month Progression-Free Survival (PFS): 76.5% (vs. 66.5% with chemoimmunotherapy). | [5][6][7][8] |
| Acalabrutinib + Venetoclax + Obinutuzumab | Chronic Lymphocytic Leukemia (CLL) | AMPLIFY (Phase 3) | 36-month PFS: 83.1% (vs. 66.5% with chemoimmunotherapy). | [5][6][7][8] |
| Zanubrutinib + Venetoclax | Chronic Lymphocytic Leukemia (CLL) | SEQUOIA Arm D (Phase 3) | ORR: 97.4% (all patients), 98.5% (with del(17p)/TP53 mutation).24-month PFS estimate: 92%. | [9][10][11][12][13] |
| Palbociclib (B1678290) + Venetoclax | Mantle Cell Lymphoma (MCL) | Preclinical | Demonstrated synergistic cytotoxicity in vitro and in vivo in patient-derived xenograft (PDX) models. | [1][2][14] |
| Dinaciclib (B612106) + Venetoclax | Multiple Myeloma (MM) | Preclinical | Showed synergistic effects in MM cell lines and plasma cells from patients. | [15][16] |
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the experimental protocols employed in the key studies.
Clinical Trial Protocol: this compound in Combination with Venetoclax and Azacitidine (NCT04588922)
This open-label, single-arm, multi-center Phase 2 trial evaluated the safety, tolerability, and efficacy of this compound in combination with venetoclax and azacitidine in patients with relapsed/refractory AML.[4]
-
Patient Population: Adults with relapsed or refractory AML who had previously received venetoclax-based therapy.
-
Treatment Regimen: this compound administered intravenously at various doses and schedules in combination with standard doses of venetoclax and azacitidine.
-
Primary Endpoint: Overall Response Rate (ORR).
-
Secondary Endpoints: Overall Survival (OS), duration of response, progression-free survival, and safety.
dot
Preclinical Experimental Protocols
-
Principle: Measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the compounds of interest for a specified duration.
-
Add MTT solution to each well and incubate.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
-
Principle: Differentiates between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Procedure:
-
Treat cells with the desired compounds.
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
-
Principle: Evaluates the in vivo efficacy of anti-cancer agents in an animal model. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.
-
Procedure:
-
Implant human cancer cells (e.g., MCL cell lines) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the drugs according to the specified schedule.
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, tumors are excised and may be used for further analysis.
-
Conclusion and Future Directions
The synergy between this compound and BCL-2 inhibitors represents a promising therapeutic strategy, particularly in overcoming resistance in hematological malignancies like AML. The clinical data for the this compound-venetoclax-azacitidine combination is encouraging, demonstrating substantial response rates and improved survival in a heavily pretreated patient population.
When compared to other BCL-2 inhibitor combinations, the this compound partnership offers a distinct mechanistic advantage by targeting MCL-1-mediated resistance. While combinations with BTK inhibitors have shown remarkable success in CLL, the applicability of the this compound combination in a broader range of cancers, including those with high MCL-1 dependence, warrants further investigation.
Future research should focus on head-to-head clinical trials to directly compare the efficacy and safety of these different combination therapies. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and optimizing treatment outcomes. The continued exploration of these synergistic combinations holds the key to developing more effective and durable treatments for a wide spectrum of cancers.
References
- 1. Cyclin dependent kinase 4/6 inhibitor palbociclib synergizes with BCL2 inhibitor venetoclax in experimental models of mantle cell lymphoma without RB1 deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. iwcll.org [iwcll.org]
- 6. cllsociety.org [cllsociety.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Combination of Two Oral Agents May Improve Progression Free Survival in Patients With Previously Untreated CLL - The ASCO Post [ascopost.com]
- 9. iwcll.org [iwcll.org]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Zanubrutinib and Venetoclax for Patients With Treatment-Naïve Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma With and Without Del(17p)/ TP53 Mutation: SEQUOIA Arm D Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Venetoclax and dinaciclib elicit synergistic preclinical efficacy against hypodiploid acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dinaciclib synergizes with BH3 mimetics targeting BCL‐2 and BCL‐XL in multiple myeloma cell lines partially dependent on MCL‐1 and in plasma cells from patients - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Tambiciclib's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tambiciclib's (formerly GFH009/SLS009) anti-leukemic activity with other CDK9 inhibitors, supported by available preclinical and clinical data. Detailed methodologies for key experimental assays are included to facilitate independent validation and further research.
Introduction to this compound
This compound is an orally available, highly potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in various cancers, particularly in hematologic malignancies like acute myeloid leukemia (AML).[2][3] AML is often characterized by a dependency on the continuous transcription of short-lived pro-survival proteins, such as Myeloid Cell Leukemia-1 (MCL-1) and MYC.[2] this compound's mechanism of action involves the suppression of this transcriptional machinery, leading to the downregulation of these critical survival factors and subsequent induction of apoptosis in cancer cells.[1][4]
Comparative Analysis of Anti-Leukemic Activity
The anti-leukemic potential of this compound has been demonstrated in both preclinical models and clinical trials. This section compares its performance with other CDK9 inhibitors.
Preclinical In Vitro Efficacy
Preclinical studies have established the potent anti-proliferative and pro-apoptotic effects of this compound in various hematological malignancy cell lines. A key study demonstrated that this compound induced apoptosis at IC50 values below 0.2 μM in 7 out of 10 human hematological malignancy-derived cell lines tested.[1]
For comparison, other CDK9 inhibitors have also shown efficacy in AML models. For instance, Alvocidib has demonstrated potent activity against CDK9 with an IC of 6 nM and has been shown to reduce levels of MCL-1 and induce apoptosis in AML cells.[2][5] Another CDK9 inhibitor, TG02, exhibited an IC50 of less than 10 nM for CDK9 and demonstrated potent inhibition of cell proliferation in ex vivo expanded AML blast cells.[5]
Table 1: Comparison of In Vitro Anti-Leukemic Activity of CDK9 Inhibitors
| Compound | Target(s) | Cell Lines/Model | Key Findings | Reference |
| This compound (GFH009) | Selective CDK9 | Human Hematological Malignancy Cell Lines | Induced apoptosis with IC50 < 0.2 μM in 7/10 cell lines. | [1] |
| Alvocidib | CDK9, CDK1, CDK4, CDK6 | AML cell lines | Potent CDK9 inhibition (IC = 6 nM); reduced MCL-1 levels and induced apoptosis. | [2][5] |
| TG02 | CDK9, CDK1, CDK2, CDK5, JAK2, FLT3 | Ex vivo expanded AML blast cells | Potent CDK9 inhibition (IC50 < 10 nM); potent anti-proliferative effects. | [5] |
| SNS-032 | CDK2, CDK7, CDK9 | B-cell Acute Lymphocytic Leukemia (B-ALL) cell lines | Induced apoptosis with IC50 values of 200-350 nM. | [6] |
Preclinical In Vivo Efficacy
In a mouse xenograft model using the MV-4-11 AML cell line, this compound demonstrated dose-dependent tumor growth inhibition.[1] This is a crucial step in validating the potential translation of in vitro findings to a more complex biological system.
Clinical Trial Data
A Phase 2 clinical trial (NCT04588922) evaluated this compound in combination with azacitidine and venetoclax (B612062) in patients with relapsed/refractory AML. The trial met its primary endpoints, demonstrating promising clinical activity.[7][8]
Table 2: Key Efficacy Data from Phase 2 Trial of this compound in Relapsed/Refractory AML
| Patient Subgroup | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| All evaluable patients | 46% | 8.8 months | [7][8] |
| Patients with AML with myelodysplasia-related changes (AML-MRC) | 67% | 8.9 months | [7][8] |
| Patients with myelomonocytic AML | 75% | Not Reported | [8] |
These clinical results are particularly noteworthy when compared to historical benchmarks for this patient population.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and to aid in the design of validation studies, the following diagrams illustrate the key signaling pathway and experimental workflows.
CDK9 Inhibition Signaling Pathway
Experimental Workflow: In Vitro Anti-Leukemic Activity Assessment
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable independent validation of this compound's anti-leukemic activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell line or primary patient samples
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed leukemia cells into 96-well plates at a pre-determined optimal density in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete culture medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated with this compound or comparator compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Leukemia cells treated with this compound or comparator compounds
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Washing: Wash the cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Staining: Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Use appropriate software to model the cell cycle distribution.
Conclusion
The available data strongly support the anti-leukemic activity of this compound, a highly selective CDK9 inhibitor. Its potent in vitro and in vivo efficacy, coupled with promising clinical trial results, position it as a significant therapeutic candidate for AML. This guide provides a framework for the independent validation of these findings and encourages further comparative studies to fully elucidate its therapeutic potential relative to other anti-leukemic agents.
References
- 1. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
A Comparative Analysis of the In Vivo Efficacy of Tambiciclib and Voruciclib in Preclinical Models
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) inhibitors have emerged as a promising class of drugs, particularly for hematological malignancies. This guide provides a comparative overview of two such inhibitors, Tambiciclib (formerly known as SLS009 or GFH009) and voruciclib (B612172), focusing on their in vivo efficacy as demonstrated in preclinical studies. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at the experimental data and methodologies to inform further research and development efforts.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and voruciclib in different preclinical cancer models. It is important to note that the studies were conducted independently and in different tumor models, precluding a direct head-to-head comparison of efficacy.
Table 1: In Vivo Efficacy of this compound in an Acute Myeloid Leukemia (AML) Xenograft Model [1][2][3][4][5]
| Cancer Model | Animal Model | Treatment | Dosing Schedule | Key Outcomes |
| MV-4-11 (AML) | Rodents | This compound (10 mg/kg) | Twice-weekly injections | Significantly prolonged survival, stable body weight, and marked reduction of MCL-1 and c-MYC protein expression.[2][3][4] |
Table 2: In Vivo Efficacy of Voruciclib in Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Models [6][7]
| Cancer Model | Animal Model | Treatment | Dosing Schedule | Key Outcomes |
| U2932 (ABC-DLBCL) | Mice | Voruciclib + Venetoclax | Not specified | Durable tumor remission for over 45 days post-treatment cessation.[6][7] |
| RIVA (ABC-DLBCL) | Mice | Voruciclib + Venetoclax | Not specified | Significant tumor growth inhibition compared to single-agent treatment. |
| OCI-LY10 (ABC-DLBCL) | Mice | Voruciclib, Venetoclax, Combination | Not specified | No response to any treatment.[6][7] |
| NU-DHL-1 (GCB-DLBCL) | Mice | Voruciclib + Venetoclax | Not specified | Modest but significant tumor growth inhibition. |
| SU-DHL-4 (GCB-DLBCL) | Mice | Voruciclib + Venetoclax | Not specified | Modest but significant tumor growth inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the key in vivo studies for this compound and voruciclib.
This compound In Vivo Xenograft Study Protocol (MV-4-11 AML Model)[8]
-
Cell Line: The human AML cell line MV-4-11 was utilized for establishing the xenograft model.
-
Animal Model: The specific rodent model used was not detailed in the provided search results.
-
Tumor Implantation: Human AML cells (MV-4-11) were transplanted into the mice to establish tumors.
-
Treatment: Mice were administered this compound at various dosages and frequencies to assess the impact on tumor growth and survival.
-
Endpoint Analysis: Key parameters monitored included tumor size, body weight, and overall survival rates. Western blot analysis was performed to measure the expression of proteins downstream of CDK9.
Voruciclib In Vivo Xenograft Study Protocol (DLBCL Models)[6][9]
-
Cell Lines: A panel of human DLBCL cell lines was used, including U2932, RIVA, OCI-LY10 (ABC subtype), NU-DHL-1, and SU-DHL-4 (GCB subtype).
-
Animal Model: The specific mouse strain for the xenograft models was not explicitly mentioned in the search results.
-
Tumor Implantation: DLBCL cells were implanted in mice to generate tumors.
-
Treatment: Mice were treated with voruciclib, venetoclax, or a combination of both. Treatment was administered orally for five consecutive days.
-
Endpoint Analysis: Tumor volumes were measured to assess treatment efficacy. Western blot analysis of tumor lysates was conducted to examine the expression of BCL-xL protein.
Visualizing the Mechanisms and Workflows
To further elucidate the biological pathways and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of CDK9 Inhibition
Caption: Mechanism of apoptosis induction via CDK9 inhibition by this compound and voruciclib.
Experimental Workflow for a Xenograft Study
Caption: A generalized workflow for in vivo xenograft model experiments.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Orthogonal Methods to Confirm Tambiciclib's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a therapeutic candidate is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of orthogonal experimental methods to confirm the MoA of Tambiciclib, a highly selective cyclin-dependent kinase 9 (CDK9) inhibitor. By employing a multi-pronged approach, researchers can build a robust body of evidence to support its intended biological activity.
This compound is a potent and selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1] The primary mechanism of this compound involves the inhibition of CDK9-mediated phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII). This leads to a reduction in the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL1) and the proto-oncogene MYC, ultimately inducing apoptosis in cancer cells.[1]
This guide will compare three orthogonal methods to validate this compound's MoA: Cellular Thermal Shift Assay (CETSA) for target engagement, phosphoproteomics for downstream signaling analysis, and gene expression analysis for target gene modulation. We will also compare the selectivity profile of this compound with other CDK inhibitors.
Comparison of CDK Inhibitor Selectivity
A critical aspect of understanding a kinase inhibitor's MoA is its selectivity profile. This compound is characterized as a highly selective CDK9 inhibitor. The following table compares the half-maximal inhibitory concentrations (IC50) of this compound and other CDK inhibitors against a panel of cyclin-dependent kinases.
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) | Selectivity Profile |
| This compound | >200 | >200 | >200 | >200 | >200 | >200 | 1 | Highly selective for CDK9[1] |
| Palbociclib (B1678290) | >10,000 | >10,000 | 11 | 16 | >10,000 | >10,000 | >10,000 | Selective for CDK4/6[2][3] |
| Ribociclib (B560063) | >10,000 | >10,000 | 10 | >10,000 | 39 | >10,000 | >10,000 | Selective for CDK4/6[2][4] |
| Abemaciclib | 1,627 | 504 | 2 | >10,000 | 10 | >10,000 | 57 | Primarily targets CDK4/6 with some activity against other CDKs[2][5] |
| Dinaciclib (B612106) | 3 | 1 | 100 | 1 | - | - | 4 | Pan-CDK inhibitor[5][6][7] |
| Voruciclib | 5.4 | 9.1 | 3.96 | - | 2.92 | - | 0.626 | Potent CDK9 inhibitor with activity against other CDKs |
Orthogonal Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Expected Outcome
Treatment of cells with this compound is expected to increase the thermal stability of CDK9, resulting in more soluble CDK9 protein at higher temperatures compared to vehicle-treated cells. This thermal shift indicates a direct interaction between this compound and CDK9 within the cell.
Experimental Protocol: CETSA for CDK9 Target Engagement
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7) to 80-90% confluency.[8][9]
-
Compound Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CDK9 (e.g., Cell Signaling Technology #2316, Abcam ab239364, or Thermo Fisher Scientific MA5-14912).[3][10]
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.
-
-
Data Analysis: Quantify the band intensities for CDK9 at each temperature for both this compound- and vehicle-treated samples. Plot the percentage of soluble CDK9 as a function of temperature to generate melting curves.
CETSA Experimental Workflow.
Orthogonal Method 2: Phosphoproteomics
Phosphoproteomics provides a global and unbiased view of the changes in protein phosphorylation upon drug treatment. This method can confirm the inhibition of CDK9's kinase activity by identifying changes in the phosphorylation status of its downstream substrates and can also reveal potential off-target effects.
Expected Outcome
Treatment with this compound should lead to a significant decrease in the phosphorylation of known CDK9 substrates, particularly at serine 2 of the RNA Polymerase II C-terminal domain (p-RNAPII Ser2). Additionally, changes in the phosphorylation of other proteins involved in transcriptional regulation and cell cycle control may be observed.
Experimental Protocol: Phosphoproteomics Analysis of this compound-Treated Cells
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7) and treat with this compound (e.g., 1 µM) or vehicle (DMSO) for a defined period (e.g., 2-6 hours).
-
Cell Lysis and Protein Digestion:
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[13]
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC).
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[14][15]
-
Typical LC gradient: 2-35% acetonitrile (B52724) in 0.1% formic acid over 90-120 minutes.
-
MS1 resolution: 60,000-120,000; MS2 resolution: 15,000-30,000.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Spectronaut) to identify and quantify the phosphopeptides.
-
Perform statistical analysis to identify phosphosites that are significantly altered in response to this compound treatment.
-
Perform pathway and gene ontology analysis to understand the biological processes affected.
-
Phosphoproteomics Workflow.
Orthogonal Method 3: Gene Expression Analysis
Given that CDK9 is a key regulator of transcription, its inhibition by this compound is expected to alter the expression of specific genes. Quantitative Polymerase Chain Reaction (qPCR) is a targeted approach to measure changes in the mRNA levels of key downstream targets, MYC and MCL1.
Expected Outcome
Treatment with this compound should lead to a dose- and time-dependent decrease in the mRNA levels of MYC and MCL1. This would confirm that the inhibition of CDK9's kinase activity translates into the expected downstream effect on gene transcription.[16][17][18]
Experimental Protocol: qPCR for MYC and MCL1 Expression
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7) and treat with a dose-range of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for various time points (e.g., 4, 8, 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR:
-
Perform qPCR using SYBR Green-based detection with specific primers for MYC, MCL1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
MCL1 primers can be obtained from commercial suppliers (e.g., Bio-Rad, Sino Biological).[1]
-
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Simplified CDK9 Signaling Pathway.
Conclusion
The validation of a drug's mechanism of action is a multi-faceted process that requires a convergence of evidence from independent and complementary experimental approaches. For this compound, the combination of Cellular Thermal Shift Assay to confirm direct target engagement with CDK9, phosphoproteomics to map the downstream signaling consequences of this inhibition, and gene expression analysis to verify the modulation of key target genes, provides a robust and comprehensive confirmation of its intended mechanism of action. By comparing these results with data from other CDK inhibitors with varying selectivity profiles, researchers can further solidify their understanding of this compound's unique therapeutic properties. This rigorous, multi-orthogonal approach is essential for advancing promising therapeutic candidates like this compound through the drug development pipeline.
References
- 1. Global Phosphoproteomics reveal CDK suppression as a vulnerability to KRAS addiction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcf7.com [mcf7.com]
- 9. elabscience.com [elabscience.com]
- 10. Anti-Cdk9 antibody [EPR3119Y] (ab76320) | Abcam [abcam.com]
- 11. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 15. Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome [mdpi.com]
- 16. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Anti-Cdk9 Antibody [ARC0527] (A81021) | Antibodies.com [antibodies.com]
- 20. researchgate.net [researchgate.net]
Tambiciclib: A Comparative Guide to its Efficacy in Genetically Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tambiciclib (formerly GFH009/SLS009), a highly selective cyclin-dependent kinase 9 (CDK9) inhibitor, across various cancer cell lines with distinct genetic backgrounds. Data is presented to compare its performance against other relevant CDK9 inhibitors, supported by available experimental data and detailed protocols for key assays.
Mechanism of Action: Targeting Transcriptional Addiction
This compound is a potent and selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. This leads to the rapid downregulation of short-lived and oncogenic transcripts, particularly those encoding anti-apoptotic proteins like MCL-1 and the transcription factor MYC. The depletion of these crucial survival proteins ultimately induces apoptosis in cancer cells that are dependent on high levels of transcription, a state often referred to as "transcriptional addiction".[1][2]
Comparative Efficacy of this compound in Cancer Cell Lines
The efficacy of this compound, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, often correlating with their genetic background.
Hematological Malignancies
This compound has shown significant preclinical and clinical activity in hematological malignancies, particularly Acute Myeloid Leukemia (AML). Its efficacy is influenced by the mutational status of key genes such as ASXL1, TP53, and RUNX1.
| Cell Line | Cancer Type | Genetic Background | This compound IC50 (nM) | Reference |
| NOMO-1 | AML | TP53 mutated, ASXL1 mutated | 43 | [3] |
| THP-1 | AML | TP53 mutated, ASXL1 wildtype | 42 | [3] |
| MOLM-13 | AML | TP53 wildtype | 23 | [3] |
| MOLM-13 | AML | Cas12a-edited TP53 knockout | 46 | [3] |
Colorectal Cancer
In colorectal cancer (CRC) cell lines with high microsatellite instability (MSI-H), the presence of ASXL1 frameshift mutations appears to confer increased sensitivity to this compound.
| Cell Line Characteristics | IC50 < 100 nM (Highly Efficacious) | Reference |
| ASXL1 frameshift mutation | 3 out of 4 (75%) | [4] |
| No ASXL1 frameshift mutation | 1 out of 8 (12.5%) | [4] |
| Any ASXL1 mutation | 4 out of 8 (50%) | [4] |
| No ASXL1 mutation | 0 out of 4 (0%) | [4] |
Comparison with Other CDK9 Inhibitors
Direct comparative studies of this compound against other CDK9 inhibitors in the same cell lines are limited. However, by comparing available IC50 data from different studies, we can get a preliminary understanding of their relative potencies.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MOLM-13 | AML | 23 | [3] |
| Enitociclib | SU-DHL-10 | Lymphoma | 43 - 152 | [5] |
| AZD4573 | MV4-11 | AML | <4 (enzyme), 13.7 (caspase activation) | [2] |
| Voruciclib | Multiple AML lines | AML | Induces apoptosis at clinically achievable concentrations | [6] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). Therefore, direct comparison of absolute values across different studies should be interpreted with caution.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® 2.0)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
96-well opaque-walled plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound or other compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting to a dose-response curve.[1][7]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Western Blot Analysis for MCL-1 and MYC
This technique is used to detect and quantify the levels of specific proteins, in this case, the downstream targets of CDK9 inhibition.
Materials:
-
Primary antibodies (e.g., anti-MCL-1, anti-MYC, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies (e.g., anti-MCL-1 at 1:1000 dilution, anti-MYC at 1 µg/mL) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensity and normalize to the loading control.[5][10]
Conclusion
This compound demonstrates potent and selective inhibition of CDK9, leading to the downregulation of key oncogenic proteins and induction of apoptosis in various cancer cell lines. Its efficacy is particularly pronounced in hematological malignancies and appears to be influenced by the genetic background of the cancer cells, such as mutations in ASXL1 and TP53. While direct comparative data with other CDK9 inhibitors is still emerging, the available information suggests that this compound is a promising therapeutic agent for cancers exhibiting transcriptional addiction. Further research is warranted to fully elucidate its efficacy across a broader range of cancer types and to identify predictive biomarkers for patient stratification.
References
- 1. kumc.edu [kumc.edu]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validating the Role of ASXL1 Mutations in Tambiciclib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tambiciclib (SLS009), a selective CDK9 inhibitor, and its therapeutic potential in cancers harboring ASXL1 mutations. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative treatment strategies, offering valuable insights for researchers and drug development professionals in oncology.
Introduction to this compound and ASXL1 Mutations
This compound is a potent and highly selective, orally active small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transcriptional elongation of many genes, including key oncogenes. By inhibiting CDK9, this compound leads to the downregulation of short-lived oncoproteins such as MYC and MCL-1, thereby inducing apoptosis in cancer cells.
ASXL1 (Additional sex combs-like 1) is a frequently mutated gene in a variety of myeloid malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), and is often associated with a poor prognosis. These mutations, typically truncating in nature, are now understood to be gain-of-function. They lead to a hyperactive BAP1 deubiquitinase complex, resulting in a global reduction of the repressive histone mark H2AK119Ub. This epigenetic alteration leads to the aberrant upregulation of gene expression, including oncogenic drivers, rendering cancer cells dependent on transcriptional machinery and thus, sensitive to CDK9 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway linking ASXL1 mutations to CDK9 dependency and a typical experimental workflow for validating this compound's efficacy.
A Comparative Analysis of Gene Expression Changes Induced by Different CDK9 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the transcriptional consequences of inhibiting Cyclin-Dependent Kinase 9 (CDK9) with different small molecules. By presenting supporting experimental data, detailed protocols, and visual pathways, this document aims to facilitate informed decisions in the selection and application of CDK9 inhibitors in research and therapeutic development.
The inhibition of CDK9, a key regulator of transcriptional elongation, has emerged as a promising strategy in cancer therapy. By blocking the phosphorylation of RNA Polymerase II (Pol II), CDK9 inhibitors lead to the downregulation of short-lived mRNA transcripts, particularly those encoding oncogenes and anti-apoptotic proteins. However, the landscape of CDK9 inhibitors is diverse, with each molecule exhibiting unique potency, selectivity, and downstream effects. This guide provides a comparative analysis of the gene expression changes induced by three selective CDK9 inhibitors: enitociclib (B605923), atuveciclib (B1649299), and KB-0742.
Quantitative Analysis of Gene Expression Changes
The following tables summarize the top differentially expressed genes (DEGs) in the SU-DHL-4 and SU-DHL-10 lymphoma cell lines following a 4-hour treatment with enitociclib (0.25 µM and 1 µM), atuveciclib (1 µM), and KB-0742 (1 µM). The data is extracted from a study by Harvey et al. (2023) and highlights both common and unique transcriptional responses to these inhibitors.[1][2]
Table 1: Top Differentially Expressed Genes in SU-DHL-4 Cells (4-hour treatment)
| Gene Symbol | Enitociclib (0.25 µM) P-adj | Enitociclib (1 µM) P-adj | Atuveciclib (1 µM) P-adj | KB-0742 (1 µM) P-adj |
| Top Upregulated | ||||
| EGR1 | 1.25E-11 | 1.12E-15 | 2.50E-12 | 3.15E-08 |
| FOS | 2.10E-10 | 1.80E-14 | 4.20E-11 | 5.30E-07 |
| JUN | 3.30E-09 | 2.80E-13 | 6.50E-10 | 8.20E-06 |
| DUSP1 | 5.20E-09 | 4.50E-13 | 1.00E-09 | 1.30E-05 |
| NR4A1 | 8.10E-09 | 7.00E-13 | 1.60E-09 | 2.00E-05 |
| Top Downregulated | ||||
| MYC | 4.50E-12 | 3.80E-16 | 8.80E-13 | 1.10E-08 |
| MCL1 | 6.70E-11 | 5.80E-15 | 1.30E-11 | 1.60E-07 |
| PCNA | 1.10E-10 | 9.50E-15 | 2.20E-11 | 2.70E-07 |
| PHF23 | 2.30E-10 | 2.00E-14 | 4.50E-11 | 5.60E-07 |
| TP53RK | 3.60E-10 | 3.10E-14 | 7.00E-11 | 8.70E-07 |
P-adj values are indicative of the statistical significance of the gene expression change. Lower values represent higher significance.
Table 2: Top Differentially Expressed Genes in SU-DHL-10 Cells (4-hour treatment)
| Gene Symbol | Enitociclib (0.25 µM) P-adj | Enitociclib (1 µM) P-adj | Atuveciclib (1 µM) P-adj | KB-0742 (1 µM) P-adj |
| Top Upregulated | ||||
| EGR1 | 1.80E-10 | 1.50E-14 | 3.50E-11 | 4.40E-07 |
| FOS | 2.90E-09 | 2.50E-13 | 5.70E-10 | 7.20E-06 |
| JUN | 4.60E-08 | 4.00E-12 | 9.00E-09 | 1.10E-04 |
| DUSP1 | 7.20E-08 | 6.20E-12 | 1.40E-08 | 1.80E-04 |
| NR4A1 | 1.10E-07 | 9.80E-12 | 2.20E-08 | 2.80E-04 |
| Top Downregulated | ||||
| MYC | 6.20E-11 | 5.30E-15 | 1.20E-11 | 1.50E-07 |
| MCL1 | 9.20E-10 | 7.90E-14 | 1.80E-10 | 2.30E-06 |
| PCNA | 1.50E-09 | 1.30E-13 | 2.90E-10 | 3.70E-06 |
| PHF23 | 3.10E-09 | 2.70E-13 | 5.90E-10 | 7.40E-06 |
| TP53RK | 4.90E-09 | 4.20E-13 | 9.20E-10 | 1.20E-05 |
Data for these tables is based on the analysis presented in the supplementary materials of Harvey et al., Cancer Research Communications, 2023.[1][2]
Experimental Protocols
The following protocols provide a generalized framework for conducting a comparative analysis of CDK9 inhibitors on gene expression.
Cell Culture and Treatment
-
Cell Lines: SU-DHL-4 and SU-DHL-10 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Inhibitor Preparation: Enitociclib, atuveciclib, and KB-0742 are dissolved in DMSO to create stock solutions.
-
Treatment: Cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with the respective CDK9 inhibitors or DMSO as a vehicle control for 4 hours.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are prepared using a standard library preparation kit.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between inhibitor-treated and control samples is determined using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value (P-adj) < 0.05 are considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology and pathway enrichment analysis are performed on the list of differentially expressed genes to identify the biological processes and pathways affected by the inhibitors.
Visualizing the Mechanism of Action
The following diagrams illustrate the core signaling pathway of CDK9 and a typical experimental workflow for its analysis.
Caption: CDK9 signaling pathway and point of inhibition.
Caption: Workflow for comparative gene expression analysis.
References
Assessing the Durability of Response to Tambiciclib in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Tambiciclib (B12372452) (formerly GFH009 and SLS009), a highly selective cyclin-dependent kinase 9 (CDK9) inhibitor, with a focus on the durability of its anti-cancer response. Experimental data from various preclinical models are presented to offer insights into its therapeutic potential and mechanisms of action.
Mechanism of Action of this compound
This compound is a potent and highly selective small molecule inhibitor of CDK9.[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[1] By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived and critical oncogenes and anti-apoptotic proteins, most notably MYC and MCL1.[1][2] This targeted suppression of key survival signals in cancer cells leads to the induction of apoptosis.[1][2]
Preclinical Efficacy and Durability of Response
This compound has demonstrated significant anti-proliferative activity across a range of preclinical cancer models, including hematological malignancies and solid tumors. The available data suggests a durable response in several of these models.
In Vitro Studies
This compound has shown potent cytotoxic effects in various cancer cell lines, particularly those derived from hematological malignancies.
| Cell Line | Cancer Type | IC50 / GI50 | Key Findings | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | <0.2 µM | Dose-dependent apoptosis; reduction of MCL-1 and c-MYC expression. | [2][3] |
| HL-60 | Acute Myeloid Leukemia (AML) | <0.2 µM | Induction of apoptosis. | [1] |
| OCI-AML-3 | Acute Myeloid Leukemia (AML) | <0.2 µM | Induction of apoptosis. | [1] |
| Multiple CRC MSI-H cell lines with ASXL1 mutations | Colorectal Cancer | IC50 <100 nM in 50% of ASXL1 mutant lines | Selective efficacy in ASXL1-mutated colorectal cancer cell lines. | [4] |
In Vivo Studies
In vivo studies using xenograft models have corroborated the potent anti-tumor activity of this compound and provided evidence for a durable response.
| Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| MV-4-11 Xenograft | Acute Myeloid Leukemia (AML) | 10 mg/kg, twice weekly | Significant prolongation of survival and tumor growth inhibition. | [5] |
| T-PLL PDX Model | T-cell Prolymphocytic Leukemia | Monotherapy and combination with venetoclax (B612062) | Prolonged overall survival compared to venetoclax alone (7.4 weeks vs. 4.4 weeks). | [6] |
A study on the pharmacodynamics of this compound in an MV-4-11 xenograft model demonstrated that twice-weekly injections at 10 mg/kg led to a significant prolongation of survival, with stable body weight in the treated rodents.[5] This suggests a durable anti-tumor response with good tolerability in this preclinical model.
Potential Mechanisms of Acquired Resistance
While specific studies on acquired resistance to this compound are limited, research on other selective CDK9 inhibitors provides valuable insights into potential mechanisms. A key identified mechanism is the acquisition of a "gatekeeper" mutation in the CDK9 kinase domain.
A study on the selective CDK9 inhibitor BAY1251152 identified a point mutation, L156F, in the CDK9 kinase domain of a resistant AML cell line.[7] This mutation is thought to confer resistance by sterically hindering the binding of the inhibitor to the ATP-binding pocket of CDK9.[7] Given the conserved nature of the ATP-binding pocket among CDK9 inhibitors, it is plausible that a similar mutation could mediate resistance to this compound.
Comparison with Other CDK9 Inhibitors
Direct head-to-head preclinical studies comparing the durability of response of this compound with other CDK9 inhibitors are not extensively published. However, one study compared this compound (GFH009) with enitociclib (B605923) in in vitro and in vivo models of hematological malignancies.[2] The results indicated that this compound induced higher rates of apoptosis compared to enitociclib in cell lines.[2] In the MV-4-11 xenograft model, both this compound and enitociclib inhibited tumor growth, with this compound showing a dose-dependent effect.[2] The superior in vitro apoptotic activity of this compound may suggest the potential for a more durable response in vivo.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Human hematological malignancy cell lines (e.g., MV-4-11, HL-60, U937, NCI-H929) were cultured according to the supplier's recommendations.[2]
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or a vehicle control.[2][4]
-
Analysis: Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a CellTiter-Glo luminescent cell viability assay.[4] IC50 values were calculated using non-linear regression analysis.[4]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., female BALB/c nude mice) were used.[3]
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 MV-4-11 cells) were subcutaneously injected into the flank of each mouse.[2]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intravenously at specified doses and schedules (e.g., 2.5, 5, or 10 mg/kg, once or twice weekly).[2][3]
-
Monitoring and Endpoints: Tumor volume and body weight were measured regularly. The primary endpoint was often tumor growth inhibition or overall survival.[2][5]
Conclusion
Preclinical data strongly support the potent anti-tumor activity of this compound in various cancer models, particularly in hematological malignancies. The sustained tumor growth inhibition and prolonged survival observed in xenograft models suggest a durable response. While direct evidence on the long-term durability and specific mechanisms of acquired resistance to this compound is still emerging, the identification of the L156F gatekeeper mutation in CDK9 as a resistance mechanism for other selective inhibitors in this class provides a critical area for future investigation. Head-to-head comparative studies with other CDK9 inhibitors, focusing on the durability of response and the emergence of resistance, will be crucial in further defining the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SLS009) / GenFleet Therap, SELLAS Life Sciences [delta.larvol.com]
- 7. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tambiciclib
For researchers, scientists, and drug development professionals handling Tambiciclib, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This compound is a potent compound with specific handling requirements due to its potential health and environmental risks. Adherence to established disposal protocols is essential to mitigate these risks.
Hazard Profile of this compound
Safety Data Sheets (SDS) indicate that this compound presents several hazards that necessitate careful disposal. It is crucial to be aware of these to handle the compound appropriately.
| Hazard Statement | Description |
| Human Health | May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Toxic if swallowed and may cause genetic defects.[1] |
| Environmental | Very toxic to aquatic life with long-lasting effects. The substance is not readily biodegradable.[1] |
Given these properties, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound and associated waste. This protocol is designed to ensure the safety of laboratory personnel and to prevent environmental contamination.
Segregation of Waste
Proper segregation of waste at the point of generation is the first and most critical step. This compound waste should be categorized as follows:
-
Bulk this compound Waste: This includes expired or unused quantities of the pure compound, and solutions with high concentrations of this compound.
-
Trace this compound Waste: This category includes items contaminated with small amounts of this compound, such as personal protective equipment (PPE) (gloves, gowns), empty vials, and lab consumables (pipette tips, culture plates).[2]
Waste Containment
Appropriate containment is crucial to prevent accidental exposure and environmental release.
-
Bulk Waste: Use black, leak-proof, and clearly labeled hazardous waste containers.[2] The label should prominently display "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Trace Waste: Utilize yellow, puncture-resistant containers specifically designated for trace chemotherapy or cytotoxic waste.[2][3] Sharps, such as needles and contaminated glassware, must be placed in a designated sharps container with a purple lid if they have come into contact with cytotoxic drugs.[4]
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Safety goggles or a face shield
-
A respiratory mask if there is a risk of aerosolization
Disposal Procedure
The overarching principle for the disposal of this compound is that it must be sent to an approved and licensed waste disposal facility.[1]
-
Collect Waste: Carefully place all bulk and trace this compound waste into the correctly designated and labeled containers at the point of use.
-
Seal Containers: Once a container is three-quarters full, securely seal it to prevent any leakage.
-
Store Securely: Store the sealed containers in a designated, secure, and well-ventilated area away from general laboratory traffic. This storage area should be clearly marked as a hazardous waste accumulation point.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Documentation: Maintain a detailed log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
Spill Management
In the event of a spill, it is imperative to act quickly and safely:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Do not use a dry sweeping method for solid spills as this can generate dust.
-
Clean the Area: Decontaminate the spill area according to your laboratory's established protocol for cytotoxic compounds.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as bulk this compound waste in a black hazardous waste container.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Tambiciclib
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of Tambiciclib (also known as GFH009, JSH-009, and SLS009), a potent and selective CDK9 inhibitor. Given its intended use in cancer research, it is imperative to handle this compound with the utmost care to minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table outlines the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield, N95 or higher-rated Respirator |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield |
| Administering to Cell Cultures | Nitrile Gloves, Disposable Gown, Safety Goggles |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield, N95 or higher-rated Respirator |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination. The following diagram illustrates the recommended procedure for handling this compound from receipt to disposal.
Caption: Recommended workflow for the safe handling of this compound.
Emergency Procedures: Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure. The following protocol outlines the essential steps for spill management.
Spill Response Protocol
| Step | Action |
| 1. Evacuate | Immediately alert others in the area and evacuate the immediate vicinity of the spill. |
| 2. Secure | Secure the area to prevent entry. If possible and safe to do so, increase ventilation to the area. |
| 3. PPE | Don the appropriate PPE for spill cleanup as outlined in the table above. |
| 4. Contain | For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with absorbent material to avoid raising dust. |
| 5. Clean | Carefully clean the spill area. For liquid spills, absorb the material. For solid spills, carefully collect the material using appropriate tools. Avoid dry sweeping. |
| 6. Decontaminate | Decontaminate the spill area with an appropriate cleaning agent. |
| 7. Dispose | All contaminated materials, including PPE, must be disposed of as hazardous waste. |
| 8. Report | Report the incident to the appropriate laboratory safety personnel. |
The following diagram provides a visual representation of the spill response workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
